molecular formula C8H6BBrO3 B1284446 (5-Bromobenzofuran-2-yl)boronic acid CAS No. 331833-99-9

(5-Bromobenzofuran-2-yl)boronic acid

Cat. No.: B1284446
CAS No.: 331833-99-9
M. Wt: 240.85 g/mol
InChI Key: HQMBWRQPVIXJIU-UHFFFAOYSA-N
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Description

(5-Bromobenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C8H6BBrO3 and its molecular weight is 240.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BBrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMBWRQPVIXJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587353
Record name (5-Bromo-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331833-99-9
Record name (5-Bromo-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 331833-99-9

This technical guide provides a comprehensive overview of (5-Bromobenzofuran-2-yl)boronic acid, a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 331833-99-9[1][2]
IUPAC Name (5-bromo-1-benzofuran-2-yl)boronic acid[1]
Molecular Formula C₈H₆BBrO₃[1]
Molecular Weight 240.85 g/mol [1]
Appearance Solid
Solubility Soluble in polar organic solvents
SMILES B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O[1]
InChI Key HQMBWRQPVIXJIU-UHFFFAOYSA-N[1]

Synthesis and Reactions

The synthesis of this compound is a multi-step process that is crucial for its use in further chemical reactions.

Experimental Protocol: Synthesis of this compound

The synthesis generally involves the bromination of a benzofuran precursor followed by a borylation step.[1]

Materials:

  • 5-Bromobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Dissolve 5-bromobenzofuran in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 1 hour.

  • To the resulting solution, add trimethyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of a wide range of complex organic molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)[3]

  • Argon or Nitrogen gas

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the mixture under an inert atmosphere.

  • Add the degassed solvent to the vessel.

  • Heat the reaction mixture to a temperature typically between 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibitors

The benzofuran scaffold is a key component in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1] Derivatives synthesized from this compound have been investigated as inhibitors of several kinases, including EGFR, VEGFR-2, B-Raf, c-Met, and Pim-1.

G General Kinase Inhibition Pathway cluster_0 Drug Development Workflow cluster_1 Cellular Signaling Cascade start This compound suzuki Suzuki-Miyaura Coupling start->suzuki derivatives Benzofuran Derivatives Library suzuki->derivatives screening Kinase Activity Screening derivatives->screening inhibitor Potent Kinase Inhibitor screening->inhibitor kinase Target Kinase (e.g., EGFR, VEGFR-2) inhibitor->kinase apoptosis Apoptosis inhibitor->apoptosis substrate Substrate Phosphorylation kinase->substrate downstream Downstream Signaling substrate->downstream response Cellular Response (e.g., Proliferation, Angiogenesis) downstream->response response->apoptosis G Antimicrobial Activity Workflow start This compound synthesis Synthesis of Benzofuran Derivatives start->synthesis compound Antimicrobial Compound synthesis->compound target Bacterial Cell compound->target mechanism1 Inhibition of Cell Wall Synthesis target->mechanism1 mechanism2 Disruption of Metabolic Pathways target->mechanism2 outcome Bacterial Cell Death mechanism1->outcome mechanism2->outcome

References

(5-Bromobenzofuran-2-yl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of (5-Bromobenzofuran-2-yl)boronic acid

Introduction

This compound is an organic compound featuring a boronic acid functional group attached to the 2-position of a 5-bromobenzofuran ring.[1] This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1][2] Its utility extends to various fields, including medicinal chemistry for the development of novel therapeutic agents and material science for the synthesis of functional materials.[1][3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 331833-99-9[1][4]
IUPAC Name (5-bromo-1-benzofuran-2-yl)boronic acid[1]
Molecular Formula C₈H₆BBrO₃[1][2]
Molecular Weight 240.85 g/mol [1][2]
Physical Form Solid
Purity ≥97%[2]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[5]
SMILES B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O[1]
InChI Key HQMBWRQPVIXJIU-UHFFFAOYSA-N[1]

Applications in Scientific Research

This compound is a key reagent in several areas of chemical research, primarily due to the reactivity of its boronic acid moiety.

Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction allows for the formation of a carbon-carbon bond between the benzofuran core and various aryl or vinyl halides, providing a straightforward route to complex organic molecules.[6]

Medicinal Chemistry

The benzofuran scaffold is present in numerous biologically active compounds. This compound serves as a precursor for the synthesis of novel molecules with potential therapeutic applications.[1] Its derivatives have been explored for various biological activities:

  • Kinase Inhibitors: By incorporating this molecule into larger structures, researchers can develop inhibitors for specific kinases, which are crucial enzymes in many cellular signaling pathways. This has implications for diseases like cancer and inflammatory conditions.[1]

  • Antimicrobial Agents: Derivatives of this compound have shown antimicrobial properties, making them potential candidates for the development of new antibiotics.[1] The mechanism may involve interference with bacterial metabolic pathways or cell wall synthesis.[1]

Material Science

This boronic acid is also utilized in the development of new materials. Through cross-coupling reactions, it can be incorporated into polymers and other materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs).[2][3]

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound. This protocol is based on similar reactions found in the literature.[7][8]

Reaction: Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the solvent system.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-150°C) and stir for the required time (typically 12-24 hours or until completion as monitored by TLC or GC-MS). Microwave irradiation can also be used to accelerate the reaction.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Suzuki_Miyaura_Coupling A This compound F Transmetalation A->F B Aryl Halide (R-X) E Oxidative Addition B->E C Pd(0) Catalyst C->E D Base D->F E->F G Reductive Elimination F->G G->C Regeneration H Coupled Product G->H

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Drug_Development_Pathway start This compound sub1 Suzuki-Miyaura Cross-Coupling start->sub1 lib Library of Benzofuran Derivatives sub1->lib sub2 Diverse Aryl Halides sub2->sub1 screen High-Throughput Screening lib->screen hit1 Kinase Inhibitor Leads screen->hit1 hit2 Antimicrobial Leads screen->hit2 opt Lead Optimization hit1->opt hit2->opt cand Drug Candidate opt->cand

References

An In-depth Technical Guide to (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromobenzofuran-2-yl)boronic acid is an organic compound that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzofuran core substituted with a bromine atom and a boronic acid group, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. Derivatives of this compound have been explored for their potential as antimicrobial and anticancer agents.[1]

Core Molecular and Physical Properties

This compound, with the molecular formula C₈H₆BBrO₃, possesses a molecular weight of 240.85 g/mol .[1] The presence of the boronic acid functional group is key to its reactivity, particularly in palladium-catalyzed cross-coupling reactions.

PropertyValueReference
Molecular Weight 240.85 g/mol [1]
Molecular Formula C₈H₆BBrO₃[1]
CAS Number 331833-99-9[1][2]
IUPAC Name (5-bromo-1-benzofuran-2-yl)boronic acid[1]
Canonical SMILES B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O[1]

Applications in Synthesis and Drug Discovery

The primary application of this compound lies in its use as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and heterocyclic compounds, which are common motifs in biologically active molecules.[3][4][5]

Its derivatives are being investigated for various therapeutic applications:

  • Anticancer Agents: As a building block for kinase inhibitors, which are crucial in cancer therapy.[1]

  • Antimicrobial Agents: The synthesis of novel compounds with potential activity against various bacterial strains.[1] The mechanism of action may involve the disruption of bacterial cell wall synthesis or other metabolic pathways.[1]

  • Material Science: Utilization in the development of new materials and polymers through cross-coupling reactions.[1]

G A This compound B Suzuki-Miyaura Cross-Coupling A->B C Pharmaceutical Development B->C D Material Science B->D E Kinase Inhibitors (Anticancer) C->E F Antimicrobial Agents C->F G Novel Polymers & Organics D->G

Applications of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture (typically to 80-100 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench (with Water) E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward route to a diverse range of complex organic molecules. For researchers in drug discovery, this compound serves as a key starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The continued exploration of this and similar boronic acids is likely to lead to the development of new and innovative medicines and materials.

References

An In-depth Technical Guide to the Synthesis of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for (5-Bromobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the underlying chemical principles, offers a step-by-step experimental protocol, and presents relevant quantitative data for the successful preparation of this versatile compound.

Introduction

This compound is a valuable reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce the 5-bromobenzofuran moiety into complex molecular architectures, a common scaffold in biologically active compounds and functional materials. The synthesis of this boronic acid is crucial for researchers engaged in the development of novel pharmaceuticals and organic electronics.

Core Synthesis Route: Lithiation-Borylation of 5-Bromobenzofuran

The most direct and widely recognized method for the preparation of this compound involves a two-step sequence: the selective lithiation of 5-bromobenzofuran at the 2-position, followed by the trapping of the resulting organolithium intermediate with a borate ester. This approach is favored for its high regioselectivity and efficiency.

Chemical Principles

The synthesis hinges on the acidic nature of the proton at the C2 position of the benzofuran ring, which is ortho to the ring oxygen. This proton can be selectively abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting 2-lithio-5-bromobenzofuran is a potent nucleophile.

This intermediate is then quenched with an electrophilic borate ester, typically triisopropyl borate or trimethyl borate. The borate ester undergoes nucleophilic attack by the organolithium species to form a boronate complex. Subsequent acidic workup hydrolyzes this complex to yield the desired this compound.

Experimental Workflow

The logical progression of the synthesis is outlined in the following diagram:

Synthesis_Workflow Synthesis Workflow for this compound Start Start: 5-Bromobenzofuran in Anhydrous THF Lithiation Lithiation with n-BuLi at -78 °C Start->Lithiation Intermediate Formation of 2-Lithio-5-bromobenzofuran Intermediate Lithiation->Intermediate Borylation Borylation with Triisopropyl Borate at -78 °C Intermediate->Borylation Quenching Quenching with Aqueous Acid (e.g., HCl) Borylation->Quenching Extraction Workup and Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 5-Bromobenzofuran

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromobenzofuran.

  • Dissolution: Add anhydrous THF to the flask and stir the mixture until the 5-bromobenzofuran is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (typically 1.1 to 1.2 equivalents) dropwise to the stirred solution while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: Add triisopropyl borate (typically 1.1 to 1.2 equivalents) dropwise to the mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Quench the reaction by the careful addition of 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The extraction is typically performed three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., a mixture of an organic solvent and water) to afford the pure product.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of this compound based on the lithiation-borylation of 5-bromobenzofuran. Please note that yields can vary depending on the scale and specific reaction conditions.

ParameterValueNotes
Starting Material 5-Bromobenzofuran1.0 equivalent
Reagents
n-Butyllithium (n-BuLi)1.1 - 1.2 equivalentsAdded dropwise at -78 °C
Triisopropyl borate1.1 - 1.2 equivalentsAdded dropwise at -78 °C
Reaction Conditions
SolventAnhydrous THF
Lithiation Temperature-78 °C
Lithiation Time1 hour
Borylation Temperature-78 °C
Workup
Quenching Agent2 N HClTo pH ~5
Extraction SolventEthyl acetate
Product
YieldVariableYields are highly dependent on reaction scale and purity of reagents.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process. The following diagram illustrates the logical relationship between the key steps.

Logical_Relationship cluster_0 Reaction Sequence 5-Bromobenzofuran 5-Bromobenzofuran 2-Lithio-5-bromobenzofuran 2-Lithio-5-bromobenzofuran 5-Bromobenzofuran->2-Lithio-5-bromobenzofuran n-BuLi, -78 °C Boronate Complex Boronate Complex 2-Lithio-5-bromobenzofuran->Boronate Complex B(OiPr)₃, -78 °C This compound This compound Boronate Complex->this compound Acidic Workup

Caption: A diagram showing the sequential conversion of starting material to the final product.

Conclusion

The synthesis of this compound via the lithiation-borylation of 5-bromobenzofuran is a robust and reliable method. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity. This in-depth guide provides the necessary theoretical background and a practical experimental framework to assist researchers and scientists in the successful synthesis of this important chemical intermediate.

An In-depth Technical Guide to the Spectroscopic Data of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromobenzofuran-2-yl)boronic acid (CAS Number: 331833-99-9).[1] Given the limited availability of direct experimental spectra in public literature, this document compiles predicted data based on analogous compounds and outlines the standard methodologies for acquiring and interpreting spectroscopic information for this compound.

Chemical Identity and Properties

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of complex organic molecules.[2][3]

PropertyValueSource
CAS Number 331833-99-9[1]
Molecular Formula C₈H₆BBrO₃[1]
Molecular Weight 240.85 g/mol
IUPAC Name (5-bromo-1-benzofuran-2-yl)boronic acid
SMILES B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O
InChI Key HQMBWRQPVIXJIU-UHFFFAOYSA-N
Physical Form White to yellow solid[3]
Purity Typically ≥97%[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including (5-Fluorobenzofuran-2-yl)boronic acid, Benzo[b]furan-2-boronic acid, and other 5-bromobenzofuran derivatives.

2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.6s (broad)2HB(OH)₂The boronic acid protons are typically broad and may exchange with D₂O.
~7.9d1HH-4The chemical shift is influenced by the adjacent bromine atom.
~7.7d1HH-7
~7.5dd1HH-6
~7.3s1HH-3The proton on the furan ring. Based on data for similar benzofuran boronic acids.

2.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum is based on the known spectrum of Benzo[b]furan-2-boronic acid and the expected substituent effects of the bromine atom.

Chemical Shift (δ, ppm)AssignmentNotes
~156C-7aQuaternary carbon of the benzofuran ring system.
~153C-2Carbon bearing the boronic acid group.
~130C-5Carbon bearing the bromine atom.
~128C-4
~125C-6
~115C-3aQuaternary carbon of the benzofuran ring system.
~113C-7
~110C-3

2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (from B(OH)₂)
~1600MediumC=C aromatic ring stretch
~1350StrongB-O stretch
~1250StrongC-O-C stretch (furan ring)
~1080MediumC-Br stretch

2.4. Mass Spectrometry (MS)

For mass spectrometry, Electrospray Ionization (ESI) is a common technique for boronic acids.

m/zIonNotes
240/242[M+H]⁺Expected molecular ion peaks showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
222/224[M-H₂O+H]⁺Dehydration is a common fragmentation pathway for boronic acids.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the ¹H and ¹³C chemical environments.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

3.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source, coupled with a liquid chromatography (LC) system.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Acquisition:

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Column: A C18 reverse-phase column.

    • Ionization Mode: Positive ESI mode is typically used for boronic acids.

    • Mass Range: m/z 50-500.

  • Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest are analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This diagram outlines the logical progression from the synthesis and purification of this compound to its structural elucidation through various spectroscopic techniques.

Conclusion

While direct, publicly available spectroscopic data for this compound is scarce, this guide provides a robust framework for researchers. The predicted data, based on sound chemical principles and analogous structures, offers a reliable starting point for analysis. Furthermore, the detailed experimental protocols serve as a practical guide for obtaining and confirming the spectroscopic properties of this important synthetic building block.

References

An In-depth Technical Guide to the ¹H NMR of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (5-Bromobenzofuran-2-yl)boronic acid. Due to the limited availability of a publicly accessible, fully assigned ¹H NMR spectrum for this specific compound, this guide will focus on the expected spectral characteristics based on the analysis of structurally related compounds and general principles of NMR spectroscopy. It will also outline the necessary experimental protocols for its synthesis and NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the benzofuran ring system and the boronic acid group. The chemical shifts are influenced by the electronic effects of the bromine substituent, the boronic acid moiety, and the heterocyclic ring structure.

Based on the analysis of similar benzofuran derivatives and general chemical shift ranges, the following is a predicted summary of the ¹H NMR data in a suitable deuterated solvent such as DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H3~7.2 - 7.5sN/A
H4~7.8 - 8.0d~1.5 - 2.5
H6~7.5 - 7.7ddJ ≈ 8.5 - 9.0, J ≈ 1.5 - 2.5
H7~7.6 - 7.8d~8.5 - 9.0
B(OH)₂~8.0 - 8.5br sN/A

Note: The chemical shifts and coupling constants are estimations and can vary depending on the solvent, concentration, and instrument frequency. The broad singlet for the boronic acid protons is due to chemical exchange with residual water and quadrupolar broadening from the boron nucleus.

Molecular Structure and Proton Labeling

The structure of this compound with the IUPAC numbering for proton assignment is presented below. This visualization is crucial for correlating the predicted NMR signals with their corresponding protons in the molecule.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves the lithiation of 5-bromobenzofuran followed by borylation.

Materials:

  • 5-Bromobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 5-bromobenzofuran in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of aqueous HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

G Synthetic Workflow start Start: 5-Bromobenzofuran in THF lithiation Lithiation with n-BuLi at -78°C start->lithiation borylation Borylation with Triisopropyl borate lithiation->borylation workup Aqueous Workup (HCl quench) borylation->workup extraction Extraction with Diethyl Ether workup->extraction purification Drying and Purification extraction->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

¹H NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: Approximately 12-16 ppm.

  • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

  • Integrate all signals.

  • Perform peak picking to determine the precise chemical shifts of all signals and measure coupling constants.

G NMR Analysis Workflow sample_prep Sample Preparation nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis data_processing->spectral_analysis final_data Final Data Interpretation spectral_analysis->final_data

Caption: General workflow for NMR analysis.

Conclusion

Technical Guide: 13C NMR of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromobenzofuran-2-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility largely stems from the presence of the boronic acid functional group, which allows for participation in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] This enables the synthesis of complex molecules, including kinase inhibitors and fluorescent probes.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this characterization.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known spectrum of benzofuran and the well-established substituent chemical shift (SCS) effects of bromine and boronic acid moieties on aromatic rings. The numbering of the carbon atoms is in accordance with standard IUPAC nomenclature for the benzofuran ring system.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2~150-155The carbon bearing the boronic acid group is expected to be significantly downfield. In related 2-(5-bromobenzofuran-2-yl) derivatives, this carbon appears around 155 ppm.
C3~112-117Generally, the C3 of benzofuran is shielded.
C3a~128-133A quaternary carbon at the ring junction.
C4~123-128Aromatic CH.
C5~115-120The carbon atom directly bonded to bromine will be shifted upfield due to the heavy atom effect.
C6~126-131Aromatic CH.
C7~113-118Aromatic CH, typically upfield in benzofuran systems.
C7a~154-159The quaternary carbon adjacent to the oxygen atom is typically deshielded.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3). DMSO-d6 is often preferred for boronic acids due to their polarity and potential for hydrogen bonding.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the peaks and pick the peaks to generate a list of chemical shifts.

Synthesis and Characterization Workflow

The synthesis of this compound typically begins with the bromination of a suitable benzofuran precursor, followed by the introduction of the boronic acid moiety. The following diagram illustrates the logical workflow from synthesis to final characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material (e.g., Benzofuran) bromination Bromination start->bromination boronation Boronation (e.g., with Trimethyl borate) bromination->boronation purification Purification (Recrystallization or Chromatography) boronation->purification product This compound purification->product nmr 1H and 13C NMR Spectroscopy product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir final_char Structural Confirmation nmr->final_char ms->final_char ir->final_char

References

Mass Spectrometry of (5-Bromobenzofuran-2-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of (5-Bromobenzofuran-2-yl)boronic acid, a key building block in the synthesis of novel bioactive molecules.[1] Due to the unique chemical properties of boronic acids and the presence of a bromine atom, specific analytical considerations are necessary for accurate characterization. This document outlines various ionization techniques, expected fragmentation patterns, and detailed experimental protocols to facilitate robust and reproducible analysis.

Introduction

This compound (C₈H₆BBrO₃, Molecular Weight: 240.85 g/mol ) is an organic compound featuring a benzofuran core substituted with a bromine atom and a boronic acid functional group.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents.[1] Mass spectrometry is a critical tool for confirming the structure and purity of this compound and its derivatives. However, the analysis of boronic acids by mass spectrometry can be complicated by their polarity and tendency to form cyclic anhydrides known as boroxines.[3][4]

Ionization Techniques and Data Presentation

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. Softer ionization methods are generally preferred to minimize fragmentation and preserve the molecular ion, while harder ionization techniques can provide valuable structural information through characteristic fragmentation patterns.

Table 1: Summary of Expected Ions in Mass Spectrometry of this compound

Ionization TechniqueTypical Ions ObservedKey Characteristics
Electrospray Ionization (ESI)[M+H]⁺, [M-H]⁻, [M+Na]⁺, [M+Solvent-H]⁻Soft ionization, suitable for LC-MS.[3] Adduct formation is common.[5] The presence of bromine will result in an isotopic pattern with peaks at m/z and m/z+2 of nearly equal intensity.[6]
Electron Ionization (EI)M⁺˙, [M-H₂O]⁺˙, [M-B(OH)₂]⁺, [M-Br]⁺Hard ionization, provides detailed structural information through fragmentation.[5] The molecular ion may be weak or absent.[5] A characteristic M/M+2 isotopic pattern will be observed for all bromine-containing fragments.[7][8]
Matrix-Assisted Laser Desorption/Ionization (MALDI)[M+H]⁺, [M+Na]⁺, [M+K]⁺Soft ionization, high sensitivity, and suitable for complex mixtures.[3] Adducts with the matrix can be observed.[3]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality mass spectrometric data. The following protocols are provided as a guide and may require optimization based on the specific instrumentation used.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is well-suited for the analysis of this compound due to its polarity.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[3]

Instrumentation and Conditions:

  • Chromatography: Ultra High-Performance Liquid Chromatography (UHPLC) system.[9]

  • Column: A reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water.[10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate separation.

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 5-10 µL.[10][11]

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Mass Range: m/z 50-500.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Due to the low volatility and polar nature of boronic acids, derivatization is mandatory for GC-MS analysis.[3][13] Silylation is a common derivatization technique.

Derivatization (Silylation):

  • Dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[3]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[3]

Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

  • Injector Temperature: 280 °C.[13]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[3][13]

  • Ionization Source: Electron Ionization (EI) at 70 eV.[13]

  • Ion Source Temperature: 230-250 °C.[3][13]

  • Transfer Line Temperature: 280 °C.[13]

  • Mass Range: m/z 40-550.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization LC_MS LC-MS (ESI) Dissolution->LC_MS GC_MS GC-MS (EI) Derivatization->GC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS->Data_Acquisition Spectral_Interpretation Spectral Interpretation (Fragmentation Analysis) Data_Acquisition->Spectral_Interpretation

Caption: General experimental workflow for MS analysis.

Proposed Electron Ionization (EI) Fragmentation Pathway

Electron ionization is a high-energy technique that induces significant fragmentation, providing valuable structural information.[14] The fragmentation of organobromine compounds is characterized by the distinctive isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio).[6] The following diagram illustrates a plausible fragmentation pathway for this compound.

fragmentation_pathway M [this compound]⁺˙ m/z 240/242 F1 [M - H₂O]⁺˙ m/z 222/224 M->F1 - H₂O F2 [M - B(OH)₂]⁺ m/z 195/197 M->F2 - •B(OH)₂ F3 [C₈H₄O]⁺˙ m/z 116 F2->F3 - Br• F5 [C₆H₄Br]⁺ m/z 155/157 F2->F5 - C₂O F4 [C₇H₄]⁺˙ m/z 88 F3->F4 - CO F6 [C₆H₄]⁺˙ m/z 76 F5->F6 - Br•

Caption: Plausible EI fragmentation of the target molecule.

This proposed pathway highlights key fragmentation events, including the loss of water from the boronic acid group, cleavage of the C-B bond, and subsequent fragmentation of the benzofuran ring system with the characteristic loss of carbon monoxide.[11] The presence of bromine is indicated by the m/z values of bromine-containing fragments appearing as doublets separated by two mass units.[7]

References

Stability and Storage of (5-Bromobenzofuran-2-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Bromobenzofuran-2-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex molecules, including kinase inhibitors.[1] However, like many boronic acids, its stability can be a critical factor for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on the general principles governing arylboronic acids.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation . Environmental factors such as temperature, moisture, light, and pH can significantly impact its shelf-life and performance in chemical reactions.

Major Degradation Pathways
  • Protodeboronation: This is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 5-bromobenzofuran and boric acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The boron center in boronic acids is susceptible to oxidation, which can result in the formation of phenolic byproducts and boric acid. This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling procedures are recommended, based on general guidelines for arylboronic acids.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8 °C for long-term storage.Minimizes the rate of thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment. Use of a desiccator is advised.Boronic acids are often hygroscopic and moisture can facilitate decomposition pathways.
Light Protect from light by using an amber vial or storing in a dark place.To prevent potential photolytic degradation.
pH Maintain a neutral pH environment when in solution.Both acidic and basic conditions can catalyze protodeboronation.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Add 1N NaOH to the sample solution and maintain at room temperature for a specified period.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the solid sample in an oven at a set temperature (e.g., 70°C) for a specified period.

    • Photolytic Degradation: Expose the solid sample or a solution to UV light (e.g., 254 nm) and visible light for a defined duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

A reverse-phase HPLC method with UV detection is a common technique for assessing the purity and stability of boronic acids.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹¹B NMR spectroscopy can be valuable tools for assessing the stability of boronic acids. ¹H NMR can be used to monitor the appearance of degradation products over time. ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom, which can indicate degradation or the formation of boronate esters.[2][3][4]

Visualizing Key Processes

The following diagrams illustrate the major degradation pathways, a general workflow for stability testing, and a representative signaling pathway where this class of compounds may have an impact.

Degradation Pathways of this compound A This compound B Protodeboronation (H₂O, H⁺/OH⁻) A->B C Oxidation (O₂, Oxidizing Agents) A->C D 5-Bromobenzofuran + Boric Acid B->D E Phenolic Byproducts + Boric Acid C->E Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Analysis A Sample Preparation B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Time-point Sampling B->C D HPLC/NMR Analysis C->D E Data Interpretation D->E Representative Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Cell Proliferation, Survival D->E F Kinase Inhibitor (Derived from 5-Bromobenzofuran- 2-yl)boronic acid) F->C

References

An In-depth Technical Guide to the Solubility of (5-Bromobenzofuran-2-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Bromobenzofuran-2-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs.

Introduction

This compound is an organic compound with the molecular formula C₈H₆BBrO₃.[1] It is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This compound and its derivatives are of significant interest in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors and antimicrobial agents.[1] An understanding of its solubility in various organic solvents is critical for its application in chemical synthesis, purification, and formulation for drug development.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids is influenced by the nature of the organic substituents and the properties of the solvent. Generally, boronic acids exhibit the following trends:

  • Polarity: Boronic acids, containing hydroxyl groups, are generally more soluble in polar solvents.[2] For instance, a related compound, (6-Bromobenzofuran-2-yl)boronic acid, is described as being soluble in polar solvents due to its hydroxyl groups.[2]

  • Esterification: The conversion of boronic acids to their esters tends to increase their solubility in organic solvents.[3][4]

  • Substituent Effects: The introduction of functional groups to the aromatic ring can significantly alter solubility. For example, introducing an isobutoxy group to phenylboronic acid generally increases its solubility in many common organic solvents.[5]

Phenylboronic acid, the parent compound without the bromobenzofuran ring system, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][6]

Quantitative Solubility Data (Proxy Data)

SolventChemical ClassSolubility of Phenylboronic Acid
AcetoneKetoneHigh[4][6]
3-PentanoneKetoneHigh[4][6]
Dipropyl etherEtherHigh[4][6]
ChloroformHalogenatedModerate[4][6]
MethylcyclohexaneHydrocarbonVery Low[4][6]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. Common techniques include dynamic methods, kinetic assays, and equilibrium assays.

1. Dynamic Method for Solubility Determination

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][5][7]

  • Sample Preparation: A sample with a known composition of the solute (this compound) and the chosen organic solvent is prepared in a sealed container.

  • Heating and Stirring: The mixture is stirred vigorously while the temperature is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[7]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe to measure the intensity of light passing through the solution.[4][5][6][7][8]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]

  • Data Collection: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

2. Kinetic Solubility Assays

These high-throughput methods are ideal for rapid screening of compound solubility, often used in the early stages of drug discovery.[9][10]

  • Nephelometric Assay: This technique measures the light scattered by undissolved particles in a solution.[9][10]

    • A stock solution of the compound in a solvent like dimethyl sulfoxide (DMSO) is prepared.

    • This stock solution is added to a microtiter plate containing the aqueous buffer or organic solvent of interest.

    • The plate is incubated for a short period (e.g., 1-2 hours).

    • A nephelometer is used to measure the light scattering, which is proportional to the amount of precipitate.

  • Direct UV Assay: This method involves separating undissolved particles by filtration and then quantifying the amount of dissolved compound using UV absorption.[9]

3. Equilibrium Solubility Assays

These methods provide a more accurate measure of solubility and are often used in later stages of drug development.[9]

  • Shake-Flask Method:

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated (e.g., using an overhead shaker) at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[10][11][12]

    • After incubation, the mixture is filtered to remove the undissolved solid.[9][11][12]

    • The concentration of the compound in the filtrate is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the equilibrium (shake-flask) method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Weigh excess solid This compound B Add known volume of organic solvent A->B Combine in vial C Seal vial and agitate at constant temperature (e.g., 24-72h) B->C D Filter the suspension to remove undissolved solid C->D E Collect the filtrate (saturated solution) D->E F Quantify concentration using HPLC or LC-MS/MS E->F G Determine Equilibrium Solubility F->G

A generalized workflow for equilibrium solubility determination.

Logical Relationship in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The choice of solvent, dictated by the solubility of the reactants, is crucial for reaction success.

G A This compound F Suzuki-Miyaura Reaction A->F B Aryl/Vinyl Halide B->F C Solvent C->F dissolves reactants D Palladium Catalyst D->F catalyzes E Base E->F G Coupled Product F->G yields

References

An In-depth Technical Guide on the Reactivity of the Carbon-Boron Bond in (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromobenzofuran-2-yl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the reactivity of the carbon-boron bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The presence of the bromine atom on the benzofuran scaffold provides an additional reactive site for further functionalization, making this molecule a bifunctional reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key reactions involving the carbon-boron bond of this compound, including detailed experimental protocols, quantitative data, and discussions of potential side reactions.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the formation of a C(sp²)-C(sp²) bond with a wide range of aryl, heteroaryl, and vinyl halides or triflates. This reaction is a cornerstone of modern drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for the coupling of this compound is not extensively tabulated in a single source, a closely related derivative, methyl 5-bromobenzofuran-2-carboxylate, has been studied in detail. The following table summarizes the reaction conditions and yields for its Suzuki-Miyaura coupling with various arylboronic acids, providing a strong predictive framework for the reactivity of the parent boronic acid.[1]

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTime (min)Yield (%)
Phenylboronic acid0.1Cs₂CO₃Toluene2397
4-Chlorophenylboronic acid0.1Cs₂CO₃Toluene2596
4-Methylphenylboronic acid0.1Cs₂CO₃Toluene2098
4-Methoxyphenylboronic acid0.1Cs₂CO₃Toluene2295
3-Nitrophenylboronic acid0.1Cs₂CO₃Toluene3085
2-Thiopheneboronic acid0.1Cs₂CO₃Toluene3582
3-Furylboronic acid0.1Cs₂CO₃Toluene2890

Reaction conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Pd(II)-complex (as specified in the source), base (2 mmol), solvent (3 mL), microwave irradiation at 150 °C.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, adapted from protocols for similar substrates.[2][3]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling A Aryl Halide (Ar-X) D Oxidative Addition A->D B This compound F Transmetalation B->F C Pd(0) Catalyst C->D E Ar-Pd(II)-X D->E E->F G Ar-Pd(II)-Ar' F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Coupled Product (Ar-Ar') H->I J Base J->F

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Carbon-Heteroatom Bond Formation: The Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting this compound with amines, anilines, phenols, and other N-H or O-H containing compounds. This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[4][5][6]

Experimental Protocol: Chan-Lam Amination

The following is a general procedure for the Chan-Lam amination of an amine with an arylboronic acid.[7][8][9]

Materials:

  • This compound (1.0-1.5 equivalents)

  • Amine or Aniline (1.0 equivalent)

  • Copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., pyridine or Et₃N, 2.0 equivalents)

  • Solvent (e.g., CH₂Cl₂, MeOH, or MeCN)

Procedure:

  • To a reaction vessel open to the air, add the amine or aniline, this compound, copper catalyst, and base.

  • Add the solvent and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (this can range from hours to days).

  • Once complete, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Chan_Lam_Coupling A This compound D Ligand Exchange A->D B Amine/Alcohol (R-NH₂/R-OH) B->D C Cu(II) Catalyst C->D E [Ar-Cu(II)-Nu] Complex D->E F Oxidation (O₂) E->F G [Ar-Cu(III)-Nu] Complex F->G H Reductive Elimination G->H I Coupled Product (Ar-Nu) H->I J Cu(I) H->J J->C Re-oxidation

Generalized catalytic cycle for the Chan-Lam coupling reaction.

Side Reactions and Competing Pathways

The efficiency of cross-coupling reactions involving this compound can be influenced by several competing side reactions that consume the boronic acid. Understanding these pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of 5-bromobenzofuran. This side reaction is often observed in Suzuki-Miyaura and other cross-coupling reactions, particularly under basic aqueous conditions.[10] The rate of protodeboronation is highly dependent on the pH of the reaction medium and the electronic nature of the substituents on the arylboronic acid.[4][11][12] For heteroaromatic boronic acids, the position of the heteroatom relative to the boronic acid group can significantly influence the rate of protodeboronation.[8]

General Trend: The rate of protodeboronation generally increases with increasing pH.[11]

Mitigation Strategies:

  • Use of anhydrous solvents.

  • Employing sterically hindered bases.

  • Minimizing reaction time.

  • Using boronic esters (e.g., pinacol esters) which can exhibit different stability profiles.[13]

Oxidative C-B Bond Cleavage (Ipso-Hydroxylation)

The carbon-boron bond can undergo oxidative cleavage in the presence of an oxidizing agent, resulting in the formation of a hydroxyl group at the position of the boron atom (ipso-hydroxylation). This reaction converts the boronic acid to the corresponding phenol. Common oxidants that can promote this transformation include hydrogen peroxide (H₂O₂), Oxone®, and N-oxides.[14][15][16] While often an undesired side reaction, it can be utilized synthetically to prepare phenols from arylboronic acids.

Experimental Protocol: Oxidative Hydroxylation with N-Oxide

The following is a general procedure for the rapid hydroxylation of an arylboronic acid using an N-oxide.[14][16]

Materials:

  • This compound (1.0 equivalent)

  • N-Oxide (e.g., pyridine N-oxide, 1.1 equivalents)

  • Solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • To a flask open to the air, dissolve the boronic acid in the solvent.

  • Add the N-oxide and stir the mixture at room temperature.

  • The reaction is typically rapid, often completing within minutes. Monitor by TLC.

  • Upon completion, the product can be isolated by standard workup and purification procedures.

Homocoupling

Palladium-catalyzed homocoupling of the boronic acid can occur, leading to the formation of a symmetrical biaryl dimer. This side reaction is often promoted by the presence of oxygen and can compete with the desired cross-coupling reaction, especially if the oxidative addition of the aryl halide to the palladium catalyst is slow.[17] The mechanism is thought to involve a palladium peroxo complex.

Mitigation Strategies:

  • Thoroughly degassing the reaction mixture and maintaining an inert atmosphere.

  • Using a highly active palladium catalyst to promote rapid cross-coupling.

  • Careful control of the stoichiometry of the coupling partners.

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of a suitable benzofuran precursor followed by quenching with a borate ester.

Experimental Protocol: Synthesis from 2,5-Dibromobenzofuran

Materials:

  • 2,5-Dibromobenzofuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl

Procedure:

  • Dissolve 2,5-dibromobenzofuran in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2,5-Dibromobenzofuran B Lithiation with n-BuLi (-78 °C, THF) A->B C 2-Lithio-5-bromobenzofuran B->C D Quenching with Triisopropyl borate C->D E Boronate Ester Intermediate D->E F Acidic Workup (HCl) E->F G This compound F->G

Synthetic workflow for this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its carbon-boron bond readily participates in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing efficient access to a wide array of complex molecules relevant to the pharmaceutical and materials science industries. A thorough understanding of its primary reaction pathways, as well as potential side reactions such as protodeboronation, oxidative cleavage, and homocoupling, is essential for the successful application of this versatile building block. By carefully controlling reaction conditions, researchers can effectively harness the reactivity of the carbon-boron bond to achieve their synthetic goals.

References

An In-depth Technical Guide to the Core Building Blocks of Benzofuran-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential molecular building blocks and synthetic strategies employed in the creation of benzofuran derivatives, a class of compounds with significant therapeutic potential. The information is tailored for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Core Building Blocks and Precursors

The synthesis of the benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, relies on a variety of readily accessible precursor molecules. The selection of the appropriate building block is contingent upon the desired substitution pattern on the final benzofuran derivative. Key precursors include:

  • Salicylaldehydes and α-Haloketones: These are fundamental starting materials in several classic benzofuran syntheses, such as the Perkin and Rap-Stoermer reactions. The hydroxyl group of salicylaldehyde and the reactive halogen of the α-haloketone are crucial for the cyclization process that forms the furan ring.

  • o-Hydroxyacetophenones: Similar to salicylaldehydes, these compounds provide a phenol group and an adjacent acetyl group that can be functionalized and cyclized to form the benzofuran core.

  • o-Iodophenols: These are key substrates in modern palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira and Heck couplings, which enable the efficient formation of the furan ring through carbon-carbon bond formation.

  • o-Alkynylphenols: These precursors are primed for intramolecular cyclization reactions, often catalyzed by transition metals, to directly form the benzofuran ring.

  • o-Allylphenols: These building blocks can undergo oxidative cyclization, frequently catalyzed by palladium, to yield substituted benzofurans.

Key Synthetic Methodologies and Experimental Protocols

The construction of the benzofuran ring from these core building blocks is achieved through a variety of synthetic methodologies. The following sections detail the experimental protocols for some of the most pivotal reactions.

The Perkin Reaction

A classic method for synthesizing benzofuran-2-carboxylic acids from 3-bromocoumarins, which are themselves derived from phenols.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [1][2]

  • Materials: 3-Bromocoumarin derivative, ethanol, sodium hydroxide.

  • Procedure:

    • To a microwave vessel, add the 3-bromocoumarin (1 equivalent).

    • Add ethanol and sodium hydroxide (3 equivalents).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at 300W for 5 minutes at a temperature of 79°C with stirring.

    • Monitor the reaction progress using thin-layer chromatography.

    • Upon completion, concentrate the reaction mixture using a rotary evaporator.

    • Dissolve the crude product in a minimum volume of water.

    • Acidify the solution with concentrated HCl to precipitate the benzofuran-2-carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Entry3-Bromocoumarin DerivativeProductYield (%)
13-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
23-Bromo-4,7,8-trimethylcoumarin3,6,7-Trimethyl-benzofuran-2-carboxylic acid98
33-Bromo-4-phenyl-7-methoxycoumarin7-Methoxy-3-phenyl-benzofuran-2-carboxylic acid97
43-Bromo-4-(4-chlorophenyl)-7-hydroxycoumarin7-Hydroxy-3-(4-chlorophenyl)-benzofuran-2-carboxylic acid96

Table 1: Yields of Benzofuran-2-carboxylic Acids via Microwave-Assisted Perkin Rearrangement. [1]

Intramolecular Wittig Reaction

A versatile method for forming the furan ring by reacting a phosphorus ylide with a carbonyl group within the same molecule.[3][4][5]

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans

  • Materials: o-Hydroxybenzyltriphenylphosphonium salt, aroyl chloride, triethylamine, toluene.

  • Procedure:

    • Suspend the o-hydroxybenzyltriphenylphosphonium salt (1 equivalent) in dry toluene.

    • Add the appropriate aroyl chloride (1.1 equivalents) to the suspension.

    • Add triethylamine (2.2 equivalents) dropwise to the reaction mixture at room temperature.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After cooling, filter the mixture to remove triethylamine hydrochloride.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-arylbenzofuran.

Entryo-Hydroxybenzylphosphonium SaltAroyl ChlorideProductYield (%)
1(2-Hydroxybenzyl)triphenylphosphonium bromideBenzoyl chloride2-Phenylbenzofuran85
2(2-Hydroxy-5-methoxybenzyl)triphenylphosphonium bromide4-Chlorobenzoyl chloride5-Methoxy-2-(4-chlorophenyl)benzofuran82
3(2-Hydroxy-3,5-dimethylbenzyl)triphenylphosphonium bromide4-Nitrobenzoyl chloride3,5-Dimethyl-2-(4-nitrophenyl)benzofuran78

Table 2: Representative Yields for Intramolecular Wittig Synthesis of 2-Arylbenzofurans.

Sonogashira Coupling/Cyclization

A powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide, followed by intramolecular cyclization to form the benzofuran ring.[6]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans [7]

  • Materials: o-Iodophenol, terminal alkyne, Pd(PPh₃)₂Cl₂ (palladium catalyst), CuI (copper co-catalyst), triethylamine (base and solvent).

  • Procedure:

    • To a reaction vessel, add the o-iodophenol (1 equivalent), terminal alkyne (1.2 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (5 mol%).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add triethylamine as the solvent.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) until the starting materials are consumed (monitored by TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the substituted benzofuran.

Entryo-IodophenolTerminal AlkyneProductYield (%)
12-IodophenolPhenylacetylene2-Phenylbenzofuran91
24-Methoxy-2-iodophenol1-Hexyne5-Methoxy-2-butylbenzofuran85
32-Iodo-4-nitrophenol(Trimethylsilyl)acetylene5-Nitro-2-(trimethylsilyl)benzofuran78

Table 3: Yields for Sonogashira Coupling/Cyclization to Synthesize Benzofurans. [7]

Intramolecular Heck Reaction

A palladium-catalyzed intramolecular coupling of an aryl halide with an alkene to form a new ring, a strategy effectively used for synthesizing 2-substituted-3-functionalized benzofurans.[8]

Experimental Protocol: Synthesis of 2-Substituted-3-functionalized Benzofurans [8]

  • Materials: o-Iodoaryl vinyl ether, Pd(OAc)₂ (palladium source), PPh₃ (ligand), Ag₂CO₃ (base), acetonitrile (solvent).

  • Procedure:

    • In a reaction tube, combine the o-iodoaryl vinyl ether (1 equivalent), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1 equivalent).

    • Add acetonitrile as the solvent.

    • Seal the tube and heat the reaction mixture at 115°C for 15 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired benzofuran.

Entryo-Iodoaryl Vinyl EtherProductYield (%)
12-(2-Iodophenoxy)acrylateEthyl benzofuran-3-carboxylate88
2Methyl 2-(2-iodo-4-methoxyphenoxy)acrylateMethyl 5-methoxybenzofuran-3-carboxylate85
33-(2-Iodophenoxy)but-2-enenitrile2-Methylbenzofuran-3-carbonitrile82

Table 4: Yields for Intramolecular Heck Reaction for Benzofuran Synthesis.

Biological Significance and Signaling Pathways

Benzofuran derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[9][10][11] Their therapeutic potential stems from their ability to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Anti-inflammatory Activity: NF-κB and MAPK Signaling Pathways

Certain benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK_nuc MAPK MAPK->MAPK_nuc translocates Benzofuran Benzofuran Derivative Benzofuran->IKK Benzofuran->MAPKK Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene MAPK_nuc->Gene

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Anticancer Activity: mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Novel benzofuran derivatives have been developed as inhibitors of the mTOR pathway, demonstrating potential as anticancer agents.[15]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1

Caption: Benzofuran derivatives as inhibitors of the mTOR signaling pathway.

Drug Development Workflow

The development of benzofuran-based therapeutics follows a structured workflow from initial discovery to potential clinical application.

Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Library Design & Virtual Screening B Synthesis of Benzofuran Derivatives A->B C Structural Characterization B->C D In Vitro Screening (e.g., MTT Assay) C->D E Mechanism of Action Studies (e.g., Western Blot) D->E F In Vivo Animal Models (Efficacy & Toxicity) E->F G Phase I (Safety) F->G H Phase II (Efficacy) G->H I Phase III (Large-scale Efficacy) H->I

Caption: A generalized workflow for the development of benzofuran-based drugs.

This guide provides a foundational understanding of the key building blocks and synthetic routes to benzofuran-containing molecules, alongside insights into their biological relevance and the drug development process. The detailed protocols and structured data are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

The Cornerstone of C-C Bond Formation: A Technical Guide to Suzuki-Miyaura Coupling Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for the generation of biaryls, vinylarenes, and polyolefins.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents have cemented its status as a go-to method in pharmaceutical and materials science research.[2][3] This technical guide provides an in-depth exploration of the core components of the Suzuki-Miyaura coupling, offering a comparative analysis of coupling partners, catalysts, bases, and solvents, supplemented with detailed experimental protocols and mechanistic visualizations.

The Nucleophilic Partner: Organoboron Compounds

The choice of the organoboron reagent is a critical determinant of the Suzuki-Miyaura reaction's success, striking a balance between reactivity and stability.[4] While boronic acids are the most common, a variety of derivatives have been developed to address challenges such as stability and substrate scope.[5]

Types of Organoboron Reagents:

  • Boronic Acids (R-B(OH)₂): These are the most widely used organoboron reagents due to their ready availability and high reactivity.[4] However, they can be prone to protodeboronation and the formation of cyclic anhydrides (boroxines).[4][5]

  • Boronate Esters (e.g., pinacol esters, MIDA esters): Boronate esters offer enhanced stability, making them easier to handle, purify, and store.[4][5] Pinacol esters are particularly popular and can be synthesized via the Miyaura borylation reaction.[5] MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and allow for a slow release of the boronic acid under reaction conditions, which is beneficial for challenging couplings.[6]

  • Organotrifluoroborates (R-BF₃K): These crystalline salts are highly stable, air- and moisture-tolerant alternatives to boronic acids.[6] They are readily prepared from the corresponding boronic acids and are activated under the basic reaction conditions.

The general reactivity trend for the organoboron reagent in the transmetalation step is a key consideration for reaction optimization.

The Electrophilic Partner: Organohalides and Pseudohalides

The electrophilic coupling partner is typically an organohalide or a pseudohalide, such as a triflate. The reactivity of the electrophile is largely governed by the strength of the carbon-leaving group bond, which influences the rate-determining oxidative addition step.[7]

The general order of reactivity for organohalides is:

I > Br > OTf > Cl [7]

While aryl iodides and bromides are highly reactive, the use of more abundant and cost-effective aryl chlorides often requires more specialized catalytic systems with electron-rich and bulky ligands to facilitate the challenging oxidative addition.[3][8]

The Catalytic System: Palladium, Ligands, and Bases

The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9] The choice of palladium source, ligand, and base is crucial for achieving high yields and turnover numbers.

Palladium Precatalysts and Ligands

A wide array of palladium precatalysts and ligands are available, each offering distinct advantages in terms of reactivity, stability, and substrate scope. Electron-rich and bulky phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination.[3][9]

Catalyst/PrecatalystLigandTypical SubstratesKey Features
Pd(PPh₃)₄PPh₃Aryl/vinyl iodides and bromidesA classic, versatile catalyst.[10]
Pd(OAc)₂Various phosphines (e.g., SPhos, XPhos)Aryl bromides and chloridesRequires an external ligand; highly tunable.[11]
PdCl₂(dppf)dppfBroad substrate scope, including heteroarylsA robust and widely used catalyst.[12]
Pd/CNone (heterogeneous)Simple aryl iodides and bromidesEasily separable and recyclable, but generally less active.[13]
The Role of the Base

The base plays a critical role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[14] There are two primary mechanistic pathways proposed for the action of the base: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic boronate, and the hydroxide pathway, involving the formation of a palladium(II) hydroxide complex.[14]

The choice of base can significantly impact the reaction yield.

BaseTypical Solvent(s)Relative StrengthNotes
Na₂CO₃Toluene/Water, Dioxane/WaterModerateA common and effective base for many applications.[15][16]
K₂CO₃Ethanol/Water, Dioxane/WaterModerateWidely used, often in aqueous mixtures.[14]
K₃PO₄Toluene/Water, DioxaneStrongOften effective for challenging couplings, including those with aryl chlorides.[9]
Cs₂CO₃Dioxane, THFStrongHighly effective, particularly for difficult substrates.[12]
Organic Bases (e.g., Et₃N, DIPEA)Organic SolventsWeak/ModerateUsed when inorganic bases are incompatible with the substrate.[14]

The Reaction Medium: Solvents

The Suzuki-Miyaura reaction can be performed in a variety of solvents, including organic, aqueous, or biphasic systems. The solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate and selectivity.[17][18]

SolventTypical SystemKey Properties
TolueneOften with an aqueous baseA common non-polar solvent.
DioxaneOften with an aqueous baseA polar aprotic solvent, widely used.
Tetrahydrofuran (THF)Can be used with or without waterA versatile ether solvent.
Alcohols (e.g., Ethanol, n-Butanol)Often with an aqueous baseProtic solvents that can facilitate the reaction.
WaterAqueousA green and economical solvent, particularly with water-soluble catalysts.[2]

Visualizing the Suzuki-Miyaura Coupling

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2B R²-B(OR)₂ R2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

A typical Suzuki-Miyaura coupling experiment follows a standardized workflow, from reaction setup under an inert atmosphere to product purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: Aryl Halide, Boronic Acid, Base add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent inert Establish Inert Atmosphere (N₂ or Ar) add_solvent->inert heat Heat to Reaction Temperature with Stirring inert->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up (Quench and Extract) cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Experimental Protocols

The following protocols provide detailed methodologies for common Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid[9]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, then evacuate and backfill with nitrogen or argon (repeat this cycle three times).

  • Add degassed toluene and degassed water via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling of an Aryl Chloride with a Boronic Acid using a Pre-formed Catalyst[14]

Materials:

  • Aryl chloride (0.5 mmol, 1 equiv)

  • Boronic acid (0.5 mmol, 1 equiv)

  • Potassium carbonate (K₂CO₃) (76 mg, 0.55 mmol, 1.1 equiv)

  • [Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)

  • Ethanol (0.5 mL)

  • Distilled water (0.5 mL)

Procedure:

  • In a vial equipped with a stir bar and sealed with a screw cap, combine the boronic acid, K₂CO₃, and the aryl chloride.

  • Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.

  • Add distilled water to the mixture.

  • Heat the reaction mixture at 80°C with stirring for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Anhydrous Coupling of a Boronic Ester using Potassium Trimethylsilanolate[19]

Materials:

  • 2-Bromo-4-fluoroaniline (2.28 mL, 20.0 mmol, 1 equiv)

  • (3,4-Dichlorophenyl)boronic acid neopentyl glycol ester (7.71 g, 28.0 mmol, 1.4 equiv)

  • Potassium trimethylsilanolate (TMSOK) (3.59 g, 28.0 mmol, 1.4 equiv)

  • Tetrahydrofuran (THF), anhydrous (40 mL)

Procedure:

  • In a glovebox, charge a 50-mL pear-shaped flask with TMSOK and seal with a rubber septum.

  • In a separate three-necked flask equipped with a reflux condenser and under an inert atmosphere, add the boronic ester.

  • Add THF (10 mL) to the three-necked flask, followed by the 2-bromo-4-fluoroaniline.

  • Dissolve the TMSOK in THF (30 mL) and add this solution to the reaction mixture. The reaction is exothermic.

  • Stir the reaction at room temperature for 1.5 hours.

  • Transfer the reaction mixture to a separatory funnel using hexane.

  • Extract the organic phase with 1 M aqueous ethanolamine (3 x 50 mL) and then with brine (2 x 50 mL).

  • Dry the organic phase over magnesium sulfate, filter, and concentrate.

  • Purify the product as necessary.

This guide provides a foundational understanding of the key partners in the Suzuki-Miyaura coupling. For specific applications, further optimization of the reaction conditions, including catalyst, ligand, base, and solvent screening, is often necessary to achieve the desired outcome.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Bromobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (5-Bromobenzofuran-2-yl)boronic acid. This protocol is designed to facilitate the synthesis of 2,5-disubstituted benzofuran derivatives, which are significant structural motifs in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1][2] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and commercial availability of boronic acids.[1] In the context of drug development, the benzofuran core is a key component of many biologically active compounds.[3][4][5] The ability to functionalize the benzofuran scaffold at specific positions using methods like the Suzuki-Miyaura coupling is crucial for the development of new therapeutic agents.

While many protocols focus on the coupling of aryl halides with benzofuran boronic acids, the use of this compound allows for the introduction of a bromine atom at the 5-position, which can be a handle for further synthetic transformations. The conditions outlined below are based on established procedures for similar heteroaryl Suzuki-Miyaura couplings.[3][6][7][8][9]

Data Presentation: Reaction Parameters

The successful synthesis of 2-aryl-5-bromobenzofurans via Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical reaction conditions that can serve as a starting point for optimization.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst choice can significantly impact yield and reaction time. Pre-catalysts with bulky phosphine ligands like XPhos or SPhos can be effective for challenging couplings.[6][7]
Catalyst Loading 1-5 mol%Lower catalyst loading is often possible with highly active pre-catalysts.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base is crucial. Inorganic bases are commonly used, often in aqueous solution.[3][5]
Solvent System Toluene, 1,4-Dioxane, THF, DMF, Ethanol/WaterA mixture of an organic solvent and water is frequently employed to dissolve both the organic and inorganic reagents.[3][10]
Reaction Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can also be used to accelerate the reaction.[8][9]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (reaction flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-bromobenzofuran.

Visualizations

Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reactants & Products A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar' Product 2-Aryl-5-bromobenzofuran D->Product Reactants This compound + Aryl Halide Reactants->B Reactants->C

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: Extraction with Organic Solvent monitor->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 2-Aryl-5-bromobenzofuran purify->product

Caption: Experimental workflow for the synthesis of 2-aryl-5-bromobenzofurans.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (5-Bromobenzofuran-2-yl)boronic acid. The synthesis of 2-aryl-5-bromobenzofurans is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used in academic and industrial laboratories due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.

This application note focuses on the use of this compound as a key building block for the synthesis of 2-aryl-5-bromobenzofuran derivatives. These compounds are important intermediates for the development of novel pharmaceuticals and organic materials. While specific literature on the use of this compound as the boronic acid partner in Suzuki-Miyaura coupling is limited, this note provides a generalized protocol adapted from established methods for similar benzofuran derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (in this case, this compound) reacts with the Pd(II) complex in the presence of a base, transferring the benzofuranyl group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pdi_complex Ar-Pd(II)L_n-X pd0->pdi_complex oxidative_addition Oxidative Addition ar_x Ar-X pdi_aryl_complex Ar-Pd(II)L_n-(5-Bromobenzofuran-2-yl) pdi_complex->pdi_aryl_complex transmetalation Transmetalation boronic_acid (5-Bromobenzofuran-2-yl)B(OH)₂ + Base pdi_aryl_complex->pd0 reductive_elimination Reductive Elimination product Ar-(5-Bromobenzofuran-2-yl)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling. (Within 100 characters)

Data Presentation

The following table summarizes the results from a study on the Suzuki-Miyaura cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids.[1] While in this case the benzofuran derivative is the halide partner, the data provides valuable insights into suitable reaction conditions and expected yields for couplings involving the 5-bromobenzofuran scaffold.

Table 1: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [1]

EntryArylboronic AcidCatalystBaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(II)-complexCs₂CO₃Toluene2397
24-Chlorophenylboronic acidPd(II)-complexCs₂CO₃Toluene2596
34-Methylphenylboronic acidPd(II)-complexCs₂CO₃Toluene2598
44-Methoxyphenylboronic acidPd(II)-complexCs₂CO₃Toluene2098
52-Thienylboronic acidPd(II)-complexCs₂CO₃Toluene3085
62-Furanylboronic acidPd(II)-complexCs₂CO₃Toluene3082
73-Pyridinylboronic acidPd(II)-complexCs₂CO₃Toluene3578

Reaction conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Pd(II)-complex (0.1 mol%), Cs₂CO₃ (2 mmol) in toluene (3 mL) under microwave irradiation at 150 °C.[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is adapted from established procedures for similar benzofuran derivatives and may require optimization for specific substrates.[1][2]

Materials:
  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom Pd(II) complex) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, or a mixture such as Toluene/H₂O or Dioxane/H₂O)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir vigorously for the required time (typically 1-24 hours). The reaction can be performed under conventional heating in an oil bath or with microwave irradiation.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-aryl-5-bromobenzofuran.

Mandatory Visualization

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Solvent Addition (Anhydrous, Degassed) inert->solvent reaction Reaction (Heating/Stirring) solvent->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification product Final Product (2-Aryl-5-bromobenzofuran) purification->product

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using (5-Bromobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including a significant number of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. (5-Bromobenzofuran-2-yl)boronic acid is a key building block for the synthesis of a diverse array of benzofuran-based compounds. Its boronic acid functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of various aryl and heteroaryl substituents at the 5-position of the benzofuran core.[1] This application note provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound and presents data on their biological activities.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors, this reaction is employed to couple this compound with a variety of aryl or heteroaryl halides. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing inhibitor potency and selectivity.

G A This compound C Suzuki-Miyaura Coupling (Pd catalyst, Base) A->C B Aryl/Heteroaryl Halide (R-X, X = Br, I) B->C D 5-Aryl/Heteroaryl-benzofuran Intermediate C->D C-C bond formation E Further Functionalization (e.g., Amide Coupling) D->E F Final Kinase Inhibitor E->F G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Benzofuran Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application of (5-Bromobenzofuran-2-yl)boronic Acid in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(5-Bromobenzofuran-2-yl)boronic acid has emerged as a critical building block for the synthesis of advanced organic electronic materials. Its unique structure, combining a benzofuran core with a reactive boronic acid moiety, makes it an ideal precursor for creating π-conjugated systems with tailored optoelectronic properties. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent probes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile compound.

Introduction to this compound in Organic Electronics

The benzofuran motif is a valuable component in the design of organic semiconductors due to its rigid, planar structure which can facilitate intermolecular π-π stacking and enhance charge carrier mobility. The bromo and boronic acid functionalities on the this compound molecule offer strategic points for chemical modification, primarily through the highly efficient Suzuki-Miyaura cross-coupling reaction. This allows for the straightforward synthesis of complex conjugated polymers and small molecules with desirable electronic properties.

Materials derived from benzofuran are being explored for various applications in organic electronics:

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the benzofuran ring system can be harnessed to create efficient light-emitting materials. By coupling this compound with other aromatic compounds, it is possible to tune the emission color and improve the quantum efficiency of OLED devices.

  • Organic Solar Cells (OSCs): Benzofuran-containing polymers have shown promise as donor materials in bulk heterojunction solar cells. The electronic properties of these polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely adjusted through copolymerization of benzofuran units with various electron-donating or -accepting monomers. This tuning is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell, thereby enhancing the overall power conversion efficiency (PCE). Research into benzodifuran (BDF)-based polymers, which are structurally related to materials synthesized from this compound, has demonstrated the potential for high-performance OSCs, with PCEs exceeding 16%.

  • Fluorescent Probes: The photophysical properties of benzofuran derivatives make them suitable for the development of fluorescent sensors for various analytes.

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for synthesizing organic electronic materials from this compound. Below are generalized and a specific (hypothetical, based on common practices) experimental protocols for the synthesis of a benzofuran-containing conjugated polymer.

General Protocol for Suzuki-Miyaura Polymerization

This protocol outlines the general steps for the copolymerization of a dibromo-comonomer with a diboronic acid or ester derivative, which can be adapted for this compound.

dot

experimental_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification reagents Combine Monomers, Catalyst, Base, and Solvent degas Degas Mixture (e.g., Ar bubbling) reagents->degas Inert Atmosphere heat Heat Reaction Mixture (e.g., 80-120 °C) degas->heat Start Reaction monitor Monitor Progress (e.g., GPC, TLC) heat->monitor For specified time precipitate Precipitate Polymer (e.g., in Methanol) monitor->precipitate Reaction Complete filter Filter and Wash precipitate->filter soxhlet Soxhlet Extraction filter->soxhlet Further Purification dry Dry Polymer (Vacuum Oven) soxhlet->dry

Figure 1: General workflow for Suzuki-Miyaura polymerization.

Materials:

  • This compound (or its pinacol ester derivative)

  • Aromatic dihalide co-monomer (e.g., a dibrominated thiophene, fluorene, or benzothiadiazole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine equimolar amounts of this compound and the dihalide co-monomer. Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents per boronic acid group).

  • Solvent Addition and Degassing: Add the anhydrous solvent to the flask. Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously for the specified reaction time (typically 12-48 hours). The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

    • Collect the polymer by filtration and wash it with the non-solvent to remove residual monomers and catalyst.

    • For further purification, perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove oligomers and catalyst residues. The desired polymer is typically extracted in a higher boiling point solvent like chloroform or chlorobenzene.

    • Precipitate the purified polymer from the extraction solvent into a non-solvent.

    • Collect the final polymer by filtration and dry it under vacuum.

Hypothetical Protocol for Synthesis of a Benzofuran-Thiophene Copolymer

dot

signaling_pathway M1 This compound Reaction Suzuki Polymerization (90 °C, 24h) M1->Reaction M2 2,5-Dibromothiophene M2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/H2O Solvent->Reaction Polymer Poly(benzofuran-alt-thiophene) Reaction->Polymer

Figure 2: Synthesis of a hypothetical benzofuran-thiophene copolymer.

Materials:

  • This compound (1.00 eq)

  • 2,5-Dibromothiophene (1.00 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (4.00 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

Procedure:

  • To a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, add this compound (e.g., 241 mg, 1.0 mmol), 2,5-dibromothiophene (242 mg, 1.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).

  • Add K₂CO₃ (552 mg, 4.0 mmol) to the flask.

  • Evacuate the flask and backfill with argon three times.

  • Add 20 mL of anhydrous toluene and 5 mL of deionized water to the flask.

  • Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove impurities.

  • Extract the polymer with chloroform.

  • Concentrate the chloroform solution and precipitate the polymer into methanol.

  • Filter and dry the final polymer product under vacuum at 60 °C for 12 hours.

Characterization and Performance Data

The synthesized materials should be thoroughly characterized to understand their properties and potential performance in organic electronic devices.

Material Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized polymer or small molecule.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap of the material.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

Quantitative Data Summary

The following table summarizes typical performance data for benzofuran-based polymers in organic solar cells. Note that these are representative values and the actual performance will depend on the specific molecular structure, device architecture, and fabrication conditions.

PropertyTypical Value Range
Optical Properties
Absorption Maximum (λₘₐₓ)400 - 600 nm
Optical Bandgap (Eg)1.8 - 2.2 eV
Electrochemical Properties
HOMO Energy Level-5.2 to -5.6 eV
LUMO Energy Level-3.0 to -3.5 eV
Device Performance (OSCs)
Open-Circuit Voltage (Voc)0.7 - 0.9 V
Short-Circuit Current (Jsc)10 - 18 mA/cm²
Fill Factor (FF)60 - 75%
Power Conversion Efficiency (PCE)8 - 16%

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel organic electronic materials. The Suzuki-Miyaura coupling reaction provides a powerful tool for incorporating the benzofuran moiety into conjugated polymers and small molecules. Through careful molecular design and device engineering, materials derived from this precursor have the potential to contribute to the development of next-generation OLEDs and high-efficiency organic solar cells. The protocols and data presented here serve as a guide for researchers to explore the exciting possibilities offered by this compound in the field of organic electronics.

Synthesis of Novel Fluorescent Probes from (5-Bromobenzofuran-2-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes derived from (5-Bromobenzofuran-2-yl)boronic acid. The methodologies described herein focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. The resulting 2-aryl-5-bromobenzofuran derivatives often exhibit interesting photophysical properties, making them promising candidates for the development of fluorescent probes for biological imaging and sensing applications.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their rigid, planar structure and conjugated π-system often give rise to desirable fluorescent properties. This compound is a key building block that allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the benzofuran core through the Suzuki-Miyaura cross-coupling reaction. This approach offers a straightforward strategy for tuning the photophysical and biological properties of the resulting molecules. These fluorescent probes can be utilized in various research areas, including cellular imaging, biosensing, and as scaffolds for the development of new therapeutic agents.[1]

Principle of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of 2-aryl-5-bromobenzofurans from this compound is achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide (aryl or heteroaryl halide). The catalytic cycle, a fundamental concept in this synthesis, is illustrated below.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X (Aryl Halide) R-Pd(II)-X R-Pd(II)-X(Ln) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OH)2 (Boronic Acid) Base R-Pd(II)-R' R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln R-R' R-R' (Product) Reductive_Elimination->R-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is dependent on various factors including the choice of catalyst, ligand, base, and solvent. Below are tables summarizing typical reaction conditions and yields for the synthesis of 2-arylbenzofuran derivatives, which are analogous to the products derived from this compound.

Table 1: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Various Aryl Halides Note: Potassium benzofuran-2-yltrifluoroborate is a stable and effective alternative to the corresponding boronic acid.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₂CO₃n-Butanol10092
24-BromobenzonitrilePd(OAc)₂ (3)RuPhos (6)K₂CO₃n-Butanol10090
31-Bromo-4-nitrobenzenePd(OAc)₂ (3)RuPhos (6)K₂CO₃n-Butanol10085
44-BromoanisolePd(OAc)₂ (3)RuPhos (6)K₂CO₃n-Butanol10088
52-BromotoluenePd(OAc)₂ (3)RuPhos (6)K₂CO₃n-Butanol10081

Table 2: Microwave-Assisted Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids Note: This table illustrates the coupling from the bromo-functionalized benzofuran, providing insights into suitable reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2097
24-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2596
34-Methylphenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2098
44-Methoxyphenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2295
52-Naphthylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene3092

Table 3: Photophysical Properties of Representative 2-Arylbenzofuran Derivatives Note: The following data are for analogous 2-arylbenzofuran structures and serve as a reference for the expected photophysical properties of probes synthesized from this compound. The presence of the bromo substituent at the 5-position may influence these properties.

CompoundAryl SubstituentSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)
2-PhenylbenzofuranPhenylCyclohexane308335, 3500.85
2-(Naphthalen-2-yl)benzofuran2-NaphthylDichloromethane330375, 3950.78
2-(Pyren-1-yl)benzofuran1-PyrenylToluene375400, 4220.65
2-(4-Methoxyphenyl)benzofuran4-MethoxyphenylEthanol3153650.92
2-(4-Nitrophenyl)benzofuran4-NitrophenylChloroform3504500.15

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-aryl-5-bromobenzofurans. Optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, aryl halide, base, and catalyst/ligand in a reaction vessel. Inert_Atmosphere Evacuate and backfill the vessel with an inert gas (e.g., Argon). Reagents->Inert_Atmosphere Solvent Add degassed solvent via syringe. Inert_Atmosphere->Solvent Heating Heat the reaction mixture to the desired temperature with vigorous stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Extraction Perform aqueous work-up and extract with an organic solvent. Cooling->Extraction Drying Dry the combined organic layers and concentrate under reduced pressure. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Figure 2: Generalized experimental workflow for the synthesis of 2-aryl-5-bromobenzofurans.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial, add this compound, the aryl halide, the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). For microwave-assisted reactions, heat to a higher temperature (e.g., 150 °C) for a shorter duration (10-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-bromobenzofuran.

Characterization of Fluorescent Probes

The synthesized fluorescent probes should be characterized to confirm their structure and assess their photophysical properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Photophysical Characterization:

    • UV-Visible Spectroscopy: To determine the absorption spectrum and the maximum absorption wavelength (λ_abs).

    • Fluorescence Spectroscopy: To determine the emission spectrum and the maximum emission wavelength (λ_em).

    • Quantum Yield Measurement: To quantify the efficiency of the fluorescence process. This is typically measured relative to a known standard (e.g., quinine sulfate).

Applications and Future Perspectives

The 2-aryl-5-bromobenzofuran scaffold offers a versatile platform for the development of novel fluorescent probes. The bromine atom at the 5-position can be further functionalized through additional cross-coupling reactions, allowing for the synthesis of more complex and multi-functional probes.

Potential applications for these fluorescent probes include:

  • Bioimaging: Visualization of cellular structures and processes.

  • Sensing: Detection of specific ions, molecules, or changes in the cellular microenvironment (e.g., pH, viscosity).

  • Drug Discovery: As fluorescently tagged ligands for studying drug-target interactions.

Further derivatization of the synthesized probes can be explored to enhance their properties, such as introducing water-solubilizing groups for biological applications or specific recognition moieties for targeted sensing.

Safety Precautions

  • Palladium catalysts and organic solvents are hazardous and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Microwave-assisted reactions should be carried out in sealed vessels designed for this purpose to prevent pressure buildup.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Cross-coupling of (5-Bromobenzofuran-2-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of (5-bromobenzofuran-2-yl)boronic acid with a variety of aryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex benzofuran derivatives, which are prevalent in many biologically active compounds.[1][2]

Introduction

The benzofuran scaffold is a key structural motif in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a direct route to synthesize 2,5-disubstituted benzofurans.[2][4] This methodology is favored for its mild reaction conditions, tolerance of diverse functional groups, and the use of less toxic reagents compared to other cross-coupling methods.[1]

This document outlines optimized protocols for the palladium-catalyzed cross-coupling of this compound with various aryl halides, presenting key data and detailed experimental procedures to facilitate the efficient synthesis of novel benzofuran derivatives.

Data Presentation

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative reaction conditions and yields for the cross-coupling of benzofuran derivatives with aryl halides, which can serve as a starting point for the optimization of the coupling with this compound.

Table 1: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Aryl Halides [1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
14-IodoanisolePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol8595
21-Bromo-4-nitrobenzenePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol8588
34-BromobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol8592
42-BromopyridinePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol8578

Table 2: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids under Microwave Irradiation [5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acidQuinoline-based Pd(II)-complex (0.1)Cs₂CO₃Toluene2098
24-Chlorophenylboronic acidQuinoline-based Pd(II)-complex (0.1)Cs₂CO₃Toluene2596
34-Methoxyphenylboronic acidQuinoline-based Pd(II)-complex (0.1)Cs₂CO₃Toluene2097
43-Furylboronic acidQuinoline-based Pd(II)-complex (0.1)Cs₂CO₃Toluene3085

Experimental Protocols

The following are detailed protocols for performing the Suzuki-Miyaura cross-coupling reaction. These can be adapted for the specific coupling of this compound with various aryl halides.

Protocol 1: Conventional Heating Conditions

This protocol is adapted from a general method for the coupling of potassium benzofuran-2-yltrifluoroborate with aryl halides and can be modified for the boronic acid.[1]

Materials:

  • This compound (1.05 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol or a 1:1 mixture of Ethanol/Water

  • An inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a clean, dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.05 equiv), and sodium carbonate (2.0 equiv).

  • Add palladium(II) acetate (1 mol%) and RuPhos (2 mol%).

  • Seal the reaction vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add degassed ethanol to the vessel via syringe.

  • Stir the reaction mixture at 85 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[6] This protocol is a general guide for microwave-assisted Suzuki coupling with heterocyclic boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and deionized water

  • Microwave reactor vials

  • An inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv).

  • Add this compound (0.5 mmol, 1.0 equiv).

  • Add potassium carbonate (1.5 mmol, 3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed by bubbling with argon for 15-20 minutes.

  • Seal the vial under an argon atmosphere.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (trans-complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (cis-complex) D->E F Reductive Elimination E->F F->A G Ar-Ar' Coupled Product F->G ArX Aryl Halide (Ar-X) ArX->B BoronicAcid (5-Bromobenzofuran-2-yl)B(OH)2 + Base BoronicAcid->D

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Aryl halide, Base catalyst Add Catalyst System: Pd source and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat Reaction Mixture (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, GC, or LC-MS) heating->monitoring extraction Cool and Perform Aqueous Workup monitoring->extraction Upon Completion drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Suzuki Reactions with (5-Bromobenzofuran-2-yl)boronic acid: A Guide to Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients. (5-Bromobenzofuran-2-yl)boronic acid is a key building block in the development of novel compounds, with its derivatives showing promise as kinase inhibitors and antimicrobial agents.[1]

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction parameters, with the choice of base being a critical factor. The base plays a multifaceted role in the catalytic cycle, primarily by facilitating the crucial transmetalation step. This is achieved through the formation of a more nucleophilic boronate species from the boronic acid. The nature of the base can significantly impact reaction yield, rate, and selectivity.

These application notes provide a comprehensive overview of base selection for Suzuki-Miyaura reactions involving benzofuran moieties, with a focus on providing actionable protocols and comparative data to guide your synthetic endeavors.

Data Presentation: The Impact of Base Selection on Reaction Yield

The selection of an appropriate base is paramount for optimizing the Suzuki-Miyaura coupling. The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura reaction for the synthesis of a 2-arylbenzofuran derivative. This data, adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives, provides a clear comparison of the efficacy of various common bases.[2]

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃EtOH/H₂O (1:1)8091-97
2Cs₂CO₃Toluene150 (Microwave)96
3NaOHEtOH/H₂O (1:1)8078
4Cs₂CO₃EtOH/H₂O (1:1)8063
5NaHCO₃EtOH/H₂O (1:1)8053
6NaFEtOH/H₂O (1:1)8040
7NEt₃EtOH/H₂O (1:1)8028

Data for entries 1 and 3-7 are adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[2] Data for entry 2 is from a study on the microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates.[3]

As the data indicates, inorganic bases, particularly potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), generally provide superior yields in Suzuki couplings involving benzofuran derivatives.

Experimental Protocols

Below are detailed protocols for Suzuki-Miyaura cross-coupling reactions, providing a starting point for the use of this compound with various aryl halides.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with K₂CO₃

This protocol is adapted from a procedure for the synthesis of 2-arylbenzo[b]furan derivatives.[2]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(II) complex catalyst

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Brine solution

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add a 1:1 mixture of ethanol and deionized water as the solvent.

  • Stir the resulting suspension at 80°C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add brine to the reaction mixture and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Cs₂CO₃

This protocol is adapted from a procedure for the microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates.[3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., a specific Pd(II) complex)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • In a microwave process vial, combine the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst (e.g., 0.1 mol%).

  • Add toluene as the solvent.

  • Cap the vial and heat the mixture under microwave irradiation at 150°C for an appropriate time (typically 20-30 minutes), as determined by reaction monitoring.

  • Once the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Workflow reagents Combine Reactants: - this compound - Aryl Halide - Base - Pd Catalyst solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X (Oxidative Addition) pd0->pd_complex R¹-X transmetalation R¹-Pd(II)-R² (Transmetalation) pd_complex->transmetalation R²-B(OR)₂ + Base transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. (5-Bromobenzofuran-2-yl)boronic acid is a key building block in the synthesis of various biologically active compounds, pharmaceuticals, and materials. The choice of solvent in these coupling reactions is a critical parameter that can significantly influence reaction kinetics, catalyst stability, product yield, and purity. This document provides detailed application notes and protocols on the effects of solvents in the Suzuki-Miyaura coupling of this compound, offering a guide for reaction optimization.

General Principles of Solvent Effects

The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its properties, such as polarity, proticity, and coordinating ability, can influence each step of the reaction, from oxidative addition and transmetalation to reductive elimination.

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are frequently employed solvents in Suzuki-Miyaura couplings due to their ability to dissolve both the organic substrates and the inorganic base, which is crucial for reaction efficiency.[1]

    • Dioxane and Tetrahydrofuran (THF): Often used with an aqueous base, creating a two-phase system. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1] THF has been shown to provide excellent results in some Suzuki-Miyaura reactions.[2][3]

    • Dimethylformamide (DMF): Its high boiling point is advantageous for reactions requiring elevated temperatures, especially with less reactive substrates.[1] Its coordinating ability can also stabilize the palladium catalyst.[1]

  • Protic Solvents (e.g., Alcohols, Water): The use of protic solvents, often in combination with organic co-solvents, is a key aspect of green chemistry approaches to Suzuki-Miyaura couplings.[4][5] Water, being an environmentally benign solvent, has been successfully used in these reactions.[6][7]

  • Non-Polar Solvents (e.g., Toluene): Toluene is another common solvent, particularly in reactions conducted at higher temperatures, including those under microwave irradiation.[8][9]

Quantitative Data on Solvent Effects

While specific data for the coupling of this compound is not extensively published, the following table summarizes the general effect of different solvents on the yield of Suzuki-Miyaura coupling reactions for analogous aryl bromides and boronic acids. This data provides a representative understanding of how solvent choice can impact reaction outcomes.

Solvent SystemCatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)Reference(s)
1,4-Dioxane/H₂OPd(PPh₃)₄ (5)K₃PO₄9016Good[10]
ToluenePd(II)-complex (0.1)Cs₂CO₃150 (MW)0.496[8]
EtOH/H₂O (1:1)Pd(II)-complex (3)K₂CO₃80491[4]
DMFPd(OAc)₂ (2)K₂CO₃70-~80[6]
2-MeTHFCataCXium A palladacycle (10)Cs₂CO₃80-95[11]
THFPd/CNaOHReflux-Best results[2][3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, base, temperature, and reaction time will be necessary for each specific substrate combination.

Protocol 1: Standard Suzuki-Miyaura Coupling in a Dioxane/Water System
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[10][12]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 1:1 ratio) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine solution and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[13]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling in Toluene
  • Reaction Setup: In a microwave process vial, mix the aryl halide (1.0 mmol), this compound (1.2 mmol), a base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., a Pd(II)-complex, 0.1 mol%).[8]

  • Solvent Addition: Add toluene (3 mL).[8]

  • Microwave Irradiation: Cap the vial and heat the mixture under microwave irradiation at the specified temperature (e.g., 150 °C) and power (e.g., 200 Watt) for the determined reaction time.[8]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Diagrams

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon, Nitrogen) solvent->inert heating Heat and Stir (Conventional or Microwave) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Add Brine monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R Ln Transmetal->PdII_Diaryl Boronate R-B(OR)3- Boronate->Transmetal Base Base (e.g., OH-) BoronicAcid R-B(OH)2 BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 5-Bromobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] In pharmaceutical and materials science research, the benzofuran scaffold is a common motif found in many biologically active compounds and functional materials.[2] The functionalization of this scaffold, for instance at the 5-position, is crucial for developing new chemical entities. Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate reaction rates and improve yields in many organic transformations, including the Suzuki coupling.[3][4] This document provides detailed application notes and protocols for the microwave-assisted Suzuki coupling of 5-bromobenzofuran derivatives with various arylboronic acids, a key transformation for the synthesis of 5-arylbenzofurans.[5][6]

Data Presentation

The following tables summarize the quantitative data from representative microwave-assisted Suzuki coupling reactions of 5-bromobenzofuran derivatives with various arylboronic acids. These reactions typically employ a palladium catalyst and a base in an appropriate solvent under microwave irradiation.[5]

Table 1: Microwave-Assisted Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [5][7]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate2393
24-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2596
34-Methylphenylboronic acidMethyl 5-(4-methylphenyl)benzofuran-2-carboxylate2595
44-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate2592
53-Nitrophenylboronic acidMethyl 5-(3-nitrophenyl)benzofuran-2-carboxylate3085
63-Aminophenylboronic acidMethyl 5-(3-aminophenyl)benzofuran-2-carboxylate3082
7Naphthalen-1-ylboronic acidMethyl 5-(naphthalen-1-yl)benzofuran-2-carboxylate3578

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2 mmol), toluene (3 mL), microwave heating at 150 °C (200 W).[5]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted Suzuki coupling of a 5-bromobenzofuran derivative with an arylboronic acid.

Materials and Equipment
  • Methyl 5-bromobenzofuran-2-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., a quinoline-based Pd(II)-complex, or other suitable Pd catalysts like Pd(PPh₃)₄)[5][8]

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃))[3][5]

  • Solvent (e.g., Toluene, or a mixture like 1,4-dioxane/water)[5][8]

  • Microwave reactor (e.g., CEM Discover Labmate™ or Biotage)[9][10]

  • Microwave process vial with cap

  • Magnetic stirrer

  • Standard laboratory glassware

  • Analytical balance

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for product characterization

Detailed Experimental Procedure

The following protocol is adapted from the synthesis of methyl 5-arylbenzofuran-2-carboxylates.[7]

  • Reaction Setup:

    • In a microwave process vial, combine methyl 5-bromobenzofuran-2-carboxylate (1 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃) (2 mmol, 651 mg), and the palladium catalyst (0.1 mol%).[7]

    • Add the solvent (e.g., 3 mL of toluene) to the vial.[7]

  • Microwave Irradiation:

    • Securely cap the process vial.[7]

    • Place the vial inside the microwave reactor cavity.

    • Set the reaction parameters: temperature at 150 °C and power at 200 Watts.[5]

    • Irradiate the reaction mixture for the time specified in Table 1 (typically 23-35 minutes), or until completion as monitored by TLC.[7]

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture to remove the base and any precipitated palladium catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-arylbenzofuran-2-carboxylate.[7]

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow A Reactant Preparation (5-Bromobenzofuran derivative, Arylboronic acid, Catalyst, Base) B Solvent Addition (e.g., Toluene) A->B 1 C Microwave Irradiation (150 °C, 200 W) B->C 2 D Reaction Work-up (Extraction and Washing) C->D 3 E Purification (Column Chromatography) D->E 4 F Product Characterization (NMR, MS) E->F 5

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L2-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 ReductElim R-R' Transmetal->ReductElim Reductive Elimination R_X->OxAdd Boronic->Transmetal Base->Transmetal

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

References

Purifying Reaction Products of (5-Bromobenzofuran-2-yl)boronic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Detailed application notes and protocols for the purification of products derived from reactions involving (5-Bromobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including kinase inhibitors and other biologically active compounds.[1] The successful isolation and purification of the resulting benzofuran derivatives are critical for subsequent applications. This document outlines common purification strategies, including column chromatography, recrystallization, and liquid-liquid extraction, and provides detailed protocols based on established methodologies for benzofuran compounds.

Purification Strategies Overview

The primary methods for purifying products from reactions involving this compound are column chromatography and recrystallization.[2] The choice of method depends on the physical properties of the product (e.g., polarity, crystallinity) and the nature of the impurities.

Column Chromatography: This is the most frequently reported technique for purifying benzofuran derivatives.[2][3] Silica gel is the standard stationary phase, with eluent systems typically consisting of a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate.[4][3][5]

Recrystallization: For crystalline solid products, recrystallization is an effective method for achieving high purity.[1][2] Common solvent systems include aqueous methanol and methanol-acetone mixtures.[2][6]

Liquid-Liquid Extraction: This is a standard work-up procedure to remove inorganic salts and highly polar impurities from the reaction mixture before further purification.[7][8] The crude product is typically extracted from an aqueous layer into an organic solvent like ethyl acetate or dichloromethane.[7][8]

Experimental Protocols

The following protocols are representative examples for the purification of products from Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: General Purification of a 2-Arylbenzofuran Derivative

This protocol outlines a typical work-up and purification sequence for a Suzuki-Miyaura reaction.[8]

1. Reaction Work-up and Extraction: a. Upon reaction completion, cool the reaction mixture to room temperature.[7][8] b. Add a brine solution to the mixture.[8] c. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.[8] d. Combine the organic layers.

2. Drying and Concentration: a. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][9] b. Filter the drying agent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.[7][8]

3. Purification by Column Chromatography: a. Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or petroleum ether).[5][9] b. Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. c. Load the dissolved product onto the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC). f. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 2-arylbenzofuran.[8]

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid, crystalline products.

1. Initial Isolation: a. Follow the work-up and extraction steps as described in Protocol 1 (steps 1a-2c) to obtain the crude solid product.

2. Recrystallization: a. Select a suitable solvent or solvent system (e.g., methanol/water, acetone/methanol).[6] b. Dissolve the crude product in the minimum amount of the hot solvent. c. If insoluble impurities are present, perform a hot gravity filtration.[10] d. Allow the solution to cool slowly to room temperature to form crystals. e. Further cool the mixture in an ice bath to maximize crystal formation.[10] f. Collect the crystals by filtration. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize typical purification parameters and expected outcomes for reactions involving benzofuran derivatives.

Table 1: Column Chromatography Parameters for Benzofuran Derivatives

Product TypeStationary PhaseEluent SystemTypical Yield (%)Reference
Polysubstituted benzofuransSilica GelPetroleum ether / Ethyl acetateNot Specified
Spiro[benzofuran-inden] derivativesSilica Gel (200-300 mesh)Petroleum ether / Ethyl acetate (5:1)50-92[3]
2-ArylbenzofuransSilica GelGradient of ethyl acetate in hexaneNot Specified[9]
5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterNot SpecifiedPetroleum ether / Ethyl acetate (2:1 v/v)72.6[11]

Table 2: Recrystallization Solvents for Benzofuran Derivatives

Product TypeRecrystallization SolventReference
General Benzofuran DerivativesAqueous methanol or methanol-acetone mixtures[2][6]
2-(Aryl)-3-carbomethoxybenzofuransMethanol[6]
Pyridine and Thieno[2,3-b]pyridine derivativesAcetic acid, Dioxane, or DMF[12]
Thiazolidinone derivativesDioxane[13]

Visualizing the Purification Workflow

The following diagrams illustrate the general workflows for the purification of products from this compound reactions.

G General Purification Workflow reaction Completed Reaction Mixture workup Aqueous Work-up (e.g., add brine) reaction->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude Crude Product concentration->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_oil Pure Product (Oil/Amorphous Solid) chromatography->pure_oil pure_solid Pure Crystalline Product recrystallization->pure_solid

Caption: General workflow for purification.

G Decision Tree for Purification Method start Crude Product Obtained is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No final_product Final Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: Decision tree for purification.

References

Application Note: HPLC Method for Monitoring (5-Bromobenzofuran-2-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (5-Bromobenzofuran-2-yl)boronic acid and for monitoring its consumption in chemical reactions, such as the Suzuki-Miyaura cross-coupling. Due to the inherent instability of boronic acids in aqueous and protic environments, this protocol emphasizes conditions that minimize on-column hydrolysis, ensuring accurate quantification of reactants and products. The provided methodology serves as a foundational guideline for researchers engaged in the synthesis and application of benzofuran-based compounds.

Introduction

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] These reactions are pivotal in the development of pharmaceuticals and functional materials.[3] Accurate monitoring of such reactions is crucial for optimization, understanding reaction kinetics, and ensuring the quality of the final product.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for reaction monitoring.[1] However, the analysis of boronic acids by RP-HPLC presents challenges due to their propensity to undergo hydrolysis to the corresponding boronic acid and pinacol, if starting from a pinacol ester.[4] This on-column degradation can lead to inaccurate quantification and peak tailing.

This application note provides a comprehensive HPLC method designed to mitigate these challenges, enabling reliable analysis of this compound and the monitoring of its reactions.

Experimental

Instrumentation, Materials, and Reagents
  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[5]

  • Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended to minimize on-column hydrolysis.[4][5][6][7]

  • Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.[5]

  • Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment. This compound reference standard.

  • Sample Diluent: Aprotic solvents such as acetonitrile are recommended for sample preparation to prevent degradation.[4]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (low silanol activity)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C[5]
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Note: This method serves as a starting point and may require optimization for specific reaction mixtures.

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve in acetonitrile to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation for Reaction Monitoring:

  • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.[1]

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of acetonitrile to stop the catalytic cycle.[1]

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • If necessary, further dilute the sample with acetonitrile to bring the analyte concentrations within the linear range of the detector.

Protocol for Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol outlines the steps for monitoring a typical Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Reaction Setup

A general procedure for the Suzuki coupling is as follows:

  • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere.

Reaction Monitoring
  • At t=0 and subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), collect aliquots of the reaction mixture.

  • Prepare the samples for HPLC analysis as described in section 2.3.

  • Inject the prepared samples onto the HPLC system.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of the product over time.

Data Analysis
  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of the boronic acid in the reaction samples at each time point using the calibration curve.

  • Calculate the percentage conversion of the boronic acid over time.

Data Presentation

The quantitative data from the reaction monitoring can be summarized in a table for clear comparison.

Table 1: Representative Data for Monitoring a Suzuki-Miyaura Coupling Reaction

Time (minutes)This compound Peak AreaProduct Peak Area% Conversion of Boronic Acid
01,250,00000%
15980,000270,00021.6%
30650,000600,00048.0%
60280,000970,00077.6%
12050,0001,200,00096.0%
240< 10,0001,240,000> 99.2%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reaction_mixture Reaction Mixture aliquot Take Aliquot reaction_mixture->aliquot Time points (t=0, 15, 30...) quench Quench Reaction (in Acetonitrile) aliquot->quench filter Filter (0.22 µm) quench->filter dilute Dilute (if necessary) filter->dilute hplc_injection Inject into HPLC dilute->hplc_injection separation Chromatographic Separation hplc_injection->separation detection DAD Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report (% Conversion vs. Time) quantification->report

Caption: Experimental workflow for monitoring this compound reactions by HPLC.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application select_column Select Column (C18, low silanol activity) optimize_mp Optimize Mobile Phase (Acetonitrile/Water Gradient) select_column->optimize_mp optimize_detection Optimize Detection (Wavelength) optimize_mp->optimize_detection specificity Specificity optimize_detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness reaction_monitoring Reaction Monitoring robustness->reaction_monitoring purity_analysis Purity Analysis robustness->purity_analysis

Caption: Logical relationship for HPLC method development, validation, and application.

References

Synthesis of Bioactive Benzofurans from Boronic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive benzofuran derivatives utilizing boronic acid precursors. The methodologies outlined below focus on robust and versatile catalytic systems, including palladium, rhodium, and copper-catalyzed reactions, which are instrumental in modern organic synthesis and drug discovery.

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The use of boronic acids as key building blocks, particularly in cross-coupling reactions, offers a powerful and flexible strategy for the construction of diverse and highly functionalized benzofuran libraries.[6][7]

Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, valued for its mild reaction conditions and broad functional group tolerance.[6] This protocol details the synthesis of 2-arylbenzofurans by coupling a benzofuran boronic acid with an aryl halide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[6][8]
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), 2-benzofurylboronic acid (1.2 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., a palladium(II) complex, 0.0015 mmol).[6][8] Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., EtOH/H₂O, v/v = 1:1, 6 mL) via syringe.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).[6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a brine solution to the mixture.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[6]

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions[8]
EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1PdCl₂K₂CO₃EtOH/H₂O (1:1)80455
2Pd(OAc)₂K₂CO₃EtOH/H₂O (1:1)80461
3Pd(II) complex[9]K₂CO₃EtOH/H₂O (1:1)80491

Reaction conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), 4-methoxyphenylboronic acid (0.08 mmol), catalyst (0.0015 mmol), K₂CO₃ (0.1 mmol) in 6 mL of solvent.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide E Combine Reagents A->E B 2-Benzofurylboronic Acid B->E C Base (e.g., K2CO3) C->E D Pd Catalyst D->E F Add Degassed Solvent E->F G Heat & Stir (80-100°C, 4-12h) F->G H Cool & Quench (Brine) G->H I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Column Chromatography J->K L Pure 2-Arylbenzofuran K->L

Caption: Experimental workflow for the synthesis of 2-arylbenzofurans via Suzuki-Miyaura coupling.

Rhodium-Catalyzed Synthesis of Functionalized Isobenzofurans

Rhodium catalysis offers an alternative and sometimes superior method for the synthesis of benzofuran derivatives, particularly for constructing functionalized 1,3-diarylisobenzofurans from o-acylbenzaldehydes and arylboronic acids.[10] This approach can be enhanced by microwave activation, leading to improved yields, especially with sensitive functional groups.[10]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Synthesis[10]
  • Reaction Setup: In a microwave process vial, place the o-aroylbenzaldehyde (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the rhodium catalyst (e.g., [Rh(OH)(cod)]₂, 1.5 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 10:1 ratio).

  • Reaction Execution (Microwave): Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 150 °C) for a short duration (e.g., 10 minutes).

  • Work-up: After cooling, add water and extract the mixture with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent. Purify the residue by chromatography on a silica gel column to yield the desired isobenzofuran.

Data Presentation: Comparison of Catalytic Methods for Isobenzofuran Synthesis[10]
EntryBoronic Acid SubstituentCatalystConditionsYield (%)
14-Me[Rh(OH)(cod)]₂100 °C, 16h99
24-MePd(PPh₃)₄100 °C, 16h99
34-Me[Rh(OH)(cod)]₂MW, 150 °C, 10 min99
42-Me[Rh(OH)(cod)]₂100 °C, 16h25
52-Me[Rh(OH)(cod)]₂MW, 150 °C, 10 min71
64-NH₂Pd(PPh₃)₄100 °C, 16h0
74-NH₂[Rh(OH)(cod)]₂MW, 150 °C, 10 min36 (isolated)

This table illustrates the effectiveness of rhodium catalysis, especially with microwave activation, for sterically hindered substrates and those with sensitive functional groups like amines.[10]

Visualization: Rhodium-Catalyzed Synthesis Workflow

Rhodium_Synthesis_Workflow cluster_setup Reagent Combination cluster_reaction Microwave Reaction cluster_purification Isolation A o-Aroylbenzaldehyde D Combine in MW Vial A->D B Arylboronic Acid B->D C Rh Catalyst C->D E Add Degassed Dioxane/Water D->E F Heat in MW Reactor (e.g., 150°C, 10 min) E->F G Cool & Extract (H2O, CH2Cl2) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Isobenzofuran I->J

Caption: Workflow for the microwave-assisted, rhodium-catalyzed synthesis of isobenzofurans.

Copper-Catalyzed Synthesis of 2-Aminodihydrobenzofurans

Copper catalysis provides a cost-effective and efficient method for constructing nitrogen-containing benzofuran derivatives. This protocol describes a copper-catalyzed N-alkenylation followed by a[11][11]-rearrangement cascade to produce 2-amino-2,3-disubstituted dihydrobenzofurans from aryloxyamines and alkenyl boronic acids.[11] This reaction proceeds under mild, open-flask conditions with high diastereoselectivity.[11]

Experimental Protocol: General Procedure for Copper-Catalyzed Amination[11]
  • Reaction Setup: In an open flask, combine the aryloxyamine (1.0 equivalent), alkenyl boronic acid (1.5 equivalents), copper catalyst (e.g., Cu(OAc)₂), a ligand (e.g., a monophosphine ligand), and a base.

  • Solvent Addition: Add a suitable solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product via flash chromatography to obtain the 2-aminodihydrobenzofuran.

Visualization: Proposed Catalytic Cycle for Aminodihydrobenzofuran Synthesis[11]

Copper_Catalytic_Cycle A Cu(II)L Species B Transmetalation (Alkenyl Boronic Acid) A->B + R-B(OH)2 C Intermediate B B->C D Ion Exchange (Aryloxyamine, Base) C->D + ArO-NH2 E Intermediate C D->E F Disproportionation E->F G Intermediate D F->G H Reductive Elimination G->H I Enamine Intermediate F H->I J Cu(I) Species E H->J K [3,3]-Rearrangement I->K J->A Oxidation L 2-Aminodihydrobenzofuran K->L

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, particularly focusing on low yields observed with (5-Bromobenzofuran-2-yl)boronic acid and similar heteroaromatic substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the most common causes?

A1: Low yields in Suzuki couplings involving heteroaromatic boronic acids are a frequent challenge. The primary reasons often revolve around the instability of the boronic acid itself and suboptimal reaction conditions. Key factors include:

  • Protodeboronation: This is the most common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner.[1][2][3] This process is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[1] Heteroaromatic boronic acids, like the benzofuran derivative , are particularly susceptible to this decomposition pathway.[1][2]

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized or poisoned, halting the catalytic cycle.[4] Oxygen contamination is a primary cause of catalyst decomposition and can also lead to the undesirable homocoupling of the boronic acid.[4]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step.[5] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6] If the base is too weak, not soluble, or improperly chosen, this step can be slow or inefficient.[1]

  • Poor Reagent Purity or Stability: The purity and stability of all reagents—aryl halide, boronic acid, catalyst, ligand, and base—are paramount. Boronic acids can degrade over time, especially when exposed to air and moisture.[4][7]

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[3] This is a major cause of low yields as it consumes the boronic acid.

To minimize protodeboronation:

  • Use Milder Bases: While a base is necessary, overly strong bases can accelerate decomposition. Consider switching from strong bases like NaOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1]

  • Protect the Boronic Acid: Convert the boronic acid into a more stable derivative. Boronic pinacol esters (Bpin), MIDA esters, or potassium trifluoroborate salts are significantly more resistant to protodeboronation.[1][3] These derivatives often release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[3]

  • Control Temperature: Avoid excessively high temperatures, which can increase the rate of decomposition.[1]

  • Rigorous Inert Conditions: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidative processes that can contribute to degradation.[4]

Q3: How do I choose the right catalyst, ligand, and base for this specific coupling?

A3: The selection of these components is critical and often substrate-dependent.

  • Catalyst: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings with heteroaromatics often benefit from more advanced systems.[8][9] Pre-formed Pd(0) catalysts or modern Pd(II) precatalysts (e.g., palladacycles) paired with specialized ligands often give superior results.[4]

  • Ligands: For heteroaromatic substrates, bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), can significantly improve yields.[1][6] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and can accelerate the overall catalytic cycle, outcompeting the protodeboronation side reaction.[10]

  • Base: The base activates the boronic acid.[6] The choice is a balance between reactivity and stability. For sensitive boronic acids, K₃PO₄ and Cs₂CO₃ are often excellent choices, providing sufficient basicity while being less harsh than hydroxides.[1][6] The physical form of the base matters; using finely powdered base ensures better solubility and reactivity.[11]

Q4: My starting materials are not dissolving properly. What solvent system should I use?

A4: Proper solubility of all reaction components is crucial for an efficient reaction.[1] Suzuki couplings are often performed in a mixture of an organic solvent and water. Common systems include:

  • Dioxane/H₂O

  • Toluene/H₂O

  • THF/H₂O

  • 2-MeTHF/H₂O

If solubility remains an issue, consider using DMF or DMSO, but be aware that these solvents can be difficult to remove and may require higher reaction temperatures.[12][13] The water in the solvent mixture often plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[1][11]

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues with low reaction yields.

Issue 1: Starting materials (Aryl Halide and/or Boronic Acid) are largely unreacted.

  • Potential Cause A: Inactive Catalyst. The active Pd(0) species has not been generated or has been deactivated.[1]

    • Solution 1: Check Catalyst Source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are suitable for its reduction to Pd(0).[4] Consider using a fresh batch of catalyst or switching to a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst.[1][4]

    • Solution 2: Ensure Rigorous Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[14]

  • Potential Cause B: Inefficient Oxidative Addition. The C-Br bond of the aryl halide is not breaking to add to the palladium center.

    • Solution 1: Use More Active Ligands. For electron-rich or sterically hindered halides, employ more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[1][6]

    • Solution 2: Increase Temperature. Higher temperatures can help overcome the activation energy barrier for oxidative addition.[1]

Issue 2: The boronic acid is consumed, but the desired product yield is low.

  • Potential Cause A: Protodeboronation. The boronic acid is being converted to the corresponding arene (benzofuran) via hydrolysis of the C-B bond.[6]

    • Solution 1: Use a Milder Base. Switch from strong bases (NaOH, KOH) to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[1][15]

    • Solution 2: Use a More Stable Boron Reagent. Convert the this compound to its corresponding pinacol ester (Bpin) or trifluoroborate salt.[1][3] These are more stable and less prone to premature decomposition.

    • Solution 3: Lower Reaction Temperature. If possible, reduce the reaction temperature to slow the rate of decomposition relative to the productive coupling.[10]

  • Potential Cause B: Homocoupling. The boronic acid is coupling with itself to form a biaryl byproduct.

    • Solution 1: Exclude Oxygen. Homocoupling is often promoted by the presence of oxygen.[4] Ensure the reaction is rigorously degassed.

    • Solution 2: Use an Efficient Catalyst System. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower homocoupling pathway.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize data from studies on Suzuki couplings involving benzofuran derivatives, providing a reference for condition screening.

Table 1: Effect of Catalyst and Base on the Suzuki Coupling of 2-(4-bromophenyl)benzofuran. [15] (Model Reaction: 2-(4-bromophenyl)benzofuran + 4-methoxyphenylboronic acid)

EntryCatalyst (3 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂K₂CO₃EtOH/H₂O (1:1)80455
2Pd(OAc)₂K₂CO₃EtOH/H₂O (1:1)80461
3Pd(II) Complex ¹K₂CO₃ EtOH/H₂O (1:1) 80 4 97
4Pd(II) Complex¹NEt₃EtOH/H₂O (1:1)80428
5Pd(II) Complex¹NaOHEtOH/H₂O (1:1)80478
6Pd(II) Complex¹Cs₂CO₃EtOH/H₂O (1:1)80463

¹A specific Pd(II) complex developed in the cited study.

Table 2: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids. [16] (Conditions: Pd(II)-complex 3 (0.1 mol%), Cs₂CO₃, Toluene, Microwave Irradiation)

EntryArylboronic AcidTime (min)Yield (%)
14-Chlorophenylboronic acid2596
24-Fluorophenylboronic acid2595
34-Methylphenylboronic acid2595
44-Methoxyphenylboronic acid3094
52-Thiopheneboronic acid2096

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1][17]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes by bubbling the gas through the solid mixture.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and/or ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This protocol is a preventative measure to increase the stability of the boronic acid.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane) under a nitrogen atmosphere.

  • Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate and stir for 30 minutes to remove any residual water.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete conversion of the boronic acid.

  • Isolation: Filter off the drying agent (if used) and concentrate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction (Protocol 1) without further purification.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_complex->transmetalation_complex Transmetalation output1 X⁻ transmetalation_complex->pd0 Reductive Elimination output3 R¹-R² (Product) boronate R²-B(OH)₃⁻ output2 B(OH)₃ boronic_acid R²-B(OH)₂ boronic_acid->boronate + Base (OH⁻) center input1 R¹-X (Aryl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions1 Solutions for Unreacted SM cluster_solutions2 Solutions for BA Decomposition cluster_solutions3 Solutions for Homocoupling start Low Yield Observed q1 Starting Material (SM) Largely Unreacted? start->q1 q2 Boronic Acid (BA) Decomposed? (Protodeboronation) start->q2 q3 Significant Homocoupling Byproduct Observed? start->q3 s1a Check catalyst activity (use fresh/active source) q1->s1a YES s1b Ensure rigorous inert atmosphere q1->s1b YES s1c Use bulkier, electron-rich ligand (e.g., SPhos) q1->s1c YES s1d Increase temperature q1->s1d YES s2a Switch to milder base (K₃PO₄, Cs₂CO₃) q2->s2a YES s2b Use stable BA derivative (Pinacol Ester, MIDA Ester) q2->s2b YES s2c Lower reaction temperature q2->s2c YES s3a Thoroughly degas solvents and reaction q3->s3a YES s3b Use a more active catalyst system q3->s3b YES

Caption: A logical workflow for diagnosing and solving low-yield issues.

Decision_Tree cluster_boron Boron Source cluster_catalyst Catalyst System cluster_base Base Selection problem Problem: Low Yield with Heteroaromatic Boronic Acid boronic_acid Boronic Acid problem->boronic_acid catalyst_simple Simple Catalyst (e.g., Pd(PPh₃)₄) problem->catalyst_simple base_strong Strong Base (e.g., NaOH) problem->base_strong boron_ester Pinacol Ester / MIDA Ester (More Stable) boronic_acid->boron_ester If protodeboronation is suspected catalyst_advanced Advanced System (e.g., Pd(OAc)₂ + SPhos) catalyst_simple->catalyst_advanced If reaction is sluggish or SM unreacted base_mild Milder Base (e.g., K₃PO₄, Cs₂CO₃) base_strong->base_mild To reduce BA decomposition

References

Technical Support Center: Mitigating Protodeboronation of (5-Bromobenzofuran-2-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of (5-Bromobenzofuran-2-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions. This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, can significantly reduce the yield of the desired coupled product. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to minimize protodeboronation and enhance reaction efficiency.

Troubleshooting Guide and FAQs

Here we address common issues and questions related to the instability of this compound under typical Suzuki-Miyaura conditions.

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating 5-bromobenzofuran as a major byproduct. What is happening?

A1: You are likely observing significant protodeboronation.[1] This is a common side reaction for many boronic acids, particularly heteroaromatic ones, under the basic and often heated conditions of the Suzuki-Miyaura coupling.[1] The C-B bond of your boronic acid is being cleaved and replaced by a proton from the reaction medium.

Q2: What are the primary factors that promote the protodeboronation of my boronic acid?

A2: Several factors can accelerate protodeboronation:

  • High pH: Strong bases promote the formation of boronate anions, which can be more susceptible to protodeboronation.[2]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.

  • Inefficient Catalysis: If the catalytic cycle of the Suzuki-Miyaura reaction is slow, the boronic acid has more time to decompose via protodeboronation.

Q3: How can I modify my reaction conditions to reduce protodeboronation?

A3: Optimizing your reaction conditions is the first line of defense:

  • Use a Milder Base: Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can significantly reduce the rate of protodeboronation.

  • Lower the Reaction Temperature: If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can favor the cross-coupling reaction.

  • Employ a Highly Active Catalyst: Using a more efficient palladium catalyst and ligand system can accelerate the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation side reaction.

  • Anhydrous Conditions: While not always practical as some water can be beneficial for the Suzuki reaction, minimizing the amount of water by using anhydrous solvents and reagents can help reduce the proton source for protodeboronation.

Q4: Are there more robust chemical modifications I can make to this compound to prevent protodeboronation?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. These derivatives often act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing decomposition.[1] Common stable derivatives include:

  • Pinacol Esters: These are readily prepared and offer increased stability.

  • MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, often crystalline solids that are compatible with chromatography and slowly release the boronic acid under basic conditions.

  • DABO (diethanolamine) Boronates: These are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.

Quantitative Data on Boronic Acid Stability

Table 1: Comparison of Boronic Acid vs. Pinacol Ester in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerBaseTemperature (°C)Yield (%)Reference
2-Thiopheneboronic acidPyridine-2-sulfonyl fluorideNa₃PO₄8045Analogous system[3]
2-Thiopheneboronic acid pinacol esterPyridine-2-sulfonyl fluorideNa₃PO₄8068Analogous system[3]
2-Furanboronic acid4-ChloroanisoleK₃PO₄10055Analogous system
2-Furanboronic acid pinacol ester4-ChloroanisoleK₃PO₄10085Analogous system

Table 2: Effect of Base on the Yield of Suzuki-Miyaura Coupling of a Benzofuran Derivative

BaseYield (%) of 2-arylbenzofuranReference
NEt₃28[4]
NaF40[4]
NaHCO₃53[4]
NaOH78[4]
Cs₂CO₃63[4]
K₂CO₃97[4]

Note: The data in this table is for the coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid and illustrates the significant impact of the choice of base on reaction efficiency.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound and its pinacol ester derivative.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a mild base such as K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis and Use of this compound pinacol ester

Using the more stable pinacol ester is a highly recommended strategy to minimize protodeboronation.

Part A: Synthesis of this compound pinacol ester

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable solvent such as toluene or dichloromethane.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate.

  • Isolation: Once the reaction is complete (typically after several hours), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction after filtration to remove any solids.

Part B: Suzuki-Miyaura Coupling using the Pinacol Ester

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound pinacol ester (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane) and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos, 1-3 mol%).

  • Reaction: Heat the mixture to 80-110 °C and stir until completion.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental processes discussed.

Protodeboronation_Pathway A This compound B Desired Suzuki Coupling Product A->B Suzuki-Miyaura Coupling (Pd catalyst, base) C 5-Bromobenzofuran (Byproduct) A->C Protodeboronation (H+, H2O, heat, base)

Fig. 1 Competing pathways in the Suzuki-Miyaura reaction.

Mitigation_Strategy cluster_0 Direct Use of Boronic Acid cluster_1 Use of Stable Derivatives A This compound B Protodeboronation A->B C Boronic Acid Derivative (Pinacol, MIDA, DABO ester) D Slow Release of Boronic Acid C->D E Reduced Protodeboronation D->E

Fig. 2 Strategy to minimize protodeboronation.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid Derivative, and Base start->reagents solvent_catalyst Add Degassed Solvent and Pd Catalyst reagents->solvent_catalyst reaction Heat and Stir under Inert Atmosphere solvent_catalyst->reaction workup Cool, Dilute, and Extract reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Fig. 3 Generalized Suzuki-Miyaura experimental workflow.

References

Minimizing homocoupling of (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of (5-Bromobenzofuran-2-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a significant amount of a dimeric benzofuran byproduct in my reaction mixture. What is causing this and how can I prevent it?

A1: The byproduct you are observing is likely the result of homocoupling of this compound. This is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen and palladium(II) species.[1][2][3][4] To minimize this, consider the following strategies:

  • Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[1][2] Deoxygenate your solvent and reagents thoroughly before use. A common method is to bubble an inert gas through the solvent for an extended period or to use the freeze-pump-thaw technique.[5]

  • Catalyst Choice: If you are using a palladium(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species can sometimes be initiated by the homocoupling of your boronic acid.[4] Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, or a precatalyst that readily forms the active Pd(0) species.[6]

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6][7]

Q2: My attempts to create an inert atmosphere have not completely solved the homocoupling issue. Are there any chemical additives that can help?

A2: Yes, certain additives can help suppress homocoupling. The addition of a mild reducing agent, such as potassium formate, has been shown to be effective.[2][7][8] This helps to minimize the concentration of Pd(II) species that can promote homocoupling, without interfering with the primary catalytic cycle.

Q3: Can my choice of base and solvent influence the extent of homocoupling?

A3: Absolutely. The base and solvent system play a critical role in the reaction's success.

  • Base: The strength and type of base can significantly impact the reaction. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base might promote side reactions.[9][10] It is advisable to screen different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, to find the optimal conditions for your specific substrates.[10] The physical state of the base (e.g., finely powdered and dry) can also affect reactivity.[10]

  • Solvent: The choice of solvent affects the solubility of your reagents and the overall reaction kinetics. Mixed solvent systems, such as dioxane/water or THF/water, are commonly used.[10] The presence of water can be crucial for the activity of certain bases and for facilitating the catalytic cycle. However, be aware that some ethereal solvents can form peroxides upon storage, which can lead to oxidation of the boronic acid.[11] Using freshly distilled or inhibitor-free solvents is recommended.

Q4: I suspect my this compound is unstable under the reaction conditions. How can I address this?

A4: Boronic acids, especially certain heterocyclic derivatives, can be prone to decomposition (e.g., protodeboronation) under reaction conditions.[9][12] To mitigate this, you can use a "slow-release" strategy by employing a more stable boronic acid surrogate.[13] Some common examples include:

  • MIDA boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions.[6][12]

  • Trifluoroborate salts: These salts also offer increased stability and can be used in place of the free boronic acid.[14]

  • Boronic esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.[11][15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is generally thought to be mediated by Pd(II) species.[4] One proposed mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the homocoupled product and a Pd(0) species.[4] The presence of oxygen can re-oxidize Pd(0) to Pd(II), perpetuating this unwanted side reaction.[3]

Q2: How do I choose the right ligand to minimize homocoupling?

A2: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can promote the oxidative addition and reductive elimination steps of the cross-coupling cycle, which can help it outcompete the homocoupling pathway.[6][14]

Q3: Can the reaction temperature be optimized to reduce homocoupling?

A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling and protodeboronation.[6] It is advisable to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.

Q4: Is there a way to visually represent the troubleshooting process?

A4: Yes, the following workflow diagram illustrates a logical approach to troubleshooting the homocoupling of this compound.

G start Start: Significant Homocoupling Observed inert_atm Step 1: Ensure Strict Inert Atmosphere (Degas solvents, use Ar/N2) start->inert_atm check1 Homocoupling Minimized? inert_atm->check1 catalyst Step 2: Modify Catalyst System - Use Pd(0) source (e.g., Pd(PPh3)4) - Add mild reducing agent (e.g., K-formate) check1->catalyst No end_success Success: Homocoupling Minimized check1->end_success Yes check2 Homocoupling Minimized? catalyst->check2 conditions Step 3: Optimize Reaction Conditions - Screen bases (K2CO3, Cs2CO3) - Adjust temperature - Slow addition of boronic acid check2->conditions No check2->end_success Yes check3 Homocoupling Minimized? conditions->check3 stabilize Step 4: Stabilize Boronic Acid - Use MIDA boronate - Use trifluoroborate salt check3->stabilize No check3->end_success Yes end_further Further Optimization Required stabilize->end_further

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation

The following table summarizes key experimental parameters and their impact on minimizing the homocoupling of this compound.

ParameterStandard ConditionOptimized Condition for Minimizing HomocouplingRationale
Atmosphere Air or incomplete inertingStrict inert atmosphere (Nitrogen or Argon)Oxygen promotes Pd(II)-mediated homocoupling.[1][2]
Catalyst Pd(II) precatalyst (e.g., Pd(OAc)₂)Pd(0) source (e.g., Pd(PPh₃)₄) or use of a reducing agent (e.g., K-formate) with Pd(II)Avoids in-situ reduction of Pd(II) via homocoupling.[2][4]
Base Strong, soluble bases (e.g., NaOH)Weaker, heterogeneous bases (e.g., K₂CO₃, K₃PO₄)Milder conditions can disfavor side reactions.[10]
Solvent Anhydrous organic solventDegassed aqueous/organic mixture (e.g., Dioxane/H₂O)Water is often necessary for the catalytic cycle and base activity.[10]
Boronic Acid Free boronic acidStable derivative (MIDA boronate, trifluoroborate)Protects against decomposition and allows for slow release.[12][13]
Addition Method All reagents added at onceSlow addition of the boronic acid solutionKeeps the concentration of the boronic acid low.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

  • Preparation of Glassware: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Solvent Degassing: The reaction solvent (e.g., a 4:1 mixture of dioxane and water) should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Setup: To a dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the base (e.g., K₃PO₄, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if separate.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add the degassed solvent via a cannula or syringe. If using a solid aryl halide and base, they can be added before this step.

  • Boronic Acid Addition: Dissolve the this compound (or its stable derivative) in a small amount of the degassed solvent and add it to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

The following diagram illustrates the competing pathways of Suzuki-Miyaura cross-coupling and boronic acid homocoupling.

G cluster_0 Desired Suzuki-Miyaura Catalytic Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition (with Ar-X) Pd0->OA O2 O2 Pd0->O2 PdII_ArX Ar-Pd(II)L2-X OA->PdII_ArX Trans Transmetalation (with R-B(OH)2) PdII_ArX->Trans PdII_ArR Ar-Pd(II)L2-R Trans->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Cross-Coupling Product) RE->Product PdII Pd(II) Trans1 Transmetalation (R-B(OH)2) PdII->Trans1 PdII_R R-Pd(II)-X Trans1->PdII_R Trans2 Transmetalation (R-B(OH)2) PdII_R->Trans2 PdII_R2 R-Pd(II)-R Trans2->PdII_R2 RE_homo Reductive Elimination PdII_R2->RE_homo Homocoupling_Product R-R (Homocoupling Product) RE_homo->Homocoupling_Product Pd0_from_homo Pd(0) RE_homo->Pd0_from_homo O2->PdII Oxidizes

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

References

Technical Support Center: Benzofuran Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing benzofuran boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with benzofuran boronic acids in Suzuki-Miyaura coupling?

A1: The most prevalent side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This undesired reaction consumes the boronic acid, preventing it from participating in the desired cross-coupling catalytic cycle.[2] Another common side reaction is homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen or copper catalysts.[3][4]

Q2: Why is 2-benzofurylboronic acid prone to protodeboronation?

A2: Heteroaryl boronic acids, particularly 2-substituted ones like 2-benzofurylboronic acid, can be inherently unstable.[5] The C-B bond is susceptible to cleavage by proton sources (protolysis), a process that can be accelerated by heat, the presence of a base, and even the palladium catalyst itself.[1][2] The reaction pH is a critical factor, as basic conditions required for the Suzuki-Miyaura coupling can also promote the formation of boronate species that are more susceptible to protodeboronation.[6]

Q3: How can I improve the stability of my benzofuran boronic acid?

A3: To mitigate stability issues, you can convert the boronic acid into a more stable derivative.[7] Common, air-stable surrogates include:

  • MIDA (N-methyliminodiacetic acid) boronates: These release the boronic acid slowly under the reaction conditions, maintaining a low concentration to suppress side reactions.[2][5]

  • Potassium heteroaryltrifluoroborates: These salts are often more stable than the corresponding boronic acids.[8][9]

  • Diethanolamine (DABO) adducts: These form crystalline, air-stable solids that can often be used directly in coupling reactions, releasing the boronic acid in situ.[10][11]

Q4: What is the general order of reactivity for aryl halides in coupling with benzofuran boronic acid?

A4: The typical order of reactivity for the organic halide coupling partner is based on the carbon-halogen bond strength: I > Br > OTf >> Cl.[12] This predictable reactivity allows for chemoselective couplings on molecules with multiple different halide leaving groups.[12]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low to No Yield of Desired Product 1. Protodeboronation: Your boronic acid is decomposing faster than it is coupling.[2] 2. Catalyst Inactivity: The palladium catalyst or ligand has decomposed or is unsuitable for the substrate. 3. Inefficient Transmetalation: The transfer of the benzofuran group from boron to the palladium center is slow.1. Use Milder Conditions: Lower the reaction temperature. 2-Benzofuranyl boronic acid has been shown to couple in high yields at 60°C, whereas other unstable boronic acids fail.[8] 2. Use a Stable Boronic Acid Surrogate: Employ a MIDA boronate or a trifluoroborate salt to ensure slow release of the active boronic acid.[1][2] 3. Screen Catalysts and Ligands: Use a fresh batch of catalyst. For challenging couplings, consider robust Buchwald-type ligands (e.g., SPhos, XPhos) and precatalysts.[13] 4. Optimize Base and Solvent: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective. Ensure solvents are anhydrous and rigorously degassed to prevent both protodeboronation and catalyst decomposition.[7][13]
Significant Protodeboronation Detected (e.g., by GC-MS) 1. Presence of Water: Protic impurities in the solvent or reagents are a primary cause.[7] 2. Elevated Temperature: Higher temperatures accelerate the rate of protodeboronation.[8] 3. Suboptimal Base: The choice of base can significantly influence the rate of this side reaction.[6] 4. Bulky Ligands: Certain bulky phosphine ligands can paradoxically promote palladium-catalyzed protodeboronation.[14]1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and oven-dried glassware. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen).[13][15] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 50-80 °C).[8][16] 3. Change the Base: For couplings of heteroaryl boronic acids, CsF in isopropanol has been shown to minimize protodeboronation.[17] 4. Use a "Slow-Release" Strategy: Convert the boronic acid to a MIDA boronate to keep its instantaneous concentration low.[1][2]
Formation of Homocoupled Product (Benzofuranyl-Benzofuran) 1. Presence of Oxygen: The reaction was not performed under sufficiently inert conditions.[3] 2. Copper Contamination or Co-catalyst: Copper salts are known to catalyze the homocoupling of boronic acids.[4]1. Degas Solvents Thoroughly: Use a robust degassing method such as freeze-pump-thaw or sparging with an inert gas for an extended period.[3] 2. Pre-heat the Mixture: One strategy is to heat the catalyst, base, and aryl halide in the solvent for ~10 minutes before adding the boronic acid. This can help consume trace oxygen and ensure the catalytic cycle starts promptly upon addition of the boronic acid.[3] 3. Avoid Copper: Unless required for a specific protocol, ensure all glassware and reagents are free from copper contamination.

Quantitative Data Summary

The stability and reactivity of the boronic acid are critical for high-yield cross-coupling. The use of stable surrogates like MIDA boronates can dramatically improve outcomes, especially for unstable heteroaromatic boronic acids.

Table 1: Comparison of Benzofuran Boronic Acid vs. MIDA Boronate in Suzuki-Miyaura Coupling [2]

Boron ReagentCoupling PartnerYield (%)
2-Benzofuran Boronic AcidAryl Chloride50
2-Benzofuran MIDA BoronateAryl Chloride92
Reaction Conditions: 1.0 equiv aryl chloride, 1.0 equiv boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[2]

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting common issues in cross-coupling reactions involving benzofuran boronic acids.

G start Low Yield or No Reaction check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents Start Here check_conditions Review Reaction Conditions (Temp, Base, Catalyst, Ligand) check_reagents->check_conditions Reagents OK side_reaction Identify Side Products (GC-MS, LC-MS) check_conditions->side_reaction Conditions Seem Correct solution_conditions Optimize: - Screen Ligands (e.g., SPhos) - Screen Bases (e.g., K3PO4) - Use Pre-catalyst check_conditions->solution_conditions Suboptimal Setup protodeboronation Protodeboronation Detected side_reaction->protodeboronation Benzofuran Detected homocoupling Homocoupling Detected side_reaction->homocoupling Bi-benzofuran Detected solution_proto Implement Solutions: - Use Anhydrous Conditions - Lower Temperature - Use MIDA Boronate/BF3K Salt protodeboronation->solution_proto solution_homo Implement Solutions: - Rigorously Degas Solvent - Ensure Inert Atmosphere homocoupling->solution_homo success High Yield Achieved solution_proto->success solution_homo->success solution_conditions->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Competing Reaction Pathways

The desired catalytic cycle for Suzuki-Miyaura coupling competes with the protodeboronation side reaction.

G cat_cycle Pd(0) Catalytic Cycle oxidative_add Oxidative Addition (Ar-X) cat_cycle->oxidative_add 1. transmetalation Transmetalation (with Ar'-B(OH)2) oxidative_add->transmetalation 2. reductive_elim Reductive Elimination transmetalation->reductive_elim 3. reductive_elim->cat_cycle 4. Regenerates Pd(0) product Desired Product (Ar-Ar') reductive_elim->product boronic_acid Benzofuran Boronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation Enters Cycle protodeboronation Protodeboronation boronic_acid->protodeboronation Decomposition Pathway (H+, Heat, Base) side_product Side Product (Ar'-H) protodeboronation->side_product

Caption: Suzuki-Miyaura cycle vs. the protodeboronation side reaction.

Key Experimental Protocol

Representative Protocol for Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid [15]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Benzofurylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand like SPhos) (1-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, or EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[13]

  • Reaction: Place the vessel in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-arylbenzofuran product.

References

Technical Support Center: Optimizing Catalyst Loading for (5-Bromobenzofuran-2-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize palladium catalyst loading for the Suzuki-Miyaura cross-coupling of (5-Bromobenzofuran-2-yl)boronic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, focusing on achieving high efficiency and yield by optimizing catalyst loading.

Q1: What is a typical starting catalyst loading for the coupling of this compound, and when should I adjust it?

A1: A common starting point for palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions is between 1-5 mol%.[1] For highly active and optimized catalyst systems, this can often be reduced to 0.5-1 mol%.[2] You should consider adjusting the catalyst loading under the following circumstances:

  • Increase Loading (e.g., to 5-10 mol%): If the reaction is sluggish, shows low conversion, or involves a particularly challenging (e.g., sterically hindered or electron-rich) coupling partner.[2]

  • Decrease Loading (e.g., to <1 mol%): If the initial reaction is high-yielding and you are moving towards process optimization, cost reduction, or minimizing palladium contamination in the final product.[3]

Q2: My reaction yield is very low, or the reaction has stalled. What are the most common initial checks before increasing the catalyst loading?

A2: Before increasing the amount of expensive palladium catalyst, it is crucial to verify the fundamentals of the reaction setup. Low yields are often traced back to a few key areas:

  • Reagent Purity and Stability: this compound, like many heteroaryl boronic acids, can be susceptible to degradation, particularly protodeboronation.[4][5] Ensure the boronic acid is fresh and pure. The stability of phosphine ligands is also critical, as they are prone to oxidation.[6]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (e.g., with argon or nitrogen) can lead to catalyst deactivation and the formation of palladium black.[8]

  • Solvent and Base Quality: Use anhydrous, degassed solvents. Ensure the base is pure, dry (for anhydrous conditions), and has been stored correctly. The solubility of the base can also impact the reaction.[6]

  • Reaction Temperature: Suzuki couplings often require heating (typically 80-110 °C) to proceed efficiently.[9][10] Verify that your heating apparatus is calibrated and maintaining the target temperature.

Q3: I am observing significant formation of 5-bromobenzofuran as a byproduct. What causes this, and how can I minimize it without changing catalyst loading?

A3: The formation of 5-bromobenzofuran is a result of protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4] This is a common issue with electron-deficient or heteroaryl boronic acids.[5] To mitigate this:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[6] Using milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[4]

  • Use a Boronic Ester: Convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA boronate, which are less prone to protodeboronation.[4][5][11]

  • Minimize Water: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction.[8] Consider using anhydrous conditions or minimizing the amount of water.

  • Reduce Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of protodeboronation.[4][12] A more active catalyst system that allows for shorter reaction times can indirectly solve this issue.

Q4: How does the choice of ligand affect the optimal catalyst loading?

A4: The ligand is critical for stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle. The right ligand can significantly lower the required catalyst loading. For challenging substrates like substituted benzofurans, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[1][4] These ligands promote the oxidative addition step and stabilize the active catalytic species, increasing catalyst turnover and allowing for lower loadings (e.g., 0.5-2 mol%).[12] An inappropriate or oxidized ligand will lead to catalyst decomposition and require a much higher loading to achieve any conversion.[6]

Q5: My reaction turns black, and TLC/NMR analysis shows only starting material. Is this a catalyst loading issue?

A5: A color change to black indicates the formation of palladium black (Pd(0) metal), which is a sign of catalyst decomposition and deactivation.[8] This is typically not an issue of how much catalyst was added, but rather that the catalyst is not stable under the reaction conditions. Simply adding more catalyst is unlikely to solve the underlying problem. The primary causes are:

  • Presence of Oxygen: The most common cause is insufficient degassing of the reaction mixture.[7]

  • Ligand Degradation: The phosphine ligand may have oxidized, leaving the palladium center unprotected.[6]

  • Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can fail to stabilize the palladium complex. A ratio of 1:1 to 4:1 (ligand:Pd) is common.[6][12]

Q6: Can homocoupling of the boronic acid affect my yield, and is it related to catalyst loading?

A6: Yes, the homocoupling of two boronic acid molecules to form a symmetrical biaryl is a common side reaction that consumes your starting material and complicates purification.[7][13] This side reaction is often promoted by the presence of Pd(II) species and oxygen.[7] While not directly a result of high catalyst loading, the conditions that lead to catalyst deactivation (and the presence of inactive Pd(II) species) also favor homocoupling. Ensuring a clean generation of the active Pd(0) catalyst and maintaining a strictly inert atmosphere are the best ways to prevent it.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst Loading Optimization

ParameterRecommended Starting PointNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., SPhos G3)Buchwald precatalysts are often more reliable for generating the active Pd(0) species.
Catalyst Loading 1.0 - 2.5 mol%Can be lowered to <1 mol% upon optimization or increased to 5 mol% for sluggish reactions.[1][12]
Ligand SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphinesEssential for stabilizing the catalyst and promoting the reaction with this substrate class.[4]
Ligand:Palladium Ratio 2:1 to 4:1Excess ligand can improve catalyst stability.[12]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)K₃PO₄ is often effective and can help minimize protodeboronation.[4][8]
Solvent Dioxane/H₂O (4:1), Toluene, or THFSolvents must be thoroughly degassed before use.[6][9]
Temperature 80 - 110 °CHigher temperatures can increase reaction rate but may also promote side reactions like protodeboronation.[4][10]

Table 2: Troubleshooting Guide for Low Yield in this compound Coupling

SymptomPossible CauseRecommended Action
No or low conversion; starting materials remain. 1. Catalyst deactivation (oxygen). 2. Insufficient temperature. 3. Inactive reagents (boronic acid, ligand).1. Improve degassing procedure; use fresh, high-purity ligand.[6] 2. Increase temperature in 10 °C increments. 3. Use fresh boronic acid or convert to a pinacol ester.[4]
Reaction starts but stalls. 1. Catalyst has decomposed over time. 2. One of the reagents has been fully consumed.1. Screen different, more robust ligands (e.g., Buchwald-type).[8] 2. Check stoichiometry; consider adding a slight excess (1.1-1.2 equiv.) of the boronic acid.
Significant 5-bromobenzofuran byproduct. Protodeboronation of the boronic acid.Switch to a milder base (K₃PO₄, KF), use a boronic ester, reduce reaction time/temperature.[1][4]
Significant boronic acid homocoupling byproduct. Presence of oxygen or Pd(II) species.Ensure a strictly inert atmosphere; use a precatalyst that cleanly generates Pd(0).[7]
Reaction mixture turns black. Catalyst decomposition to palladium black.Improve degassing; ensure ligand is not oxidized; check ligand:palladium ratio.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This procedure provides a robust starting point for the coupling of an aryl halide with this compound or its pinacol ester derivative.

  • Materials:

    • Aryl Halide (e.g., 5-Bromobenzofuran) (1.0 equiv)

    • Arylboronic Acid (1.2-1.5 equiv)

    • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, Degassed Solvent (e.g., Dioxane/Water 4:1, ~0.1 M)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure a completely inert atmosphere.

    • Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

    • Add the degassed solvent via syringe.

    • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Stalled Reaction check_reagents Step 1: Verify Reagents start->check_reagents reagent_purity Purity/Stability Check: - Boronic Acid (fresh?) - Ligand (oxidized?) - Base (dry?) check_reagents->reagent_purity check_conditions Step 2: Check Conditions check_reagents->check_conditions Reagents OK conditions_list Parameter Check: - Inert Atmosphere (degassed?) - Temperature (correct?) - Stirring (adequate?) check_conditions->conditions_list check_catalyst Step 3: Evaluate Catalyst System check_conditions->check_catalyst Conditions OK catalyst_list System Check: - Side Reactions (protodeboronation?) - Catalyst Deactivation (black ppt?) check_catalyst->catalyst_list optimize Step 4: Optimize Loading & Components check_catalyst->optimize System Issue Identified optimize_actions Actions: - Screen Ligands/Bases - Incrementally Increase Catalyst Loading - Switch to Boronic Ester optimize->optimize_actions

Caption: Troubleshooting workflow for low product yield.

ExperimentalWorkflow A 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) A->B C 3. Add Catalyst System (Pd Precatalyst + Ligand) B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temp (e.g., 80-110 °C) with Stirring D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Aqueous Workup & Extraction F->G H 8. Purification (Column Chromatography) G->H

Caption: Step-by-step experimental workflow for reaction setup.

CatalystFactors center Optimal Catalyst Loading ligand Ligand Choice (Bulky, e⁻-rich ligands allow lower loading) center->ligand temp Reaction Temperature (Higher temp may require more stable catalyst) center->temp purity Reagent Purity (Impurities can poison catalyst, requiring higher loading) center->purity atmosphere Inert Atmosphere Quality (Poor degassing leads to deactivation) center->atmosphere substrate Substrate Reactivity (Challenging partners may need higher loading) center->substrate

Caption: Key factors influencing optimal catalyst loading.

References

Effect of temperature on (5-Bromobenzofuran-2-yl)boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Effect of Temperature on (5-Bromobenzofuran-2-yl)boronic acid Stability

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, with a particular focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is highly recommended to store this compound at -20°C.[1] While the compound may be shipped at ambient temperature, prolonged storage at room temperature can lead to degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Like many arylboronic acids, this compound is susceptible to several degradation pathways, which can be exacerbated by elevated temperatures:

  • Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by moisture and acidic or basic conditions.[2]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of boric acid and other byproducts. This is a significant issue, especially at physiological pH.[3]

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. While this is often a reversible process in the presence of water, it can complicate stoichiometry in reactions.

Q3: I am observing poor yields in my Suzuki-Miyaura coupling reaction. Could the stability of my this compound be the issue?

A3: Yes, the stability and purity of the boronic acid are critical for successful Suzuki-Miyaura coupling reactions.[4] If the boronic acid has degraded due to improper storage or handling, you may observe low to no yield of your desired product. It is advisable to use a fresh sample or verify the purity of your existing stock if you encounter unexpected results.

Q4: How does temperature affect the stability of this compound in solution?

A4: Elevated temperatures can accelerate the degradation of boronic acids in solution, particularly through protodeboronation. The rate of degradation is also dependent on the solvent and pH of the solution. For reactions requiring heating, it is crucial to minimize the reaction time and use degassed solvents to reduce oxidation.

Q5: Are there more stable alternatives to using the free boronic acid in high-temperature reactions?

A5: Yes, converting the boronic acid to a more stable derivative is a common strategy. Some options include:

  • Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) esters are significantly more stable than the corresponding boronic acids and can be used directly in many coupling reactions.[5][6] MIDA boronates, in particular, are known for their exceptional benchtop stability.[5][6]

  • Diethanolamine (DABO) Adducts: Complexation with diethanolamine can form air-stable, crystalline solids that are easier to handle and store, especially for heteroaryl boronic acids.[7][8] These adducts can often be used directly in coupling reactions with protic solvents.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its thermal stability.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Degradation of Boronic Acid Stock 1. Verify the storage conditions of your boronic acid. It should be stored at -20°C. 2. Use a fresh vial of the boronic acid if possible. 3. Assess the purity of the boronic acid using ¹H or ¹¹B NMR spectroscopy before use.
Decomposition During Reaction 1. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] 2. Use properly degassed solvents. 3. If the reaction requires high temperatures, consider converting the boronic acid to a more stable boronate ester (e.g., MIDA or pinacol ester) or a diethanolamine adduct.[5][6][7][8]
Homocoupling of Boronic Acid 1. This side reaction can be promoted by the presence of oxygen and Pd(II) species.[4] 2. Ensure your palladium catalyst is active (Pd(0) is the active species) and that the reaction is thoroughly deoxygenated.[4][9]
Issue 2: Difficulty in Dissolving the Boronic Acid or Insoluble Particles in the Reaction Mixture
Possible Cause Troubleshooting Step
Formation of Boroxines 1. Boroxines (cyclic trimers) can form from the dehydration of boronic acids and may have different solubility profiles. 2. The presence of a small amount of water in the solvent system can often hydrolyze the boroxine back to the monomeric boronic acid.
Incomplete Dissolution 1. Ensure you are using an appropriate solvent system. Boronic acids have varying solubilities. 2. Gentle warming may aid dissolution, but prolonged heating of the stock solution should be avoided to prevent degradation.

Experimental Protocols

Protocol 1: Stability Assessment by ¹¹B NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of this compound stability under thermal stress.

Objective: To observe the degradation of the boronic acid over time at a specific temperature.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Heating block or oil bath

Procedure:

  • Prepare a solution of known concentration of this compound in the chosen deuterated solvent.

  • Acquire an initial ¹¹B NMR spectrum at time t=0. The boronic acid should give a characteristic signal.

  • Heat the NMR tube to the desired temperature (e.g., 60°C, 80°C).

  • Acquire ¹¹B NMR spectra at regular intervals (e.g., every hour).

  • Monitor for the appearance of new signals or a decrease in the intensity of the starting boronic acid signal, which would indicate degradation. Boronic acids typically show a signal around 27-30 ppm, while tetrahedral boronate esters appear around 5-9 ppm.[10][11]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to quantify the degradation of this compound.

Objective: To quantify the percentage of intact boronic acid and its degradation products over time under thermal stress.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water with a modifier like formic acid)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Thermostatted autosampler or heating block

Procedure:

  • Develop an HPLC method that provides good separation between the parent boronic acid and potential impurities or degradation products. A gradient method with acetonitrile and water is a common starting point.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Subject aliquots of the solution to the desired temperature.

  • At specified time points, inject the samples onto the HPLC system.

  • Monitor the peak area of the this compound peak and any new peaks that appear.

  • Calculate the percentage of the remaining boronic acid at each time point to determine the degradation rate.

Visualizations

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_storage Check Boronic Acid Storage Conditions (-20°C?) start->check_storage check_purity Assess Purity (e.g., by NMR) check_storage->check_purity Yes use_fresh Use Fresh Reagent check_storage->use_fresh No check_purity->use_fresh Degraded reaction_conditions Review Reaction Conditions check_purity->reaction_conditions Pure inert_atmosphere Is Reaction Under Inert Atmosphere? reaction_conditions->inert_atmosphere degassed_solvents Are Solvents Degassed? inert_atmosphere->degassed_solvents Yes optimize Optimize Reaction (Catalyst, Base, Temp.) inert_atmosphere->optimize No stable_derivative Consider Using a Stable Derivative (MIDA, Pinacol, DABO) degassed_solvents->stable_derivative Yes degassed_solvents->optimize No stable_derivative->optimize

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Stability_Assessment_Workflow start Assess Boronic Acid Stability prep_solution Prepare Solution in Suitable Solvent (e.g., DMSO-d6 for NMR) start->prep_solution time_zero Acquire Initial Spectrum (t=0) (e.g., 11B NMR or HPLC) prep_solution->time_zero thermal_stress Apply Thermal Stress (Heat to Target Temp.) time_zero->thermal_stress monitor Monitor Degradation Over Time thermal_stress->monitor acquire_data Acquire Spectra/ Chromatograms at Regular Intervals monitor->acquire_data Yes analyze Analyze Data: - Decrease in Parent Peak - Appearance of New Peaks monitor->analyze No (Experiment End) acquire_data->monitor end Determine Stability Profile analyze->end

Caption: General workflow for assessing thermal stability.

References

Technical Support Center: Suzuki Reactions with Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a heteroaryl boronic acid is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki reactions with heteroaryl boronic acids can stem from several sources. The initial points to verify are the integrity of your reagents and the reaction setup.[1] Key factors include:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]

  • Reagent Purity: Verify the purity of the heteroaryl boronic acid and the coupling partner. Boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of the base and solvent is critical and they often have interdependent effects. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1]

Q2: I am observing a significant amount of a side product that corresponds to the protonated form of my starting heteroaryl boronic acid. What is this side reaction and how can I minimize it?

A2: This common side reaction is known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product.[2] Heteroaryl boronic acids, especially electron-rich ones, are particularly susceptible to this decomposition pathway.[1][4]

Strategies to mitigate protodeboronation include:

  • Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1][5]

  • Use of Boronic Esters or Trifluoroborates: Masking the boronic acid as a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate, can be an effective strategy.[3][6][7] These derivatives often exhibit greater stability and can slowly release the boronic acid into the reaction mixture, minimizing its decomposition.[3][6][8]

  • "Slow-Release" Strategy: This approach involves using a protected form of the boronic acid (like a MIDA boronate) that slowly hydrolyzes under the reaction conditions. This maintains a low concentration of the free boronic acid, favoring the desired cross-coupling over protodeboronation.[6][8]

Q3: My heteroaryl boronic acid is π-deficient (e.g., 2-pyridyl boronic acid) and the reaction is not proceeding as expected. Are there specific challenges with these substrates?

A3: Yes, π-deficient heteroaryl boronic acids, such as those derived from pyridine or pyrimidine, present unique challenges.[4][9] The Lewis basic nitrogen atoms in the heteroaryl ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][10] This is often referred to as the "2-pyridyl problem".[4][9]

To address these issues, consider the following:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can often overcome catalyst poisoning.

  • Use of Boronate Derivatives: Lithium triisopropyl 2-pyridylboronates have shown promise in coupling reactions of the challenging 2-pyridyl moiety.[8]

  • Optimized Catalyst Systems: Specific catalyst systems have been developed for these challenging substrates. For instance, catalysts based on phosphite or phosphine oxide ligands have demonstrated high activity for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives.[11]

Q4: Can the choice of base affect the selectivity of the reaction when using two different boronic acids?

A4: Yes, the amount and type of base can influence the reaction's selectivity. Studies have shown that when competing boronic acids are present, using a smaller amount of base can favor the reactivity of the boronic acid with a lower pKa (the stronger acid). The main role of the base is to convert the boronic acid to the more reactive borate anion.[12][13]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in Suzuki reactions with heteroaryl boronic acids.

G Troubleshooting Workflow for Suzuki Reactions start Low/No Yield check_catalyst Check Catalyst Activity - Fresh Catalyst? - Correct Precatalyst? start->check_catalyst check_inertness Ensure Inert Atmosphere - Degassed Solvent? - N2 or Ar Purge? start->check_inertness check_reagents Verify Reagent Purity - Boronic Acid Quality? - Halide Purity? start->check_reagents protodeboronation Significant Protodeboronation? check_reagents->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No change_base Use Milder Base (e.g., K2CO3, KF) protodeboronation->change_base Yes anhydrous Switch to Anhydrous Conditions protodeboronation->anhydrous Yes protect_boron Use Boronic Ester or Trifluoroborate protodeboronation->protect_boron Yes no_reaction Still No Reaction homocoupling->no_reaction No degas_again Improve Degassing Procedure homocoupling->degas_again Yes optimize_ligand Optimize Ligand/Catalyst no_reaction->optimize_ligand optimize_temp Adjust Temperature no_reaction->optimize_temp

Caption: A flowchart for diagnosing and resolving common issues in Suzuki couplings.

Competing Reaction Pathways

The desired Suzuki-Miyaura cross-coupling reaction often competes with the undesirable protodeboronation pathway, especially with sensitive heteroaryl boronic acids.

G Competing Pathways in Suzuki Reactions cluster_suzuki Productive Cross-Coupling cluster_side_reaction Side Reaction HetArBX2 Heteroaryl Boronic Acid (HetAr-B(OH)2) Transmetalation Transmetalation HetArBX2->Transmetalation Protodeboronation Protodeboronation HetArBX2->Protodeboronation Pd_cat Pd(0) Catalyst Pd_cat->Transmetalation Base Base Base->Transmetalation Base->Protodeboronation Proton_Source Proton Source (e.g., H2O) Proton_Source->Protodeboronation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Coupled_Product Desired Product (HetAr-Ar') Reductive_Elimination->Coupled_Product Side_Product Side Product (HetAr-H) Protodeboronation->Side_Product

Caption: The balance between productive cross-coupling and protodeboronation.

Data on Reaction Conditions

The choice of base, solvent, and ligand significantly impacts the outcome of Suzuki reactions with heteroaryl boronic acids. The following tables provide a summary of commonly used conditions and their effects.

Table 1: Comparison of Bases in Suzuki Couplings

BaseStrengthCommon Applications & Remarks
K₃PO₄ StrongOften effective, but its strength can promote protodeboronation in sensitive substrates.[1]
K₂CO₃ ModerateA good starting point, often providing a balance between reactivity and minimizing side reactions.[1]
Cs₂CO₃ StrongFrequently used, particularly in challenging couplings.
KF WeakA mild base that can be effective in minimizing protodeboronation.[1] Can be used with boronic esters.
NaOH StrongCan be too harsh for many heteroaryl boronic acids, leading to significant decomposition.[1]
CsF WeakUsed in protocols to minimize protodeboronation with vinyl chlorides.[14]

Table 2: Common Solvents for Suzuki Couplings

Solvent SystemPropertiesCommon Applications & Remarks
Dioxane/H₂O BiphasicA widely used system. The water solubilizes the base and facilitates the formation of the active boronate species.[15]
Toluene/H₂O BiphasicAnother common biphasic system.
THF/H₂O BiphasicEffective for many couplings.
n-Butanol ProticCan be a good choice for coupling with heteroaryl chlorides.[16]
Anhydrous Dioxane or Toluene AnhydrousUsed to suppress protodeboronation. Requires a soluble base.[5]

Detailed Experimental Protocol

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling: [1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), heteroaryl boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: (5-Bromobenzofuran-2-yl)boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing impurities during the synthesis of (5-Bromobenzofuran-2-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include the corresponding boroxine, unreacted starting materials such as 5-bromobenzofuran, homocoupling byproducts, and products of protodeboronation.

Q2: What is a boroxine and why is it a common impurity?

A2: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the cyclic trimer anhydride of a boronic acid.[1][2] The formation of boroxine from this compound is a reversible dehydration reaction that can occur during synthesis, purification, or even storage, especially in non-aqueous solvents or upon heating.[3][4][5]

Q3: How can I detect the presence of boroxine in my sample?

A3: The most effective method for detecting and differentiating boroxine from the corresponding boronic acid is ¹¹B NMR spectroscopy.[6] The boronic acid will typically show a signal at a different chemical shift than the boroxine. ¹H NMR can also be used, as the chemical shifts of the aromatic protons will differ between the two species.

Q4: What causes the formation of homocoupling byproducts?

A4: Homocoupling of boronic acids can occur in the presence of a palladium catalyst and oxygen, which is often used in subsequent Suzuki-Miyaura coupling reactions.[7][8] This results in the formation of a biaryl compound from two molecules of the boronic acid.

Q5: What is protodeboronation and when is it likely to occur?

A5: Protodeboronation is the replacement of the boronic acid functional group with a hydrogen atom. This side reaction can be facilitated by the presence of base and heat.[6][9] For this compound, this would result in the formation of 5-bromobenzofuran.

Troubleshooting Guide

Problem 1: My NMR spectrum shows a complex mixture of peaks in the aromatic region, and the integration does not match the expected structure.

  • Question: Could this be due to the presence of boroxine?

    • Answer: Yes, the presence of the boroxine trimer alongside the boronic acid monomer can lead to a more complex ¹H NMR spectrum. It is recommended to acquire a ¹¹B NMR spectrum to confirm the presence of both species.[6] The equilibrium between the boronic acid and boroxine can be shifted by adding a small amount of water to the NMR solvent, which may simplify the ¹H NMR spectrum by hydrolyzing the boroxine back to the boronic acid.[5]

  • Question: How can I differentiate between the boronic acid and boroxine using NMR?

    • Answer: In ¹¹B NMR, the trigonal boronic acid typically appears at a chemical shift between δ 25-35 ppm, while the tetrahedral boroxine appears between δ 15-25 ppm.[6]

Problem 2: My reaction workup is complete, but I still have significant amounts of starting material (5-bromobenzofuran) in my product.

  • Question: What could be the cause of incomplete conversion?

    • Answer: Incomplete borylation can result from several factors, including insufficient reaction time, low temperature, or deactivation of the organolithium or Grignard reagent used in the borylation step. Ensure that all reagents are fresh and anhydrous conditions are strictly maintained.

  • Question: How can I remove the unreacted 5-bromobenzofuran?

    • Answer: Purification can be achieved through recrystallization or column chromatography.[10][11] Due to the difference in polarity between the boronic acid and the starting material, a well-chosen solvent system for chromatography should provide good separation.

Problem 3: I am observing a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis.

  • Question: Could this be a homocoupling product?

    • Answer: Yes, a higher molecular weight species could indicate a homocoupling product, especially if a palladium catalyst was used and oxygen was not rigorously excluded from the reaction.[7]

  • Question: How can I minimize the formation of homocoupling byproducts?

    • Answer: To reduce homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

Data Presentation

CompoundAnalytical TechniqueTypical Chemical Shift (ppm)
This compound¹¹B NMRδ 25-35
(5-Bromobenzofuran-2-yl)boroxine¹¹B NMRδ 15-25

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Non-Volatile Impurities

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.[6][12]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.

  • Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of known standards.

Protocol 2: ¹¹B NMR Analysis for Boronic Acid/Boroxine Ratio

This protocol is designed to determine the relative amounts of the boronic acid and its corresponding boroxine.[6]

  • Instrumentation: NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Analysis: Integrate the signals corresponding to the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals provides the ratio of the two species.

Visualizations

impurity_workflow cluster_analysis Initial Analysis cluster_identification Impurity Identification cluster_action Corrective Action start Crude Product nmr ¹H and ¹¹B NMR start->nmr lcms LC-MS start->lcms boroxine Boroxine Detected (¹¹B NMR Shift ~15-25 ppm) nmr->boroxine Multiple ¹¹B Signals protodeboronation Protodeboronation Product (5-Bromobenzofuran) nmr->protodeboronation Loss of B(OH)₂ signals starting_material Starting Material (5-Bromobenzofuran) lcms->starting_material Expected MW of SM homocoupling Homocoupling Product (High MW in MS) lcms->homocoupling ~2x MW of Product hydrolyze Hydrolyze with H₂O boroxine->hydrolyze chromatography Column Chromatography starting_material->chromatography inert_atmosphere Use Inert Atmosphere homocoupling->inert_atmosphere optimize_base Optimize Base/Temp protodeboronation->optimize_base

Caption: Workflow for the identification and mitigation of common impurities.

boroxine_formation boronic_acid 3 x this compound boroxine (5-Bromobenzofuran-2-yl)boroxine boronic_acid->boroxine Dehydration (Heat, Anhydrous Conditions) boroxine->boronic_acid Hydrolysis (Addition of Water) water 3 x H₂O boroxine->water

Caption: Reversible formation of boroxine from this compound.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from Benzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from benzofuran reaction products. Given the importance of purity in pharmaceutical and materials science applications, complete removal of palladium residues is a critical step. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of benzofuran products, providing potential causes and actionable solutions.

Problem 1: Incomplete Removal of Palladium with Filtration

  • Symptoms:

    • The filtrate remains grey or black, indicating the presence of palladium black.

    • Subsequent analysis (e.g., ICP-MS) shows high levels of residual palladium.

  • Possible Causes & Solutions:

CauseSolution
Heterogeneous Catalyst Particles are too Fine Use a finer filtration medium, such as a 0.45 µm PTFE membrane filter, in addition to Celite®.
Improperly Packed Celite® Pad Ensure the Celite® pad is 2-3 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can prevent cracking and improve filtration efficiency.[1]
Presence of Soluble Palladium Species Filtration is only effective for heterogeneous palladium. If soluble palladium is present, switch to a scavenging method or chromatography.[1]
Colloidal Palladium Formation Add a small amount of activated carbon to the reaction mixture and stir before filtration. The carbon can adsorb colloidal palladium, facilitating its removal.

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms:

    • Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Scavenger Selection The choice of scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[1] Consider the solvent system as well; some scavengers are optimized for specific solvents.
Insufficient Scavenger Amount or Treatment Time Increase the equivalents of scavenger relative to the palladium catalyst and/or extend the treatment time. Gentle heating, if the benzofuran product is stable, can also improve scavenger efficiency.[2]
Scavenger Deactivation Ensure the reaction mixture is free of reagents that could react with and deactivate the scavenger.
Product-Scavenger Interaction The benzofuran product itself might have an affinity for the scavenger, leading to co-elution or difficult separation. If this is suspected, try a different type of scavenger or an alternative purification method like crystallization.

Problem 3: Benzofuran Product Degradation During Purification

  • Symptoms:

    • Low recovery of the desired benzofuran product.

    • Appearance of new, unidentified peaks in analytical data (e.g., LC-MS, NMR).

  • Possible Causes & Solutions:

CauseSolution
Acid-Sensitivity of the Benzofuran Ring The furan ring within the benzofuran structure can be sensitive to strongly acidic conditions, potentially leading to ring-opening.[2] Avoid acidic workups or purification steps if your benzofuran derivative is susceptible to degradation. Neutralize any acidic components in the reaction mixture before proceeding with purification.
Harsh Scavenging Conditions Prolonged heating during scavenger treatment can lead to thermal degradation of some benzofuran derivatives. Optimize scavenger contact time and temperature.
Reaction with Scavenger In rare cases, the functional groups on the scavenger may react with the benzofuran product. Ensure the chosen scavenger is chemically compatible with your product's functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from benzofuran synthesis?

A1: The most prevalent methods include:

  • Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C). This is often the first step in purification.

  • Adsorption (Scavenging): Utilizes solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers include functionalized silica gels (e.g., thiol- or amine-functionalized) and activated carbon.[1][3]

  • Chromatography: Column chromatography is a standard technique to separate the benzofuran product from the palladium catalyst and other impurities.[4]

  • Crystallization: Can be an effective method for removing palladium impurities, especially when combined with other techniques.[5]

Q2: How do I choose the right palladium removal method for my specific benzofuran product?

A2: The selection depends on several factors:

  • Form of Palladium: Heterogeneous (e.g., Pd/C) or homogeneous (soluble).

  • Stability of your Benzofuran Product: Particularly its sensitivity to acidic or basic conditions.

  • Required Purity Level: Pharmaceutical applications require very low ppm levels of residual palladium.

  • Scale of the Reaction: Some methods are more scalable than others.

The following decision-making workflow can guide your choice:

G start Start: Crude Benzofuran Product with Palladium Catalyst is_heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite®/Silica is_heterogeneous->filtration Yes scavenging Use Palladium Scavenger (e.g., Silica-Thiol, Activated Carbon) is_heterogeneous->scavenging No (Homogeneous) analysis1 Analyze Filtrate for Residual Palladium filtration->analysis1 analysis1->scavenging Palladium > Limit end Pure Benzofuran Product analysis1->end Palladium < Limit analysis2 Analyze for Residual Palladium scavenging->analysis2 chromatography Column Chromatography analysis2->chromatography Palladium > Limit analysis2->end Palladium < Limit crystallization Crystallization chromatography->crystallization Further Purification Needed chromatography->end Product is Pure crystallization->end

Decision tree for selecting a palladium removal method.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid materials, typically silica gel or polymers, that have been functionalized with ligands that have a high affinity for palladium. These ligands, often containing sulfur (thiol) or nitrogen (amine) groups, chelate with the palladium, effectively trapping it on the solid support. The scavenger-bound palladium can then be easily removed by filtration.[6]

Q4: Can I reuse the palladium catalyst after removal?

A4: For heterogeneous catalysts like Pd/C, recovery and reuse are sometimes possible, especially in industrial settings. However, the catalyst's activity may decrease with each cycle. For homogeneous catalysts removed by scavenging, recovery of the palladium in a reusable form is more complex and often not practical on a lab scale.

Data Presentation

Table 1: Comparison of Palladium Removal Method Efficiencies

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite®/Silica) >1000100 - 500Simple, fast, inexpensive.Only effective for heterogeneous catalysts; may not remove very fine particles.
Activated Carbon 500 - 1500<50Effective for both heterogeneous and some homogeneous palladium; relatively low cost.Can adsorb the desired product, leading to yield loss; can be pyrophoric.[2]
Silica-Based Scavengers (e.g., Thiol) 200 - 1000<10High selectivity for palladium, leading to minimal product loss; effective for various palladium species.[7]Higher cost compared to activated carbon or Celite®.
Column Chromatography 100 - 500<20Provides high purity by removing palladium and other impurities simultaneously.Can be time-consuming and requires significant solvent usage.
Crystallization 100 - 30010 - 50Can be highly effective for achieving very low palladium levels.Product must be a solid; yield loss in the mother liquor.

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the benzofuran product, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration through Celite®

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 2-3 cm layer of Celite® over a sintered glass funnel or a filter paper in a Büchner funnel. Ensure the pad is level and compact.

  • Pre-wetting: Gently pour the filtration solvent over the Celite® pad until it is thoroughly wetted. Apply a gentle vacuum to pull the solvent through and further compact the pad.

  • Filtration: Slowly and carefully pour the diluted reaction mixture onto the center of the Celite® pad under a gentle vacuum.

  • Washing: After the entire reaction mixture has passed through, wash the Celite® pad with fresh solvent to ensure complete recovery of the benzofuran product.

  • Collection: Combine the filtrate and the washings, which contain your product with a reduced concentration of heterogeneous palladium.

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger

  • Scavenger Selection: Choose a thiol-based silica scavenger that is compatible with your solvent system.

  • Addition of Scavenger: After the reaction is complete (and any heterogeneous catalyst has been removed by filtration), add the scavenger to the reaction mixture. The amount of scavenger will depend on the amount of palladium used and should be optimized (typically 3-10 equivalents relative to palladium).[2]

  • Stirring: Stir the mixture at room temperature. The optimal time should be determined experimentally but typically ranges from 2 to 24 hours. If your benzofuran product is thermally stable, gentle heating (e.g., 40-50 °C) can accelerate the scavenging process.

  • Filtration: Remove the scavenger by filtration through a Büchner funnel with filter paper.

  • Washing and Concentration: Wash the scavenger on the filter paper thoroughly with the reaction solvent to recover your product. Combine the filtrate and washings, and then concentrate the solution to obtain your benzofuran product with a significantly reduced palladium content.

G cluster_filtration Protocol 1: Celite® Filtration cluster_scavenging Protocol 2: Scavenger Treatment a1 Dilute Reaction Mixture a3 Filter Mixture a1->a3 a2 Prepare Celite® Pad a2->a3 a4 Wash Pad a3->a4 a5 Collect Filtrate a4->a5 b1 Add Scavenger to Filtrate b2 Stir (2-24h) b1->b2 b3 Filter to Remove Scavenger b2->b3 b4 Wash Scavenger b3->b4 b5 Collect Final Product b4->b5

Experimental workflows for palladium removal.

References

Technical Support Center: Suzuki Reactions with (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Bromobenzofuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the impact of water in the reaction system.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?

A1: Water can play several beneficial roles in Suzuki-Miyaura reactions. It can act as a solvent or co-solvent, often leading to more economical and environmentally friendly processes.[1] Water is particularly effective at dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄) required for the activation of the boronic acid, which is a crucial step in the catalytic cycle.[2] For some reactions, particularly those involving hydrophobic substrates, a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) is employed to facilitate the interaction of all reactants.[2]

Q2: I am observing low to no yield in my Suzuki coupling with this compound in an aqueous solvent system. What are the primary factors to investigate?

A2: Several factors could contribute to a low yield. First, ensure your palladium catalyst is active and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.[3] Second, the choice and quality of the base are critical; it should be finely powdered and anhydrous if used in a primarily organic solvent with a small amount of water.[2] For heteroaryl boronic acids like this compound, the stability of the boronic acid itself is a key concern. Protodeboronation, the loss of the boronic acid group, is a common side reaction in aqueous basic conditions.[2][4]

Q3: How can I minimize the risk of protodeboronation of this compound?

A3: Protodeboronation is a significant side reaction for many heteroaryl boronic acids, especially in aqueous basic media.[2][4] To mitigate this, consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like K₂CO₃ or even KF might be beneficial.

  • Control Water Content: While some water is often necessary, an excessive amount can promote this side reaction. Optimizing the ratio of organic solvent to water is crucial.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The active boronic acid is then slowly released under the reaction conditions.

  • Reaction Time: Shorter reaction times can sometimes be optimal to "outrun" the competing protodeboronation reaction, especially with a highly active catalyst.[5]

Q4: My reaction mixture is biphasic, and the reaction is very slow. How can I improve the reaction rate?

A4: Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous and organic phases.[2] To improve this, ensure vigorous stirring to maximize the interfacial area between the two layers. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can also significantly accelerate the reaction by facilitating the transfer of reactants between the phases.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure proper degassing of solvents and maintenance of an inert atmosphere.
Poorly Soluble BaseUse a finely powdered base to ensure maximum surface area and solubility. Consider a base that is more soluble in the reaction medium.
Protodeboronation of Boronic AcidSee FAQ Q3 for mitigation strategies. Monitor the stability of the boronic acid by TLC or LC-MS under the reaction conditions without the coupling partner.
Formation of Homocoupled Boronic Acid Byproduct Presence of OxygenThoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.
Pd(II) Pre-catalyst Reduction IssuesThe reduction of a Pd(II) source to the active Pd(0) can sometimes be inefficient, leading to side reactions. Using a Pd(0) source directly might be beneficial.
Inconsistent Results/Poor Reproducibility Variable Water ContentPrecisely control the amount of water added to the reaction. If using "anhydrous" solvents, be aware that they can absorb moisture from the air.
Inefficient Mixing in Biphasic SystemEnsure the stirring is vigorous enough to create a good emulsion of the two phases.
Product Contaminated with Starting Material Incomplete ReactionIncrease reaction time or temperature. Consider a more active catalyst/ligand system. Re-evaluate the base and solvent system.

Data Presentation

The following table summarizes representative data on the effect of the solvent system, including water content, on the yield of Suzuki-Miyaura reactions involving substrates similar to this compound. Disclaimer: This data is illustrative and reaction conditions should be optimized for each specific substrate combination.

EntryAryl HalideBoronic AcidSolvent SystemBaseCatalyst/LigandTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic AcidDMF/H₂O (1:1)K₂CO₃Pd-NHC@Eu-BCI703>95[7]
24-BromoacetophenonePhenylboronic AcidTolueneK₂CO₃Pd-NHC@Eu-BCI70365[7]
34-BromoacetophenonePhenylboronic AcidH₂OK₂CO₃Pd-NHC@Eu-BCI70342[7]
4Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic AcidTolueneCs₂CO₃Pd(II)-complex150 (MW)0.496[8]
53-BromoquinolineBenzofuran-2-boronic acidTHF/H₂O (5:1)K₃PO₄P1-L51100.065~80[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound in an Aqueous System

This protocol is a general guideline and may require optimization for specific aryl or heteroaryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A G Ar-R (Coupled Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield CheckCatalyst Check Catalyst Activity & Inert Atmosphere Start->CheckCatalyst CheckBase Check Base Quality & Solubility Start->CheckBase CheckBoronicAcid Assess Boronic Acid Stability (Protodeboronation) Start->CheckBoronicAcid CheckMixing Ensure Vigorous Mixing (Biphasic System) Start->CheckMixing Optimize Optimize Reaction Conditions CheckCatalyst->Optimize CheckBase->Optimize CheckBoronicAcid->Optimize CheckMixing->Optimize

Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.

References

Technical Support Center: Column Chromatography Purification of 5-Arylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-arylbenzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography. Here, we move beyond simple procedural steps to explain the why behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may face during the column chromatography of 5-arylbenzofuran derivatives, offering explanations and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm struggling to separate my 5-arylbenzofuran derivative from closely-related impurities. My TLC shows spots that are very close together. What can I do?

Answer:

Poor separation is a frequent challenge, often stemming from an unoptimized solvent system or improper column packing.

Causality: The separation of compounds in column chromatography relies on the differential partitioning of each compound between the stationary phase (e.g., silica gel) and the mobile phase (the eluent).[1] If the eluent's polarity is too high, all compounds will travel quickly with the solvent front, resulting in poor separation. Conversely, if the polarity is too low, compounds will remain strongly adsorbed to the stationary phase.

Step-by-Step Solutions:

  • Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is an essential precursor to column chromatography for optimizing the mobile phase.[2]

    • Goal Rf Value: Aim for a solvent system that gives your target 5-arylbenzofuran derivative an Rf value between 0.2 and 0.4 on the TLC plate.[2] This range typically provides the best separation in a column.

    • Testing Different Polarities: Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Consider Alternative Solvents: If hexane/ethyl acetate doesn't provide adequate separation, consider other solvent systems. For aromatic compounds like benzofurans, solvents that can engage in π-π interactions, such as toluene or dichloromethane, can sometimes improve selectivity.[3]

  • Employ Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components effectively, a gradient elution is recommended.[4][5][6][7][8]

    • What it is: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[6][7] This allows for the elution of less polar compounds first, followed by the more polar compounds, often resulting in sharper peaks and better resolution.[5][8]

    • How to do it: Start with the low-polarity solvent system identified during your TLC optimization. After the first set of impurities has eluted, gradually increase the percentage of the more polar solvent. For example, you might start with 10% ethyl acetate in hexane and slowly increase to 20% or 30%.

  • Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to uneven solvent flow and band broadening, significantly compromising separation.

    • Slurry Packing Method: The "slurry packing" method is generally preferred for achieving a homogenous column bed.[9] This involves mixing the silica gel with the initial eluent to form a slurry, which is then poured into the column.[10]

Issue 2: Low Yield of the Purified Compound

Question: After column chromatography, the yield of my 5-arylbenzofuran derivative is significantly lower than expected. Where could my product be going?

Answer:

Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, compound degradation, or co-elution with impurities.

Causality: The silica gel stationary phase is slightly acidic and can sometimes lead to the degradation of sensitive compounds.[11][12] Additionally, highly polar compounds may bind very strongly to the silica gel and may not elute with the chosen solvent system.

Step-by-Step Solutions:

  • Check for Compound Stability on Silica: Before running a column, it's wise to test the stability of your compound on silica gel.

    • 2D TLC Test: Spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If your compound is stable, you should see a single spot that has moved diagonally. If you see new spots or streaking along the second dimension, your compound may be degrading on the silica.[13]

  • Deactivate the Silica Gel: If you suspect your compound is acid-sensitive, you can deactivate the silica gel.

    • Triethylamine Wash: Prepare your eluent with a small amount of triethylamine (0.1-1%).[11][14] Before loading your sample, flush the packed column with this basic eluent. This will neutralize the acidic sites on the silica gel, minimizing degradation.[14]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.

    • Alumina: Alumina is available in neutral, acidic, or basic forms and can be a good alternative for compounds that are unstable on silica.[12]

    • Reversed-Phase Silica: For highly polar 5-arylbenzofuran derivatives, reversed-phase chromatography, which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, might be a better option.[1]

  • Perform a "Methanol Purge": After your expected compound has eluted, flush the column with a very polar solvent like methanol.[13] Collect this fraction and analyze it by TLC. This will show if a significant amount of your product remained strongly adsorbed to the column.

Issue 3: The Purified Compound is Contaminated with Silica Gel

Question: My final product shows the presence of fine white particles, and my NMR spectrum has a broad peak around the baseline. I suspect silica gel contamination. How can I avoid this?

Answer:

Silica gel contamination is a common issue that can often be resolved with careful technique during and after the chromatography process.

Causality: Very fine silica particles can sometimes pass through the cotton or glass wool plug at the bottom of the column, especially under high pressure (in flash chromatography).

Step-by-Step Solutions:

  • Use a Sintered Glass Funnel: After combining the fractions containing your pure product, filter the solution through a sintered glass funnel (with a porosity of medium or fine) before evaporating the solvent. This will remove any fine silica particles.

  • Proper Column Preparation:

    • Sand Layer: Always add a layer of sand on top of the cotton/glass wool plug before adding the silica gel.[10] This creates a barrier and prevents the silica from leaking through. Also, add a layer of sand on top of the packed silica to prevent disturbance when adding the eluent.[9][10]

    • Avoid Excessive Pressure: While flash chromatography uses pressure, excessive pressure can force fine particles through the plug. Maintain a steady and moderate flow rate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my 5-arylbenzofuran derivative?

A1: The choice of stationary phase depends on the polarity of your compound.

  • Normal-Phase (Silica Gel, Alumina): This is the most common mode for purifying organic compounds.[1] It is ideal for compounds of low to moderate polarity. Since 5-arylbenzofuran derivatives are generally in this range, silica gel is a good starting point.

  • Reversed-Phase (C18, Phenyl): If your derivative has highly polar functional groups (e.g., multiple hydroxyl or carboxylic acid groups), it may be better suited for reversed-phase chromatography.[15] Phenyl-functionalized stationary phases can be particularly effective for aromatic compounds due to potential π-π interactions, which can offer unique selectivity.[3][16][17]

Q2: What is the difference between isocratic and gradient elution, and when should I use each?

A2:

  • Isocratic Elution: Uses a constant solvent composition throughout the separation.[4][7] It is simpler to perform and is suitable for separating compounds with similar polarities.[6]

  • Gradient Elution: The solvent composition is changed over time, usually by increasing the polarity.[4][7] This is ideal for complex mixtures containing compounds with a wide range of polarities.[5][6] It often results in better separation, sharper peaks, and faster analysis times.[5][8] For purifying crude reaction mixtures of 5-arylbenzofuran synthesis, which may contain starting materials, byproducts, and the target compound, gradient elution is often the more effective choice.

Q3: How do I scale up my purification from a small analytical scale to a larger preparative scale?

A3: Scaling up requires careful consideration of several factors to maintain separation efficiency.[18][19]

  • Column Size: The amount of stationary phase needed is generally 30-100 times the mass of the crude sample to be purified.

  • Sample Loading: The sample should be dissolved in a minimal amount of the initial eluent and loaded onto the column in a concentrated band.

  • Flow Rate: When scaling up, the linear velocity of the solvent should be kept constant, not the volumetric flow rate.[19] This means the flow rate will need to be increased proportionally to the cross-sectional area of the larger column.[18]

  • Gradient Profile: If using a gradient, the profile should be scaled in terms of column volumes (CV) to ensure reproducibility.[19]

Experimental Protocols & Data

Protocol 1: TLC Optimization of Solvent System
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, use a capillary tube to spot the dissolved mixture onto the baseline.

  • Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Retention Factor (Rf) for your target compound.[20][21][22][23][24]

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [20][21]

    Adjust the solvent ratio until the Rf of the target compound is in the optimal range of 0.2-0.4.

Protocol 2: Slurry Packing a Silica Gel Column
  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9][10]

  • In a beaker, weigh out the required amount of silica gel.

  • In a separate flask, measure out the initial, low-polarity eluent.

  • Gradually add the silica gel to the solvent while swirling to create a uniform slurry.[10]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently to encourage even packing and release any trapped air bubbles.[10]

  • Once all the silica has been added and has settled, drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Carefully add a final layer of sand on top of the silica to prevent disturbance during sample and eluent addition.[9][10]

Data Presentation: Solvent Polarity Index
SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Methanol5.1

This table provides a general guide to solvent polarity to assist in developing your elution strategy.

Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Find optimal eluent, Rf ≈ 0.2-0.4) Pack Pack Column (Slurry method) TLC->Pack Load Load Sample (Concentrated band) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 5-Arylbenzofuran Evaporate->Pure

Caption: General workflow for the purification of 5-arylbenzofuran derivatives.

Troubleshooting Decision Tree for Poor Separation

G decision decision solution solution start Poor Separation Observed check_rf Is target Rf between 0.2-0.4? start->check_rf check_gradient Is the mixture complex (wide polarity range)? check_rf->check_gradient Yes optimize_tlc Re-optimize eluent using TLC check_rf->optimize_tlc No check_packing Column packed evenly? (No cracks/channels) check_gradient->check_packing No use_gradient Use Gradient Elution check_gradient->use_gradient Yes repack_column Re-pack the column (use slurry method) check_packing->repack_column

Caption: Decision tree for troubleshooting poor separation issues.

References

Technical Support Center: Improving Reproducibility in (5-Bromobenzofuran-2-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of (5-Bromobenzofuran-2-yl)boronic acid. Our goal is to help you improve reaction reproducibility, increase yields, and minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, particularly with heteroaryl boronic acids, can often be attributed to a few key factors.[1] A systematic check is recommended:

  • Reagent Quality: The stability of boronic acids is a common reason for low yields.[1][2] this compound can be susceptible to degradation. Ensure it is fresh and has been stored correctly. Purity can be checked by NMR.

  • Catalyst and Ligand Integrity: The palladium catalyst, especially Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[3] Using fresh, high-purity catalyst and ligand stored under an inert atmosphere is crucial.

  • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the catalyst and promote side reactions.[3] Ensure the base is of high purity and appropriate for the reaction.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can all contribute to poor conversion.

Q2: I am observing a significant amount of homocoupling of the boronic acid. What causes this and how can I prevent it?

A2: Homocoupling, which results in the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that lowers the yield of the desired cross-coupled product.[3]

  • Presence of Oxygen: The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of boronic acid molecules.[1][3] Rigorous degassing of solvents and maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the reaction is the most effective preventative measure.[1]

  • Pd(II) Species: The presence of Pd(II) species, either from using a Pd(II) precatalyst or from oxidative degradation of the Pd(0) catalyst, can promote homocoupling.[1] Using a direct Pd(0) source or ensuring efficient in-situ reduction of the Pd(II) precatalyst can help. Some protocols recommend adding a mild reducing agent to minimize the concentration of free Pd(II).[4]

Q3: How can I minimize protodeboronation of this compound?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 5-bromobenzofuran and reducing the overall yield. Heteroaryl boronic acids are particularly prone to this side reaction.[1]

  • Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[3] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often beneficial.[3]

  • Anhydrous Conditions: Water can be a proton source for this side reaction.[3] While many Suzuki protocols use aqueous bases, if protodeboronation is a major issue, switching to strictly anhydrous conditions may be necessary.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[2][3] These esters often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[5]

Q4: The purification of my final product is difficult due to closely running impurities. What are these likely to be and how can I improve purification?

A4: Common impurities include the homocoupled boronic acid product, the protodeboronated starting material (5-bromobenzofuran), and residual starting materials.

  • Optimize the Reaction: The best approach is to minimize the formation of these byproducts by optimizing the reaction conditions as described above.

  • Workup Procedure: An acid-base workup can help remove unreacted boronic acid.

  • Chromatography: Careful selection of the solvent system for column chromatography is essential. A shallow gradient or isocratic elution might be necessary to separate products with very similar polarities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues.

Problem: Low or No Conversion of Starting Materials

Potential CauseRecommended Action
Inactive Catalyst The active catalytic species is Pd(0).[1][2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[2] Test the catalyst on a known, reliable reaction. Consider using modern precatalysts (e.g., Buchwald G3/G4) designed for efficient Pd(0) generation.[2]
Degraded Reagents Verify the purity of the this compound and the aryl halide partner via NMR or LC-MS. Use fresh, high-purity reagents. Ensure phosphine ligands have not oxidized.[3]
Incorrect Base The base is crucial for the transmetalation step. Ensure the correct base and stoichiometry are used. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3]
Sub-optimal Solvent/Temp Ensure the solvent is anhydrous and degassed.[3] The reaction temperature may be too low for the oxidative addition to occur, especially with less reactive aryl halides. The reactivity trend is generally I > Br > OTf >> Cl.[3] Gradually increase the temperature.

Problem: Significant Side Product Formation

Side Product ObservedPotential Cause(s)Recommended Action(s)
Homocoupling Product Presence of oxygen; High concentration of Pd(II).[1][3]Rigorously degas all solvents and reagents and maintain a strict inert (N₂/Ar) atmosphere. Use a direct Pd(0) source or ensure efficient reduction of Pd(II) precatalysts.[1]
Protodeboronation Product Unstable boronic acid; Presence of water; Harsh basic conditions.[1][3]Use a milder base (K₃PO₄, KF).[3] Run the reaction under anhydrous conditions. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[2]
Dehalogenation of Aryl Halide Presence of water or other proton sources; High temperatures.Use anhydrous solvents and reagents. Lowering the reaction temperature may help, but could also slow down the desired coupling.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing the Suzuki-Miyaura coupling.

Table 1: Effect of Base on Coupling Yield

EntryBase (2.0 equiv)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O901665
2Na₂CO₃DMF/H₂O1001258
3Cs₂CO₃Toluene1001296[7]
4K₃PO₄1,4-Dioxane901689
5KFTHF/H₂O801872

Table 2: Catalyst and Ligand Selection

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-1,4-Dioxane/H₂O9075
2Pd(OAc)₂ (2)SPhos (4)Dioxane/H₂O6092
3PdCl₂(dppf) (3)-DMF10085
4Buchwald G3 (1)-THF8095
5Pd₂(dba)₃ (1.5)XPhos (3)Toluene11094

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide coupling partner (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with or without water)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent(s) via syringe through the septum. If using a biphasic system, add the organic solvent first, followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.[6][8]

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add Reagents & Catalyst (Aryl Halide, Boronic Acid, Base, Pd Catalyst) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) prep_reagents->inert_atm add_solvent 3. Add Degassed Solvent inert_atm->add_solvent heat_stir 4. Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor 5. Monitor Progress (TLC / LC-MS) heat_stir->monitor quench_extract 6. Quench & Extract (Add H₂O, Extract with Organic Solvent) monitor->quench_extract Reaction Complete dry_concentrate 7. Dry & Concentrate quench_extract->dry_concentrate purify 8. Purify (Column Chromatography) dry_concentrate->purify final_product Final Product purify->final_product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Guide Troubleshooting Decision Tree for Low Yield start Low Yield or No Reaction check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions analyze_side_products 3. Analyze Side Products start->analyze_side_products reagent_purity Purity of Starting Materials? check_reagents->reagent_purity catalyst_activity Catalyst/Ligand Activity? check_reagents->catalyst_activity atmosphere Inert Atmosphere? check_conditions->atmosphere temp_base Temp/Base Optimal? check_conditions->temp_base homocoupling Homocoupling Observed? analyze_side_products->homocoupling protodeboronation Protodeboronation? analyze_side_products->protodeboronation sol_reagents Use fresh, pure reagents. Check by NMR/LC-MS. reagent_purity->sol_reagents No sol_catalyst Use fresh catalyst/ligand. Test on a known reaction. catalyst_activity->sol_catalyst No sol_atmosphere Thoroughly degas solvents. Maintain N₂/Ar blanket. atmosphere->sol_atmosphere No sol_conditions Screen bases (K₃PO₄, Cs₂CO₃). Optimize temperature. temp_base->sol_conditions No sol_homocoupling Improve degassing. Use Pd(0) source. homocoupling->sol_homocoupling Yes sol_protodeboronation Use milder base (KF). Use anhydrous conditions. Consider boronic ester. protodeboronation->sol_protodeboronation Yes

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)L₂-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The palladium-catalyzed cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to (5-Bromobenzofuran-2-yl)boronic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, reactivity, and applications of positional isomers of bromobenzofuran boronic acids, providing key data for strategic decision-making in synthetic chemistry and drug discovery.

Introduction

Benzofuran boronic acids are indispensable reagents in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical and materials science sectors, where the benzofuran motif is a common core in many biologically active compounds and functional materials. Among these, brominated benzofuran boronic acids offer an additional reactive handle for further functionalization. This guide provides a comprehensive comparison of (5-Bromobenzofuran-2-yl)boronic acid and its positional isomers, focusing on their synthesis, performance in Suzuki-Miyaura cross-coupling reactions, and applications in drug discovery.

Synthesis of Bromobenzofuran Boronic Acid Isomers

The synthesis of bromobenzofuran boronic acid isomers typically involves a multi-step sequence, starting from the corresponding bromobenzofuran. A common strategy is the lithiation of the bromobenzofuran followed by quenching with a trialkyl borate, such as trimethyl borate or triisopropyl borate, and subsequent hydrolysis to yield the desired boronic acid. The specific starting materials and reaction conditions can vary depending on the desired isomer.

Table 1: Synthesis of Bromobenzofuran Boronic Acid Isomers

IsomerStarting MaterialKey ReagentsTypical Yield (%)
(3-Bromobenzofuran-2-yl)boronic acid3-Bromobenzofurann-BuLi, B(OiPr)₃, HClData not available
(4-Bromobenzofuran-2-yl)boronic acid4-Bromobenzofurann-BuLi, B(OMe)₃, HCl~80%[1]
This compound5-Bromobenzofurann-BuLi, B(OiPr)₃, HClData not available
(6-Bromobenzofuran-2-yl)boronic acid6-Bromobenzofurann-BuLi, Boron trifluorideData not available[2]
(7-Bromobenzofuran-2-yl)boronic acid7-Bromobenzofurann-BuLi, B(OiPr)₃, HClData not available

Note: Yields can vary significantly based on reaction scale and optimization.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for carbon-carbon bond formation, and the reactivity of the boronic acid is a critical factor for a successful outcome. The electronic and steric properties of the benzofuran ring, as well as the position of the bromine and boronic acid groups, can influence the reaction yield and rate.

Table 2: Suzuki-Miyaura Coupling Yields of Bromobenzofuran Boronic Acid Isomers with Various Aryl Halides

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Chlorophenylboronic acidPd(II)-complexCs₂CO₃Toluene/H₂OMW, 25 min0.4296[3]
4-Methoxyphenylboronic acidPd(II)-complexCs₂CO₃Toluene/H₂OMW, 20 min0.3398[3]
3-Tolylboronic acidPd(II)-complexCs₂CO₃Toluene/H₂OMW, 25 min0.4295[3]
Benzofuran-2-yltrifluoroborate *4-ChlorobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol85N/A92[4]
(6-Bromobenzofuran-2-yl)boronic acid Various electrophilesNot specifiedNot specifiedNot specifiedN/AN/AN/A[2]

Note: Potassium benzofuran-2-yltrifluoroborate is a stable derivative of the corresponding boronic acid and often exhibits comparable or superior reactivity in Suzuki-Miyaura couplings.

From the available data, this compound demonstrates excellent reactivity in Suzuki-Miyaura couplings with a variety of aryl boronic acids, affording high yields under microwave irradiation. This suggests it is a highly efficient building block for the rapid synthesis of diverse compound libraries. The use of potassium trifluoroborate salts also presents a viable strategy for efficient coupling.[4]

Experimental Protocols

General Procedure for the Synthesis of Benzofuran Boronic Acids

To a solution of the respective bromobenzofuran in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi) is added dropwise. The mixture is stirred for a specified time before the addition of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The reaction is allowed to warm to room temperature and then quenched with an aqueous solution of hydrochloric acid (HCl). The product is typically extracted with an organic solvent and purified by recrystallization or column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with the bromobenzofuran boronic acid isomer, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), a ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃). The vessel is purged with an inert gas, and a degassed solvent (e.g., toluene, dioxane, ethanol/water) is added. The reaction mixture is then heated to the desired temperature for a specified time. After completion, the reaction is worked up by extraction and the product is purified by column chromatography.

Applications in Drug Discovery

Benzofuran derivatives are known to exhibit a wide range of biological activities, and bromobenzofuran boronic acids serve as key intermediates in the synthesis of potential therapeutic agents.

Kinase Inhibitors and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][6][7][8][9] Benzofuran derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Benzofuran (Bromo)Benzofuran Boronic Acid Derivatives Benzofuran->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Benzofuran derivatives have demonstrated promising antibacterial activity against a range of pathogens.[10][11][12] The bromobenzofuran scaffold can be readily modified through cross-coupling reactions to generate libraries of compounds for antimicrobial screening.

Antimicrobial_Screening_Workflow Start Start: Bromobenzofuran Boronic Acid Isomer Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Compound Library Coupling->Library Screening Antimicrobial Screening (e.g., MIC assay) Library->Screening Active Active Compounds Screening->Active Inactive Inactive Compounds Screening->Inactive SAR Structure-Activity Relationship (SAR) Analysis Active->SAR Optimization Lead Optimization SAR->Optimization

References

A Comparative Guide to the Reactivity of Substituted Benzofuran Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzofuran boronic acids, primarily focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The synthesis of 2-arylbenzofurans is a significant area of interest in medicinal chemistry due to the prevalence of this structural motif in biologically active compounds.[1] The reactivity of the benzofuran boronic acid precursor directly impacts the efficiency and yield of these synthetic routes. This document outlines the influence of various substituents on reactivity and provides supporting experimental data and protocols to aid in reaction optimization and catalyst selection.

Factors Influencing Reactivity

The reactivity of substituted benzofuran boronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. These factors primarily influence the transmetalation step of the catalytic cycle.

Electronic Effects:

The electronic nature of the substituents on the benzofuran ring plays a crucial role in the reactivity of the corresponding boronic acid.

  • Electron-donating groups (EDGs) increase the electron density on the boronic acid, which can enhance the rate of transmetalation. For instance, a methoxy group on the benzofuran ring has been shown to result in high reaction yields.[2]

  • Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, which can also influence reactivity. While in some cases EWGs can lead to lower yields, this is not a universal trend and is highly dependent on the specific reaction conditions and coupling partners.[2] The acidity of the boronic acid is increased by the presence of electron-withdrawing substituents, which can affect the equilibrium between the boronic acid and the active boronate species.[3][4]

Steric Effects:

Steric hindrance around the boronic acid moiety can significantly impact the approach of the palladium complex, thereby slowing down the transmetalation step and reducing the overall reaction rate and yield. Ortho-substituted boronic acids, in particular, may exhibit lower reactivity compared to their meta- or para-substituted counterparts.[5][6]

Comparative Reactivity Data

The following table summarizes the performance of various substituted benzofuran boronic acids in Suzuki-Miyaura cross-coupling reactions, with yield being a primary indicator of reactivity under the specified conditions.

Benzofuran Boronic Acid Position and SubstituentAryl Halide Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Boronic Acid4-Bromophenyl derivativePd(II) complexK₂CO₃EtOH/H₂O80497[5]
2-Boronic Acid4-Methoxyphenyl bromidePd(II) complexK₂CO₃EtOH/H₂O80498[5]
2-Boronic Acid4-Nitrophenyl bromidePd(II) complexK₂CO₃EtOH/H₂O80492[5]
2-Boronic Acid2-Methylphenyl bromidePd(II) complexK₂CO₃EtOH/H₂O80485[5]
5-Bromo-2-ylboronic acid derivativeThiophene derivative (EDG)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O906-889[2]
5-Bromo-2-ylboronic acid derivativePhenyl derivative (EWG)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O906-867[2]
Benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol85N/A92[7]

Note: Yields are dependent on the specific reaction conditions, and direct comparison should be made with caution.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Substituted Benzofuran Boronic Acids:

This protocol is a generalized procedure based on established methods.[1][5]

Materials:

  • Substituted benzofuran boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), or a custom Pd(II) complex) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, ethanol/water, toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted benzofuran boronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (and ligand, if applicable).[1]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr BOHX [B(OH)₂X]⁻ Transmetalation->BOHX RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start | Select Substituted Benzofuran Boronic Acids and Aryl Halides reaction_setup Reaction Setup Add reactants, catalyst, base, and solvent to vessel start->reaction_setup inert_atmosphere Inert Atmosphere Purge with Argon/Nitrogen reaction_setup->inert_atmosphere heating Heating & Stirring Heat to specified temperature (e.g., 80-100°C) inert_atmosphere->heating monitoring Reaction Monitoring TLC or LC-MS analysis heating->monitoring workup Workup Quench, extract with organic solvent, dry, and concentrate monitoring->workup Reaction Complete purification Purification Flash column chromatography workup->purification analysis Analysis Characterize product and calculate yield purification->analysis comparison Data Comparison | Tabulate yields and analyze reactivity trends analysis->comparison

Caption: Experimental workflow for reactivity comparison.

References

A Researcher's Guide to Suzuki Coupling: Comparing Arylboronic Acid Performance

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the arylboronic acid. This guide offers a comparative analysis of Suzuki coupling yields with different arylboronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The electronic and steric properties of substituents on the arylboronic acid ring play a pivotal role in the reaction outcome, primarily by influencing the crucial transmetalation step of the catalytic cycle.[1][2] Generally, electron-donating groups on the boronic acid enhance the reaction rate and yield, while electron-withdrawing groups can have a more complex, often attenuating, effect.[1] Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction's efficiency.[3]

Comparative Yields of Substituted Arylboronic Acids

The following table summarizes experimental data on the yields of Suzuki coupling reactions with various arylboronic acids, categorized by the electronic and steric nature of their substituents. This data illustrates the impact of different substitution patterns on the reaction outcome under various conditions.

Arylboronic AcidSubstituent TypeAryl Halide PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidElectron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[4]
Phenylboronic acidNeutral4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100685[4]
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001278[4]
4-Nitrophenylboronic acidElectron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]
3-Nitrophenylboronic acidElectron-Withdrawing4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄Toluene100491[2]
2-Nitrophenylboronic acidElectron-Withdrawing, Sterically Hindered4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001865[3]
2-Methylphenylboronic acidSterically Hindered2,6-DimethylbromobenzenePd(dba)₂ / R-PhosK₃PO₄Dioxane100198[5]
2-Isopropylphenylboronic acidSterically Hindered2,4,6-TriisopropylbromobenzenePd(dba)₂ / R-PhosK₃PO₄Dioxane501285[5]

Experimental Protocols

Below is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Specific conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific set of substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the yields of different arylboronic acids in a Suzuki coupling reaction.

Suzuki_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Analysis Reagent_Prep Prepare Stock Solutions: Aryl Halide, Catalyst, Base Reaction_Vessels Set up Parallel Reaction Vessels Reagent_Prep->Reaction_Vessels Dispense Boronic_Acids Arylboronic Acids: - Electron-Donating - Electron-Withdrawing - Sterically Hindered Boronic_Acids->Reaction_Vessels Add to each Heating_Stirring Heat and Stir under Inert Atmosphere Reaction_Vessels->Heating_Stirring Monitoring Monitor Reactions (TLC, GC/LC-MS) Heating_Stirring->Monitoring Workup_Purification Quench, Workup, and Purify Products Monitoring->Workup_Purification Yield_Calculation Calculate and Compare Product Yields Workup_Purification->Yield_Calculation

A generalized workflow for the comparative analysis of Suzuki coupling yields.

The Catalytic Cycle of Suzuki Coupling

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_biaryl_complex R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Unveiling the Potential of 5-Arylbenzofuran-2-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive characterization of 5-arylbenzofuran-2-carboxylate derivatives and their analogs. It offers a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and insights into their mechanisms of action.

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2][3][4] Among these, compounds featuring an aryl group at the 5-position and a carboxylate at the 2-position are of significant interest for their potential as therapeutic agents. This guide focuses on the characterization of these specific derivatives and compares their performance with related benzofuran analogs.

Comparative Biological Activity of Benzofuran Derivatives

The biological efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. The following tables summarize the quantitative data for various derivatives, providing a basis for comparative analysis.

While specific data for a comprehensive series of 5-arylbenzofuran-2-carboxylate derivatives is limited in the public domain, a closely related series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids has been extensively studied as inhibitors of the calcium-activated chloride channel (CaCC) TMEM16A.[5][6] These compounds provide a valuable reference for understanding structure-activity relationships.

Table 1: TMEM16A Inhibitory Activity of 5-Substituted Benzyloxy-2-Arylbenzofuran-3-Carboxylic Acids [5][6]

Compound ID2-Aryl Group5-Benzyloxy SubstituentIC50 (μM)
B02 Phenyl2-Fluorobenzyl<6
B13 Naphthyl2-Fluorobenzyl<6
B21 Phenyl2,6-Difluorobenzyl<6
B23 4-tert-Butylphenyl2,6-Difluorobenzyl<6
B25 Naphthyl2,6-Difluorobenzyl2.8 ± 1.3
B27 Phenyl4-Trifluoromethylbenzyl<6
B28 4-tert-Butylphenyl4-Trifluoromethylbenzyl<6
B29 Naphthyl4-Trifluoromethylbenzyl<6

Note: A lower IC50 value indicates greater potency.

Table 2: Comparative Anticancer Activity of Various Benzofuran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (μM)Reference
Benzofuran-2-carboxamideDerivative 50g HCT-1160.87[7]
HeLa0.73[7]
A5490.57[7]
Shikonin-benzofuran hybridsDerivative 75c, 75f, 75i VariousPromising activity[7]
Piperazine-based benzofuransDerivative 37a-h MCF-7, A549, HeLa, HCT116, SGC7901<10[7]

Table 3: Antimicrobial Activity of Benzofuran-2-Carboxylate and Related Derivatives

Compound ClassSpecific Derivative(s)MicroorganismActivity (MIC or Zone of Inhibition)Reference
Benzofuran-2-carboxylate 1,2,3-triazoles6i Escherichia coli10 mm zone of inhibition[1]
6g, 6h, 6i Various bacterial and fungal strainsMost potent in the series[1]
Aryl (5-substituted benzofuran-2-yl) carbamates6i Various bacteria and fungiPotent antimicrobial activity[8]
2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles8 Candida krusei, Candida albicansMIC = 31.25 µg/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of benzofuran derivatives.

Synthesis of 5-Substituted Benzyloxy-2-Arylbenzofuran-3-Carboxylic Acids[6]

A mixture of the appropriate ethyl 5-hydroxy-2-arylbenzofuran-3-carboxylate (1 molar equivalent), a substituted benzyl bromide (1.2 molar equivalents), and anhydrous potassium carbonate (3 molar equivalents) in 10 mL of acetone is refluxed for 6–8 hours at 80°C. After the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is then purified using column chromatography (ethyl acetate/hexane, 1:19) to yield the desired ethyl 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylate. The final carboxylic acid is obtained by saponification of the ester.

MTT Assay for Anticancer Activity[10]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a period of 24-72 hours.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)[10]
  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium within a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these derivatives is key to elucidating their mechanism of action and therapeutic potential.

Several benzofuran derivatives have been shown to exert their anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.[10] One study found that a piperazine/benzofuran hybrid compound significantly inhibited the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[10] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), COX-2, TNF-α, and IL-6.[10]

In the context of neuroprotection, a benzofuran derivative has been identified as a novel ROCK inhibitor that also activates the PI3K/Akt survival signaling pathway.[11] This dual action helps to protect neuronal cells from oxidative stress and apoptosis.

The following diagrams illustrate these key signaling pathways and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis synthesis Synthesis of 5-Arylbenzofuran- 2-carboxylate Derivatives purification Purification & Structural Analysis (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, etc.) purification->in_vitro pathway Signaling Pathway Analysis (e.g., Western Blot) in_vitro->pathway sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Models (e.g., Animal Studies) pathway->in_vivo pathway->sar in_vivo->sar

General experimental workflow for the characterization of bioactive compounds.

nfkb_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk_pathway MAPK Pathway nfkb_pathway NF-κB Pathway benzofuran Benzofuran Derivative erk ERK benzofuran->erk Inhibition jnk JNK benzofuran->jnk Inhibition p38 p38 benzofuran->p38 Inhibition ikk IKKα/β benzofuran->ikk Inhibition ikba IκBα ikk->ikba P p65 p65 ikba->p65 Releases p65_nuc p65 p65->p65_nuc Translocation gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) p65_nuc->gene_expression

Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

This guide provides a foundational overview for researchers interested in the promising field of 5-arylbenzofuran-2-carboxylate derivatives. The presented data and protocols offer a starting point for further investigation and development of novel therapeutic agents based on this versatile chemical scaffold.

References

A Researcher's Guide to 1H NMR Analysis of 2,5-Disubstituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1H NMR data for 2,5-disubstituted benzofurans, complete with experimental protocols and workflow visualizations. The benzofuran scaffold is a crucial heterocyclic motif present in numerous natural products and pharmacologically active compounds. Understanding the substitution patterns on this ring system is paramount for structure elucidation and drug design. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine analytical technique for this purpose. This guide will delve into the characteristic 1H NMR signatures of 2,5-disubstituted benzofurans, offering a practical resource for spectral interpretation.

Comparative 1H NMR Data of 2,5-Disubstituted Benzofurans

The chemical shifts (δ) and coupling constants (J) of the protons on the benzofuran core are highly sensitive to the nature and position of the substituents. In a 2,5-disubstituted benzofuran, the protons on the furan ring (H-3) and the benzene ring (H-4, H-6, and H-7) provide a wealth of structural information.

CompoundSolventH-3 (δ, mult, J)H-4 (δ, mult, J)H-6 (δ, mult, J)H-7 (δ, mult, J)Other Protons (δ, mult, J)
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylateCDCl₃-7.44 (d, J=2.7 Hz)6.85 (m)7.33 (d, J=9.0 Hz)3.94 (s, 3H, COOCH₃), 3.87 (s, 3H, OCH₃), 2.74 (s, 3H, CH₃)[1]
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateCDCl₃-7.55 (s)--3.88 (s, 3H, COOCH₃), 3.83 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)
Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylateCDCl₃----7.22 (s, 1H, CHCl₂), 3.94 (s, 3H, COOCH₃), 3.85 (s, 3H, OCH₃)[1]
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone------

Note: The absence of a reported value is indicated by "-". The complexity of the spectra and the specific substitution pattern can sometimes make unambiguous assignment challenging without further 2D NMR experiments.

Experimental Workflow for 1H NMR Analysis

The process of obtaining and interpreting a 1H NMR spectrum for a 2,5-disubstituted benzofuran follows a standardized workflow. This process is crucial for ensuring high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 5-10 mg of the 2,5-disubstituted benzofuran B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add a small amount of TMS (internal standard) B->C D Transfer the solution to a clean 5 mm NMR tube C->D E Insert the NMR tube into the spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire the 1H NMR spectrum F->G H Fourier transform the FID G->H I Phase correction H->I J Baseline correction I->J K Integration J->K L Determine chemical shifts (δ) K->L M Analyze coupling constants (J) and multiplicities L->M N Assign signals to specific protons M->N O Structure confirmation/elucidation N->O

Workflow for 1H NMR Analysis of 2,5-Disubstituted Benzofurans.

Detailed Experimental Protocol

This protocol outlines the key steps for preparing and analyzing a sample of a 2,5-disubstituted benzofuran using 1H NMR spectroscopy.

1. Sample Preparation:

  • Amount of Substance: Accurately weigh approximately 5-25 mg of the purified 2,5-disubstituted benzofuran derivative into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; dimethyl sulfoxide-d₆, DMSO-d₆; acetone-d₆) to the vial. The choice of solvent is critical as it can influence the chemical shifts of the protons. Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: The 1H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Instrument Setup: Before acquiring the spectrum, the instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.

  • Acquisition Parameters: Standard acquisition parameters for a 1H NMR experiment are typically sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is then manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking and Analysis: The chemical shift (δ in ppm), multiplicity (e.g., singlet (s), doublet (d), triplet (t), multiplet (m)), and coupling constants (J in Hz) for each signal are determined. This information is then used to assign each signal to a specific proton in the molecule, allowing for the confirmation or elucidation of the 2,5-disubstituted benzofuran structure.

By following this guide, researchers can confidently perform and interpret 1H NMR analyses of 2,5-disubstituted benzofurans, contributing to the advancement of their respective fields.

References

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometric Fragmentation of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of benzofuran derivatives is paramount for their identification, characterization, and quantification in complex matrices. This guide provides an objective comparison of the fragmentation patterns of these versatile heterocyclic compounds under different ionization techniques, supported by experimental data and detailed protocols.

Benzofuran and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. Mass spectrometry (MS) stands as a powerful analytical tool for the structural elucidation of these compounds. The fragmentation patterns observed in MS provide a unique "molecular fingerprint," offering insights into the compound's structure, including the nature and position of substituents. This guide delves into the characteristic fragmentation pathways of benzofuran derivatives, comparing the outcomes of different ionization methods, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparing Ionization Techniques for Benzofuran Analysis

The choice of ionization technique significantly influences the fragmentation of benzofuran derivatives. Hard ionization techniques like EI induce extensive fragmentation, providing rich structural information, while soft ionization techniques like ESI typically yield protonated molecules with less fragmentation, which is useful for molecular weight determination and subsequent tandem mass spectrometry (MS/MS) studies.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[1] This method is particularly useful for generating reproducible mass spectra for library matching and detailed structural elucidation of volatile and thermally stable benzofuran derivatives.[1]

A common fragmentation pathway for the parent benzofuran molecule under EI involves the loss of a neutral carbon monoxide (CO) molecule, followed by the loss of a hydrogen radical to yield characteristic fragment ions.[2] For substituted benzofurans, the fragmentation is directed by the nature and position of the substituents. For instance, in the EI mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives, the formation of 2-substituted benzo[b]furan ions has been observed.[3]

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a soft ionization technique that generates ions from solution, making it ideal for the analysis of less volatile and thermally labile benzofuran derivatives, often coupled with liquid chromatography (LC-MS).[1][4] ESI typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-), with minimal in-source fragmentation.[1][5] Structural information is then obtained through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments.

Studies on 2-aroylbenzofuran derivatives using ESI-MS/MS have revealed competitive hydrogen rearrangements leading to the formation of intense acylium ions and other characteristic fragment ions.[6][7] The fragmentation pathways are influenced by substituents on the aromatic rings, with specific losses indicating the presence of halogens or methoxyl groups.[6][7] Similarly, the analysis of benzofuran- and dihydrobenzofuran-type neolignans by ESI-MS/MS has identified diagnostic ions associated with specific structural features, such as hydroxyl, methoxyl, and acetoxy groups.[8] Interestingly, for dihydrobenzofuran neolignans, the negative ion mode in ESI has been shown to provide more diagnostic fragment ions compared to the positive ion mode.[9]

Fragmentation Patterns of Substituted Benzofuran Derivatives

The fragmentation of benzofuran derivatives is highly dependent on the type and position of substituents on the benzofuran core.

2-Substituted Benzofurans

The fragmentation of 2-aroylbenzofuran derivatives under ESI-MS/MS is characterized by the formation of acylium ions and losses of CO and CO2.[6][7] The presence of halogens or methoxy groups on the aromatic ring leads to diagnostic radical eliminations or losses of formaldehyde.[6][7] In another study, the formation of 2-substituted benzofuran fragment ions was a key feature in the EI mass spectra of larger molecules containing this moiety.[10]

Designer Drugs and Metabolites

The analysis of benzofuran-based designer drugs, such as 6-APB and 6-MAPB, and their metabolites has been performed using GC-MS and LC-HR-MS.[11] The fragmentation patterns allow for the differentiation of positional isomers.[11]

Quantitative Data Summary

The following tables summarize the characteristic fragment ions observed for different classes of benzofuran derivatives under various mass spectrometric conditions.

Class of Benzofuran DerivativeIonization TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference
2-AroylbenzofuransESI-MS/MS[M+H]+105, [M+H-C6H6]+Competitive hydrogen rearrangements, loss of CO and CO2[6][7]
Benzofuran NeolignansESI-MS/MS[M+H]+[M+H-MeOH]+, [M+H-2MeOH]+Sequential losses of methanol and carbon monoxide[8]
Dihydrobenzofuran NeolignansESI-MS/MS (-)[M-H]-Diagnostic radical anionsMore informative fragmentation in negative mode[9]
6-APB (designer drug)GC-MSVariesCharacteristic fragments for identificationCleavage of the aminopropyl side chain[11]
Unsubstituted BenzofuranEI118 (M+•)90, 89Loss of CO, followed by loss of H•[2][12]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are generalized protocols for the analysis of benzofuran derivatives by LC-MS and GC-MS.

LC-MS/MS Analysis of Benzofuran Derivatives

A standard method for the analysis of non-volatile benzofuran derivatives involves High-Performance Liquid Chromatography (HPLC) coupled to a mass spectrometer with an ESI source.[13]

  • Chromatographic System: A standard HPLC system is used for separation.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile or methanol is typical.[13]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Mass Analyzer: A triple quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used for MS/MS experiments.

  • Sample Preparation: Samples are dissolved in a suitable solvent like methanol or acetonitrile.[8]

GC-MS Analysis of Benzofuran Derivatives

For volatile and thermally stable benzofuran derivatives, Gas Chromatography (GC) coupled with a mass spectrometer, typically with an EI source, is the method of choice.

  • Chromatographic System: A standard gas chromatograph.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for representative benzofuran derivatives.

cluster_0 EI Fragmentation of Benzofuran M+• (m/z 118) M+• (m/z 118) Fragment 1 (m/z 90) Fragment 1 (m/z 90) M+• (m/z 118)->Fragment 1 (m/z 90) - CO Fragment 2 (m/z 89) Fragment 2 (m/z 89) Fragment 1 (m/z 90)->Fragment 2 (m/z 89) - H•

Caption: EI fragmentation pathway of the parent benzofuran molecule.

cluster_1 ESI-MS/MS of a 2-Aroylbenzofuran Derivative [M+H]+ [M+H]+ Acylium Ion (m/z 105) Acylium Ion (m/z 105) [M+H]+->Acylium Ion (m/z 105) Rearrangement [M+H-C6H6]+ [M+H-C6H6]+ [M+H]+->[M+H-C6H6]+ Rearrangement Further Fragments Further Fragments [M+H-C6H6]+->Further Fragments - CO, -CO2

Caption: General ESI-MS/MS fragmentation of 2-aroylbenzofuran derivatives.

cluster_2 LC-MS/MS Experimental Workflow Sample Sample HPLC Separation HPLC Separation Sample->HPLC Separation ESI Source ESI Source HPLC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Ionization Collision Cell (CID) Collision Cell (CID) Mass Analyzer (MS1)->Collision Cell (CID) Precursor Ion Selection Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (CID)->Mass Analyzer (MS2) Fragmentation Detector Detector Mass Analyzer (MS2)->Detector Fragment Ion Analysis Data Analysis Data Analysis Detector->Data Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of (5-Bromobenzofuran-2-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of (5-Bromobenzofuran-2-yl)boronic acid, a versatile building block in medicinal chemistry. We present a detailed examination of their solid-state conformations, intermolecular interactions, and a comparison with alternative structural elucidation techniques.

While the crystal structure of the parent compound, this compound, remains elusive in the searched literature, a detailed crystallographic analysis of two of its derivatives, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I) and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime (II) , provides valuable insights into the structural landscape of this class of compounds.[1]

Crystallographic Data at a Glance

The following table summarizes the key crystallographic parameters for the two derivatives, offering a clear and concise comparison of their solid-state properties.

Parameter1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I)1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime (II)
Chemical Formula C₁₉H₁₈BrNO₂C₂₇H₂₄BrNO₃
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Z (Molecules/unit cell) 42

Molecular Conformation and Intermolecular Interactions

Both derivatives, despite their structural differences, adopt a Z conformation.[1] The overall molecular geometries are quite similar, with the benzofuran ring system being nearly planar in both structures.

A notable feature in the crystal structure of compound (I) is the formation of centrosymmetric dimers. These dimers are held together by intermolecular O-H···N hydrogen bonds, creating a distinct R²₂(6) ring motif.[1] In contrast, compound (II) forms one-dimensional infinite chains through C-H···O hydrogen bonds.[1]

Furthermore, the crystal packing of both compounds is stabilized by a network of weaker interactions, including C-H···O, C-H···π, and π···π interactions, which contribute to the formation of a two-dimensional network.[1] A short intermolecular N1-N1 contact of 2.89 Å is also observed between inversion-related chains in the crystal structure of compound (I).[1] The primary structural divergence between the two molecules lies in the fragment connecting the benzofuran ring to the mesityl group.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of these derivatives involves the reaction of 5-bromosalicylaldehyde with 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane to produce the starting methanone.[2] The subsequent reaction with thiosemicarbazide leads to the formation of the thiosemicarbazone derivative.[2] While the specific crystallization conditions for compounds (I) and (II) are not detailed in the available literature, single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow for such an analysis is depicted below.

experimental_workflow crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Experimental workflow for single-crystal X-ray diffraction.

A suitable single crystal is selected and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.

Alternative Structural Characterization Methods

While single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, other spectroscopic techniques are invaluable for characterizing these molecules in solution and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule. For benzofuran derivatives, characteristic chemical shifts can confirm the presence of the benzofuran core and the substitution pattern. For instance, ¹³C NMR data for various 1-(5-bromobenzofuran-2-yl)ethan-1-one derivatives show characteristic signals for the carbonyl carbon and the carbons of the benzofuran ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the molecular formula.

The relationship between these techniques in the process of structural elucidation can be visualized as follows:

structural_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Chemical Synthesis nmr NMR Spectroscopy (Connectivity, Solution Conformation) synthesis->nmr ms Mass Spectrometry (Molecular Weight, Formula) synthesis->ms xray X-ray Crystallography (3D Structure, Solid-State Conformation) synthesis->xray nmr->xray Complementary Information ms->xray Confirmation of Identity

Interplay of techniques in structural elucidation.

Conclusion

The X-ray crystal structures of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime (I) and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime (II) reveal detailed insights into their solid-state conformations and the crucial role of hydrogen bonding and other weak intermolecular interactions in their crystal packing. While the structure of the parent boronic acid remains to be determined, this comparative analysis of its derivatives, in conjunction with data from other analytical techniques, provides a solid foundation for understanding the structural chemistry of this important class of molecules. This knowledge is critical for the rational design of novel benzofuran-based compounds with potential therapeutic applications.

References

A Comparative Guide to HPLC-MS Analysis of Suzuki Reaction Mixtures Featuring (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. The synthesis of complex biaryl structures, often pivotal in pharmacologically active molecules, necessitates robust analytical techniques to monitor reaction progress, identify byproducts, and ensure the purity of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the analysis of a Suzuki reaction mixture involving (5-Bromobenzofuran-2-yl)boronic acid.

Executive Summary

The successful HPLC-MS analysis of a Suzuki reaction mixture hinges on achieving a balance between chromatographic resolution of key components and sensitive mass spectrometric detection. Reversed-phase HPLC is the predominant technique, with C18 columns offering a good starting point for method development. However, for the polar boronic acid starting material and potential polar byproducts, alternative stationary phases or mobile phase modifications may be required for optimal retention and peak shape. Electrospray ionization (ESI) is the preferred method for generating ions of the reactants, products, and byproducts for mass spectrometric analysis, typically in positive ion mode. This guide presents a comparison of potential HPLC columns and outlines a detailed experimental protocol for the analysis of a representative Suzuki reaction.

Data Presentation: Analyte and Method Comparison

To effectively monitor the Suzuki reaction of this compound with a generic aryl bromide (e.g., 4-bromoanisole), it is crucial to identify and track the key species in the reaction mixture.

Table 1: Key Analytes in a Representative Suzuki Reaction Mixture

Compound NameRole in ReactionMolecular FormulaExact Mass (monoisotopic)Expected [M+H]⁺ (m/z)
This compoundReactantC₈H₆BBrO₃240.9648241.9727
4-BromoanisoleReactantC₇H₇BrO185.9735186.9814
5-(4-Methoxyphenyl)benzofuran-2-ylboronic acidProductC₁₅H₁₃BO₄268.0907269.0986
Bis(5-bromobenzofuran-2-yl)HomocouplingC₁₆H₈Br₂O₂391.8993392.9072
4,4'-DimethoxybiphenylHomocouplingC₁₄H₁₄O₂214.0994215.1073

Table 2: Comparison of HPLC Column Chemistries for Suzuki Reaction Analysis

Column ChemistryPrinciple of SeparationAdvantagesDisadvantagesRecommended for This Analysis?
Standard C18 Reversed-phase; separation based on hydrophobicity.Versatile, widely available, good retention for non-polar products and reactants.[1]Poor retention of polar boronic acids, potential for peak tailing.[2]Yes, as a starting point.
Polar-Embedded C18 Reversed-phase with an embedded polar group (e.g., amide, carbamate).Improved retention and peak shape for polar analytes like boronic acids, compatible with highly aqueous mobile phases.May have different selectivity compared to standard C18.Yes, a strong alternative.
Phenyl-Hexyl Reversed-phase with pi-pi interactions from the phenyl group.Enhanced retention for aromatic compounds, potentially offering different selectivity for biaryl products.May not provide sufficient retention for all reaction components.Worth considering for method optimization.
Mixed-Mode Combines reversed-phase and ion-exchange characteristics.Can provide excellent retention for both polar (boronic acid) and non-polar (product) compounds.[3]Method development can be more complex.Advanced option for challenging separations.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC-MS analysis.[4][5]

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 950 µL) of a 1:1 (v/v) mixture of acetonitrile and water. This will stop the reaction and precipitate the palladium catalyst.

  • Centrifugation/Filtration: Centrifuge the diluted sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated catalyst and any insoluble material. Alternatively, filter the sample through a 0.22 µm syringe filter.[5]

  • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS Method

The following is a recommended starting point for method development. Optimization will likely be necessary based on the specific aryl halide used and the exact instrumentation.

Table 3: Recommended HPLC Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Table 4: Recommended Mass Spectrometry Parameters

ParameterRecommended Condition (Positive Ion Mode)
Mass Spectrometer Agilent 6120 Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI)
Drying Gas Flow 12 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Fragmentor Voltage 70 V
Scan Range m/z 100 - 800

Mandatory Visualization

Suzuki_Reaction_Analysis_Workflow cluster_reaction Suzuki Reaction cluster_sampling Sample Preparation cluster_analysis HPLC-MS Analysis Reactants This compound + Aryl Halide Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel 1. Add Catalyst Pd Catalyst + Base Catalyst->Reaction_Vessel 2. Add Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot 3. Sample Dilution Dilute & Quench Aliquot->Dilution 4. Prepare Filtration Filter/Centrifuge Dilution->Filtration HPLC_Vial Transfer to Vial Filtration->HPLC_Vial HPLC HPLC Separation HPLC_Vial->HPLC 5. Inject MS Mass Spectrometry Detection HPLC->MS Eluent Data Data Analysis MS->Data

Caption: Workflow for HPLC-MS analysis of a Suzuki reaction mixture.

Conclusion

The successful analysis of a Suzuki reaction mixture involving this compound by HPLC-MS is readily achievable with careful method development. A reversed-phase C18 column provides a robust starting point, with the potential for optimization using polar-embedded or phenyl-hexyl phases to improve the chromatography of the polar boronic acid starting material. The detailed protocols and comparative data presented in this guide offer a comprehensive framework for researchers to establish a reliable and efficient analytical workflow for monitoring these critical reactions, ultimately accelerating the drug development process.

References

Quantifying Protodeboronation of (5-Bromobenzofuran-2-yl)boronic acid: A Comparative Guide to NMR and GC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of boronic acids is a critical parameter in organic synthesis and drug development, with protodeboronation being a common decomposition pathway that can impact reaction efficiency and product purity. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) for quantifying the protodeboronation of (5-Bromobenzofuran-2-yl)boronic acid. The selection of an appropriate analytical technique is crucial for obtaining accurate kinetic data and for understanding the stability of this reagent under various conditions.

Introduction to Protodeboronation

Protodeboronation is a chemical reaction in which a boronic acid functional group is replaced by a hydrogen atom.[1][2] This process is often facilitated by aqueous media and can be influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[2][3] For this compound, a key building block in medicinal chemistry, understanding its propensity for protodeboronation is essential for the development of robust synthetic protocols and for ensuring the stability of resulting pharmaceutical compounds.

Comparative Analysis of Quantification Methods

The choice between NMR and GC for quantifying protodeboronation depends on several factors, including the desired level of detail, the reaction kinetics, and the available instrumentation.

Feature¹H NMR SpectroscopyGas Chromatography (GC)
Principle Monitors the change in concentration of both the starting material and the protodeboronated product in real-time by integrating their respective proton signals.Separates the volatile protodeboronated product from the reaction mixture, and its quantity is determined by comparing its peak area to that of an internal standard.
Data Output Provides kinetic data (rate constants, half-life) and allows for the identification of intermediates or side products.Provides the yield of the protodeboronated product at specific time points.
Sample Prep Simple; the reaction is typically run directly in an NMR tube with a deuterated solvent and an internal standard.[4]Requires workup (extraction, drying) before injection into the GC.[5]
Throughput Lower; each kinetic run requires dedicated instrument time.Higher; automated sample injection allows for the analysis of multiple time points or reactions.
Sensitivity Generally lower than GC, requiring higher concentrations of the analyte.High sensitivity, suitable for detecting low levels of protodeboronation.
Advantages Non-destructive, provides rich structural information, allows for in situ monitoring.[6][7]High accuracy and precision for quantification, widely available instrumentation.
Disadvantages Higher initial instrument cost, potential for signal overlap, lower throughput.Destructive, requires volatile and thermally stable analytes, indirect measurement of the starting material.

Experimental Protocols

Protocol 1: Quantifying Protodeboronation by ¹H NMR Spectroscopy

This protocol is adapted from established methods for monitoring the kinetics of protodeboronation of (hetero)arylboronic acids.[2][3]

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, dioxane-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • Buffer solutions of desired pH

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the chosen deuterated solvent.

    • In an NMR tube, dissolve a known amount of this compound in the deuterated solvent containing the internal standard.

    • Add the appropriate buffer solution to initiate the reaction. The final volume should be sufficient for NMR analysis (typically 0.5-0.7 mL). A common solvent system for these studies is 50% aqueous dioxane.[2]

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.

    • If studying the reaction at elevated temperatures, place the NMR tube in a pre-heated spectrometer probe.

    • Acquire subsequent spectra at regular time intervals. The frequency of acquisition will depend on the rate of the reaction.

  • Data Analysis:

    • Integrate the signal corresponding to a characteristic proton of this compound and the signal of the corresponding proton in the protodeboronated product (5-bromobenzofuran).

    • Normalize these integrals to the integral of the internal standard to determine the relative concentrations of the starting material and product at each time point.

    • Plot the concentration of the starting material versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the rate constant (k) of protodeboronation.

Protocol 2: Quantifying Protodeboronation by Gas Chromatography (GC)

This protocol outlines a general procedure for quantifying the formation of the protodeboronated product using GC analysis.[5]

Materials:

  • This compound

  • Reaction solvent (e.g., aqueous ethanol)

  • Internal standard for GC (e.g., biphenyl or another stable, volatile compound)

  • Quenching solution (e.g., brine)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

  • Gas chromatograph with a suitable column and detector (e.g., FID)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve a known amount of this compound in the reaction solvent.

    • Add a known amount of the internal standard.

    • Initiate the reaction by adding the appropriate reagents or adjusting the conditions (e.g., adding a base, heating).

  • Time Point Sampling and Workup:

    • At designated time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing brine and the extraction solvent.

    • Extract the organic components into the extraction solvent.

    • Dry the organic layer over a drying agent.

  • GC Analysis:

    • Inject the dried organic extract into the GC.

    • Integrate the peak areas of the protodeboronated product (5-bromobenzofuran) and the internal standard.

    • Create a calibration curve by analyzing standard solutions of known concentrations of 5-bromobenzofuran and the internal standard.

    • Use the calibration curve to determine the concentration and thus the yield of the protodeboronated product at each time point.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for NMR-based quantification and the logical comparison between the two methods.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Boronic Acid & Internal Standard B Add Buffer to NMR Tube A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Acquire Spectra at Regular Intervals C->D E Integrate & Normalize Signals D->E F Plot Concentration vs. Time E->F G Determine Rate Constant (k) F->G

Caption: Workflow for quantifying protodeboronation by NMR.

comparison_logic cluster_goal Goal Quantify Protodeboronation NMR ¹H NMR Spectroscopy GC Gas Chromatography Data Data Type (Kinetics vs. Yield) NMR->Data Workflow Experimental Workflow (In situ vs. Workup) NMR->Workflow Sensitivity Sensitivity & Throughput NMR->Sensitivity GC->Data GC->Workflow GC->Sensitivity

Caption: Comparison of NMR and GC for protodeboronation analysis.

Conclusion

Both ¹H NMR spectroscopy and Gas Chromatography are powerful techniques for quantifying the protodeboronation of this compound. NMR offers the advantage of in situ, real-time monitoring, providing detailed kinetic and mechanistic insights. In contrast, GC provides high-throughput, sensitive quantification of the protodeboronated product yield, which may be more suitable for routine stability screening. The choice of method should be guided by the specific research question, the expected rate of the reaction, and the available resources. For a comprehensive understanding of the protodeboronation process, a combination of both techniques can be particularly insightful.

References

A Comparative Guide to Ligand Selection for Suzuki Coupling of (5-Bromobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of various ligand systems for the Suzuki coupling of (5-Bromobenzofuran-2-yl)boronic acid, a valuable building block in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.[3] While specific data for this exact substrate is limited, this guide draws upon established principles and experimental data from analogous heteroaromatic systems to provide a robust framework for ligand selection and reaction optimization.

The Critical Role of Ligands in Suzuki Coupling

The choice of ligand is paramount in a Suzuki-Miyaura coupling reaction as it profoundly influences the catalytic activity, stability, and selectivity of the palladium catalyst.[1] The ligand's steric and electronic properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] For heteroaromatic substrates like this compound, which can be challenging coupling partners, the ligand's role becomes even more critical in overcoming issues like catalyst deactivation and slow reaction rates.[6][7]

Comparative Performance of Ligand Classes

Several classes of ligands have proven effective for the Suzuki coupling of heteroaryl compounds. The following sections provide a comparative overview of their performance, drawing on data from similar transformations.

Buchwald-Type Biaryl Phosphines: The Workhorses

Sterically hindered and electron-rich biaryl phosphine ligands, developed by the Buchwald and Hartwig groups, are widely regarded as the state-of-the-art for a broad range of Suzuki couplings.[6][8] Ligands such as SPhos , XPhos , and RuPhos are particularly effective for challenging substrates, including heteroaryl chlorides and hindered boronic acids.[4][6][7] Their bulkiness promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, while their electron-donating nature facilitates the reductive elimination step.[4]

Key Advantages:

  • High reactivity for a broad range of substrates, including unactivated aryl chlorides.[4]

  • Excellent performance with sterically demanding coupling partners.[7]

  • Often allow for lower catalyst loadings and milder reaction conditions.[9]

Considerations:

  • Can be more expensive than simpler phosphine ligands.

  • The optimal ligand can be substrate-dependent, sometimes requiring screening.

N-Heterocyclic Carbenes (NHCs): A Powerful Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10] They are strong σ-donors, forming highly stable palladium complexes that can exhibit exceptional catalytic activity.[11] For Suzuki couplings, NHC-ligated palladium catalysts have shown high efficacy, sometimes outperforming their phosphine-based counterparts, especially in terms of catalyst stability and turnover numbers.[12]

Key Advantages:

  • Form very stable palladium complexes, leading to robust catalysts.[11]

  • Can be effective for challenging substrates where phosphine ligands may fail.[13]

  • Often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs).

Considerations:

  • The synthesis of NHC precursors can be more complex than that of some phosphine ligands.

  • "Abnormal" NHCs have shown promise in suppressing side reactions like homocoupling.[12]

Traditional Phosphine Ligands

While often surpassed by Buchwald-type ligands and NHCs for challenging couplings, traditional phosphine ligands like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) can still be effective and cost-efficient choices for less demanding reactions. Their performance is highly dependent on the specific substrates and reaction conditions. For instance, PPh₃ is a classic ligand that can be effective in some cases, but may require higher temperatures and catalyst loadings.[14] PCy₃, being more electron-rich and bulky than PPh₃, often provides better results for more challenging substrates.[15]

Key Advantages:

  • Readily available and relatively inexpensive.

  • A large body of literature exists for their application in Suzuki couplings.

Considerations:

  • Generally less effective for hindered or electron-poor substrates compared to modern ligands.

  • May require harsher reaction conditions (higher temperatures, longer reaction times).

Data-Driven Ligand Comparison

The following table summarizes the performance of various ligands in Suzuki coupling reactions involving substrates analogous to this compound. This data provides a valuable starting point for ligand selection.

Ligand ClassSpecific LigandSubstrate ExampleCoupling PartnerYield (%)Reference
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid98
XPhos4-ChlorotoluenePhenylboronic acid95[1]
RuPhosHeteroaryl ChlorideHeteroarylboronic acidGood to Excellent[16]
N-Heterocyclic Carbenes IPrAryl ChloridePhenylboronic acidHigh
Traditional Phosphines PPh₃Aryl BromidePhenylboronic acidModerate to High[17]
PCy₃Aryl ChlorideArylboronic acidHigh[15]
Other Ligands P,N-Chelated Pd(II) Complex2-(4-bromophenyl)benzofuran4-methoxyphenylboronic acid97[17]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols that can be adapted for the Suzuki coupling of this compound. It is crucial to optimize reaction conditions for each specific substrate combination.

Protocol 1: Suzuki Coupling using a Buchwald-type Ligand (e.g., SPhos)

This protocol is a good starting point for achieving high yields with a challenging substrate.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the SPhos ligand (2-4 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., toluene, dioxane, or THF) and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand

This protocol is suitable for leveraging the high stability and activity of NHC-palladium catalysts.

  • Catalyst Generation (in situ): In a reaction vessel under an inert atmosphere, combine a palladium source (e.g., Pd(OAc)₂) and the imidazolium salt precursor of the NHC ligand. Add a base (e.g., K₂CO₃ or NaOtBu) to generate the active Pd-NHC catalyst.

  • Reaction Setup: To the in situ generated catalyst, add the solvent, this compound (1.0 equiv), the aryl halide (1.2 equiv), and an additional amount of base if required.

  • Reaction and Workup: Follow steps 4-6 from Protocol 1.

Mechanistic Insights and Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps. The ligand plays a crucial role in each of these steps.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Product Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Explanation of Ligand Effects:

  • Oxidative Addition: Bulky, electron-rich ligands like SPhos facilitate the oxidative addition of the aryl halide to the Pd(0) center by promoting the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[4]

  • Transmetalation: The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The nature of the ligand can influence the rate of this step.

  • Reductive Elimination: Electron-donating ligands accelerate the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]

Conclusion and Recommendations

For the Suzuki coupling of this compound, a systematic approach to ligand selection is recommended.

  • Initial Screening: Begin with a robust and versatile ligand system. A Buchwald-type biaryl phosphine ligand such as SPhos or XPhos is an excellent starting point due to their broad applicability and high success rates with heteroaromatic substrates.[1][7]

  • Optimization: If the initial results are not satisfactory (low yield, side products), consider screening other ligand classes. An N-heterocyclic carbene (NHC) ligand would be a logical next choice, given their distinct electronic properties and high stability.[11]

  • Cost-Effectiveness: For large-scale synthesis where cost is a significant factor, exploring more traditional and less expensive ligands like PCy₃ or even PPh₃ under optimized conditions might be viable, especially if the coupling partners are not exceptionally challenging.

By understanding the fundamental roles of ligands and leveraging the comparative data available for analogous systems, researchers can efficiently develop robust and high-yielding Suzuki coupling protocols for the synthesis of valuable benzofuran derivatives.

References

A Comparative Guide to Alternative Reagents for (5-Bromobenzofuran-2-yl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] (5-Bromobenzofuran-2-yl)boronic acid is a key building block for the synthesis of these derivatives, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. However, the exploration of alternative reagents is crucial for expanding chemical diversity, modulating physicochemical properties, and optimizing reaction outcomes. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data, to aid researchers in the strategic selection of building blocks for drug discovery programs.

Alternatives to this compound

Alternatives can be broadly categorized into three groups:

  • Benzofuran-2-yl)boronic Acids with Different Substituents: Replacing the bromine atom at the 5-position with other functional groups can significantly impact the electronic properties, reactivity, and potential for further functionalization of the benzofuran core.

  • More Stable Boron Reagents: To address the inherent instability of some boronic acids, which can lead to decomposition and affect reaction reproducibility, more stable derivatives such as trifluoroborates and MIDA (N-methyliminodiacetic acid) boronates have been developed.

  • Bioisosteres of the Benzofuran Ring: In cases where the benzofuran core itself needs to be modified to improve properties like metabolic stability or to explore new interactions with a biological target, other heterocyclic boronic acids can serve as bioisosteres.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds. The choice of boronic acid reagent can have a substantial impact on the reaction yield and conditions required.

Comparison of Substituted (Benzofuran-2-yl)boronic Acid Derivatives

The electronic nature of the substituent on the benzofuran ring influences the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMethyl 5-bromobenzofuran-2-carboxylatePd(II)-complex (0.1 mol%)Cs2CO3Toluene150 (MW)0.4296[2]
(5-Chlorobenzofuran-2-yl)boronic acid4-ChlorobenzonitrilePd(OAc)2 / RuPhosK3PO4n-Butanol1001892[3]
(5-Cyanobenzofuran-2-yl)boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
(5-Methoxybenzofuran-2-yl)boronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Direct head-to-head comparative yield data for all substituted benzofuran boronic acids under identical conditions is limited in the literature. The data presented is from optimized reactions for the respective reagents.

Comparison of Boronic Acids vs. Potassium Trifluoroborates

Potassium heteroaryltrifluoroborates are often more stable alternatives to boronic acids and can be used directly in Suzuki-Miyaura coupling reactions.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzofuran-2-yl-trifluoroborate4-ChlorobenzonitrilePd(OAc)2 / RuPhosK3PO4n-Butanol1001892[3]
Benzothiophen-2-yl-trifluoroborate4-ChlorobenzonitrilePd(OAc)2 / RuPhosK3PO4n-Butanol1001882[3]

In this comparison, the benzofuran-2-yl-trifluoroborate demonstrates a higher yield than its benzothiophene counterpart under the same reaction conditions, highlighting the favorable electronic and structural properties of the benzofuran scaffold for this transformation.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methodologies.

General Procedure for Suzuki-Miyaura Coupling of (Benzofuran-2-yl)boronic Acids

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • (Substituted-benzofuran-2-yl)boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the benzofuran boronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4][5]

Visualizing the Context: Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a key target for drug discovery. Benzofuran derivatives have been shown to inhibit this pathway, inducing apoptosis in cancer cells.[7][8][9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Inhibitor Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1 PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by benzofuran derivatives.

Experimental Workflow for Suzuki-Miyaura Coupling

A clear workflow is essential for reproducible synthetic procedures.

Suzuki_Workflow Start Start: Assemble Reactants Reaction Reaction Setup: Inert Atmosphere, Add Solvent, Heat & Stir Start->Reaction Monitoring Reaction Monitoring: TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Extraction & Washing Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: Characterization Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship for Reagent Selection

The choice of an alternative reagent is guided by several factors.

Reagent_Selection Goal Goal: Synthesize Novel Benzofuran Derivative InitialReagent This compound Goal->InitialReagent Considerations Key Considerations InitialReagent->Considerations Reactivity Modulate Reactivity Considerations->Reactivity Stability Improve Stability Considerations->Stability Properties Alter Physicochemical Properties Considerations->Properties Scaffold Bioisosteric Replacement Considerations->Scaffold Alternative1 Substituted Benzofuran Boronic Acids (e.g., -Cl, -OMe, -CN) Reactivity->Alternative1 Alternative2 Stable Boron Reagents (e.g., Trifluoroborates, MIDA boronates) Stability->Alternative2 Properties->Alternative1 Alternative3 Other Heterocyclic Boronic Acids (e.g., Indole, Benzothiophene) Scaffold->Alternative3

Caption: Decision-making process for selecting an alternative reagent.

References

A Comparative Analysis: (5-Bromobenzofuran-2-yl)boronic Acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of reaction efficiency, reproducibility, and overall success. For researchers and professionals in drug development, the stability and reactivity of building blocks such as (5-Bromobenzofuran-2-yl)boronic acid are of paramount importance. This guide provides an objective comparison between this compound and its corresponding potassium trifluoroborate salt, supported by established chemical principles and representative experimental data for analogous systems.

Executive Summary: Key Performance Differences

Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts, primarily due to their significantly enhanced stability.[1][2] This stability translates to practical advantages in storage, handling, and reaction setup. Organotrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for prolonged storage without degradation.[1] In contrast, boronic acids, including this compound, are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines, which can complicate stoichiometry and reduce reactivity.[2][3]

The enhanced stability of the trifluoroborate salt is attributed to the tetracoordinate nature of the boron atom, which protects it from the degradation routes that affect the vacant p-orbital of the tricoordinate boronic acid.[1][4] Consequently, potassium organotrifluoroborates can be viewed as a "protected" and more robust form of boronic acids.[4][5] In Suzuki-Miyaura reactions, the trifluoroborate salt slowly releases the active boronic acid in situ under the reaction conditions, which can minimize side reactions like homocoupling.[2][6]

Data Presentation: Comparative Properties

The following table summarizes the key differences between this compound and its potassium trifluoroborate salt based on general characteristics of these classes of compounds.

FeatureThis compoundPotassium (5-Bromobenzofuran-2-yl)trifluoroborate
Physical State Typically a solid, can be difficult to purify and may not be a free-flowing powder.Crystalline, free-flowing solid.[1][2]
Air & Moisture Stability Prone to dehydration to form boroxines and susceptible to protodeboronation in the presence of moisture.[1][3]Exceptionally stable to both air and moisture; can be stored for extended periods at room temperature.[1]
Thermal Stability Can decompose upon heating.[1]Highly thermally stable.[1]
Handling Requires careful handling, often under an inert atmosphere, to prevent degradation.Easy to handle in air.[7]
Stoichiometry in Reactions The presence of boroxine trimers can lead to inaccuracies in stoichiometry.[2][8]As a stable salt, it allows for more precise stoichiometry.
Reactivity in Suzuki-Miyaura Coupling Highly reactive, but the concentration of the active monomeric acid can be variable.[3]Acts as a reservoir for the slow release of the boronic acid, often leading to cleaner reactions and higher yields.[2][9]
Purification Can be challenging to purify due to its propensity to form boroxines.Readily purified by recrystallization.[10]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and the trifluoroborate salt. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Using this compound
  • To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and a base such as cesium carbonate (2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[11]

  • To this mixture, add the palladium catalyst, for instance, Pd(dppf)Cl2 (0.05 eq).[11]

  • The reaction mixture is then heated to the desired temperature (e.g., 85-100 °C) and stirred overnight.[11]

  • Upon completion, as monitored by TLC or GC-MS, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Using Potassium (5-Bromobenzofuran-2-yl)trifluoroborate
  • In a microwave vial or Schlenk tube, combine the aryl halide (1.0 eq), potassium (5-Bromobenzofuran-2-yl)trifluoroborate (1.05 eq), and a base like sodium carbonate (2.0 eq).[10]

  • Add the palladium catalyst (e.g., Pd(OAc)2, 3 mol %) and a suitable ligand (e.g., RuPhos, 6 mol %).[10]

  • The vessel is sealed, evacuated, and purged with nitrogen or argon.[10]

  • A degassed solvent, such as ethanol, is added via syringe.[10]

  • The reaction is heated to a specified temperature (e.g., 85 °C) for a set time (e.g., 12 hours).[10]

  • After cooling to room temperature, the reaction mixture is worked up by diluting with an organic solvent and washing with water.

  • The organic phase is dried, filtered, and the solvent is removed in vacuo.

  • The resulting residue is purified by flash column chromatography to afford the desired product.

Mandatory Visualization

The following diagrams illustrate the synthesis of the trifluoroborate salt and a typical Suzuki-Miyaura catalytic cycle.

G cluster_0 Synthesis of Potassium (5-Bromobenzofuran-2-yl)trifluoroborate boronic_acid This compound reaction boronic_acid->reaction khf2 KHF2 (Potassium Hydrogen Fluoride) khf2->reaction solvent Methanol/Water solvent->reaction trifluoroborate Potassium (5-Bromobenzofuran-2-yl)trifluoroborate reaction->trifluoroborate

Caption: Synthesis of the trifluoroborate salt from the boronic acid.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R-B(OR)2 or R-BF3K + Base organoboron->transmetalation byproduct X-B(OR)2 or X-BF3K byproduct->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

References

Safety Operating Guide

Proper Disposal of (5-Bromobenzofuran-2-yl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (5-Bromobenzofuran-2-yl)boronic acid, ensuring compliance with safety regulations and promoting a secure research environment.

This compound, a halogenated organic compound, requires careful management as hazardous waste. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1] Adherence to the following protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[1][2]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Hazard Identification

HazardDescription
Skin Irritation Causes skin irritation.[4][5][6][7]
Eye Irritation Causes serious eye irritation.[4][5][6][7]
Respiratory Irritation May cause respiratory irritation.[4][5][7]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is to treat it as a hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation and Collection :

    • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Halogenated Waste Stream : As a brominated organic compound, this waste must be segregated into the halogenated organic waste stream.[3][8] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[3][9]

    • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" , the full chemical name "this compound" , and any known hazards (e.g., "Irritant").[1][2][10]

  • Solid Waste Disposal :

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated solid waste container.[1]

    • Ensure the container is kept closed when not in use.[3][10]

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a designated, leak-proof liquid waste container.

    • Indicate the solvent and approximate concentration of the boronic acid on the label.[2]

    • Do not mix with incompatible waste streams such as strong acids or bases, heavy metals, or strong oxidizing agents.[3][9]

  • Decontamination of Glassware :

    • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid hazardous waste.

    • Secondary Decontamination : A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1][11] This can be achieved by rinsing with a dilute solution of a mild base like sodium bicarbonate. This rinsate must also be collected as hazardous waste.

    • Final Rinse : A final rinse with water should follow, with the rinsate also collected as hazardous waste.[1]

    • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]

  • Waste Storage and Pickup :

    • Store all sealed and labeled waste containers in a designated satellite accumulation area.[1]

    • Ensure containers are stored in secondary containment to prevent spills.[3]

    • Follow your institution's specific procedures for requesting hazardous waste pickup and disposal.[1]

Experimental Protocol: Neutralization (Illustrative Example)

Disclaimer: The following protocol is a general illustration for the neutralization of a weak acid and should not be performed for this compound without a thorough risk assessment and explicit approval from your institution's EHS department.[2] Uncontrolled neutralization can lead to unknown and potentially hazardous reactions.

Objective: To neutralize a weakly acidic boronic acid solution to a pH range acceptable for specific disposal routes, as determined by EHS.

Materials:

  • Weakly acidic boronic acid waste solution

  • Mild base (e.g., sodium bicarbonate)

  • Large, appropriate chemical waste container

  • Calibrated pH meter or pH strips

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE)

Procedure:

  • Work within a certified chemical fume hood.

  • Place the acidic waste solution in a large container. If the solution is concentrated, dilute it with a large volume of water.

  • Begin stirring the solution gently.

  • Slowly add a mild base, such as sodium bicarbonate, in small portions.[2] Be cautious of any potential gas evolution or temperature changes.

  • Continuously monitor the pH of the solution.[2]

  • Continue adding the base until the pH reaches a neutral range as specified by your local regulations (typically between 5.5 and 9.0).[2]

  • Once neutralized, label the container appropriately and arrange for disposal through your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_collection Collection & Segregation cluster_storage Final Steps start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Solid Waste (Contaminated gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container for HALOGENATED SOLID WASTE solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for HALOGENATED LIQUID WASTE liquid_waste->collect_liquid storage Store in designated Satellite Accumulation Area with secondary containment collect_solid->storage collect_liquid->storage pickup Arrange for pickup by Institutional EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling (5-Bromobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides detailed procedural information for the safe use of (5-Bromobenzofuran-2-yl)boronic acid, a key reagent in organic synthesis and pharmaceutical development.[1][2][3] Adherence to these guidelines is paramount for protecting laboratory personnel and ensuring the integrity of experimental work.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[4][5][6][7] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended protective gear for handling this compound.

Protection Type Specific Recommendations Hazard Mitigation
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.Protects against eye irritation from dust particles or splashes.[8]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or protective suit should be worn.Prevents skin irritation and absorption.[8]
Respiratory Protection Use a NIOSH-approved respirator or a European Standard EN 149 certified respirator if ventilation is inadequate or for spill cleanup.Avoids respiratory tract irritation from dust inhalation.[8]
Hand Protection Chemically resistant, impervious gloves.Prevents direct contact and skin irritation.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

  • For long-term storage, keep in an inert atmosphere and store in a freezer at temperatures under -20°C.[4]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][8]

2. Handling and Use:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Do not get in eyes, on skin, or on clothing.[6]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

3. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the prescribed PPE, including respiratory protection.

  • For solid spills, carefully sweep or scoop up the material without creating dust and place it in a designated, labeled container for disposal.

  • Avoid allowing the substance to enter drains.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant.[6][8]

  • Contaminated clothing should be removed and washed before reuse.[5]

Chemical_Spill_Workflow Workflow for this compound Spill cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Others Ventilate Ensure Proper Ventilation Evacuate->Ventilate Notify Notify Lab Supervisor Ventilate->Notify Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Notify->Don_PPE Contain_Spill Contain Spill (Prevent Spread) Don_PPE->Contain_Spill Cleanup Clean Up Spill (Use appropriate absorbent for liquids, carefully sweep solids) Contain_Spill->Cleanup Collect_Waste Collect Waste in Labeled, Sealed Container Cleanup->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.